N1-Methyl-2'-deoxyadenosine
Descripción
Propiedades
Fórmula molecular |
C11H15N5O3 |
|---|---|
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-15-4-14-11-9(10(15)12)13-5-16(11)8-2-6(18)7(3-17)19-8/h4-8,12,17-18H,2-3H2,1H3/t6-,7+,8+/m0/s1 |
Clave InChI |
AYVJNJNKPVUEGT-XLPZGREQSA-N |
SMILES isomérico |
CN1C=NC2=C(C1=N)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canónico |
CN1C=NC2=C(C1=N)N=CN2C3CC(C(O3)CO)O |
Origen del producto |
United States |
Foundational & Exploratory
N1-Methyl-2'-deoxyadenosine: A Comprehensive Technical Guide to its Role as a DNA Damage Biomarker
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-methyl-2'-deoxyadenosine (m1dA) is a DNA adduct formed through the methylation of the N1 position of adenine. This modification, primarily induced by SN2 alkylating agents, poses a significant challenge to cellular processes by disrupting Watson-Crick base pairing and stalling DNA replication. Consequently, m1dA is a critical biomarker for DNA damage, with implications in carcinogenesis, neurodegenerative diseases, and the cellular response to chemotherapy. This technical guide provides an in-depth overview of m1dA, including its formation, the intricate cellular repair mechanisms that counteract its cytotoxic effects, and detailed protocols for its detection and quantification. Furthermore, this document explores the signaling pathways influenced by m1dA and its potential as a therapeutic target and biomarker in disease.
Introduction to this compound (m1dA)
This compound is a form of DNA damage where a methyl group is attached to the N1 position of a deoxyadenosine base. This lesion is primarily generated by SN2 alkylating agents such as methyl methanesulfonate (MMS) and dimethyl sulfate, which are environmental mutagens and are also used in chemotherapy.[1][2] The methylation at the N1 position of adenine disrupts the hydrogen bonds essential for the canonical A:T Watson-Crick base pairing, leading to a potent block of DNA replication.[2][3] While not highly mutagenic, the cytotoxic nature of m1dA makes it a significant threat to genomic integrity. The presence of m1dA triggers a cascade of cellular responses, primarily centered around its repair to prevent cell death.
Formation of this compound
The formation of m1dA is a direct consequence of the exposure of DNA to certain alkylating agents. SN2 alkylating agents react with the N1 position of adenine, which is susceptible to electrophilic attack.[1] In double-stranded DNA, the N1 position of adenine is involved in hydrogen bonding with thymine and is therefore relatively protected. However, in single-stranded DNA, this position is more exposed and susceptible to methylation.[4]
Endogenous sources of methylation, such as S-adenosylmethionine (SAM), can also contribute to the formation of m1dA, albeit at a lower frequency. The accumulation of m1dA can lead to replication fork stalling and collapse, ultimately triggering apoptotic pathways if the damage is not repaired.
Cellular Repair of this compound
Cells have evolved sophisticated repair mechanisms to counteract the deleterious effects of m1dA. The two primary pathways involved in the repair of m1dA are Direct Reversal by AlkB family proteins and the Base Excision Repair (BER) pathway.
Direct Reversal by AlkB Homologs
The most direct and efficient mechanism for repairing m1dA is through oxidative demethylation catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[1][5] In humans, the primary enzymes responsible for this repair are ALKBH2 and ALKBH3.[6] These enzymes utilize a non-heme iron center and molecular oxygen to oxidize the methyl group on the N1 position of adenine.[5] The resulting hydroxymethyl group is unstable and is subsequently released as formaldehyde, restoring the adenine base to its original state.[1][5] ALKBH2 preferentially acts on double-stranded DNA, while ALKBH3 shows a preference for single-stranded DNA and RNA substrates.[6]
Base Excision Repair (BER) Pathway
In the absence or insufficiency of direct reversal, the Base Excision Repair (BER) pathway serves as an alternative mechanism for removing m1dA.[4] BER is a multi-step process initiated by a DNA glycosylase that recognizes and excises the damaged base.[7][8]
The key steps in the BER pathway for m1dA repair are:
-
Recognition and Excision: A DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG), recognizes the m1dA lesion and cleaves the N-glycosidic bond, removing the methylated base and creating an apurinic/apyrimidinic (AP) site.[7]
-
AP Site Incision: AP endonuclease 1 (APE1) cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) end.[9]
-
Gap Filling and Ligation: DNA polymerase β (Pol β) removes the 5'-dRP moiety and inserts a new deoxyadenosine monophosphate. Finally, the nick in the DNA backbone is sealed by DNA ligase III.[7][9]
Experimental Protocols for m1dA Detection and Quantification
Accurate detection and quantification of m1dA are crucial for its validation as a biomarker. The following sections detail the methodologies for two common analytical techniques.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is the gold standard for the sensitive and specific quantification of DNA adducts.[10]
4.1.1. Sample Preparation
-
DNA Isolation: Isolate genomic DNA from tissues or cells using a commercial DNA isolation kit or standard phenol-chloroform extraction. Ensure high purity of the DNA, with A260/A280 ratio between 1.8 and 2.0.
-
DNA Digestion:
-
To 10-20 µg of DNA, add nuclease P1 (10 units) in a buffer containing 30 mM sodium acetate and 1 mM ZnCl2 (pH 5.3).
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase (10 units) and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the digested DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other hydrophilic impurities.
-
Elute the nucleosides with methanol.
-
-
Sample Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for UHPLC-MS/MS analysis.
4.1.2. UHPLC-MS/MS Analysis
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is commonly employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific transition of m1dA (e.g., m/z 266.1 → 150.1).
-
Quantification: Use a stable isotope-labeled internal standard (e.g., [13C5]-m1dA) for accurate quantification. Create a calibration curve using known concentrations of m1dA and the internal standard.
Immunoslot Blot Assay
This technique utilizes a specific antibody to detect m1dA in DNA samples and is suitable for high-throughput screening.
4.2.1. Sample Preparation and Blotting
-
DNA Denaturation: Denature 1-5 µg of genomic DNA by heating at 100°C for 10 minutes, followed by rapid cooling on ice to prevent re-annealing.
-
Slot Blotting:
-
Pre-wet a nitrocellulose or nylon membrane in a suitable buffer (e.g., 6x SSC).
-
Assemble the slot blot apparatus and apply the denatured DNA samples to the wells.
-
Apply a gentle vacuum to draw the DNA onto the membrane.
-
Wash the wells with the same buffer.
-
-
DNA Immobilization: Bake the membrane at 80°C for 2 hours or UV-crosslink to immobilize the DNA.
4.2.2. Immunodetection
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m1dA overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.
-
Quantification: Quantify the signal intensity using densitometry software and normalize to the amount of DNA loaded.
Quantitative Levels of m1dA in Disease
The levels of m1dA can vary significantly depending on the tissue type, exposure to alkylating agents, and disease state. While direct quantitative data for m1dA in human tissues is an active area of research, studies on related methylated nucleosides provide valuable insights.
| Condition | Sample Type | Analyte | Observation | Reference |
| Colorectal Cancer | Serum | N1-methyladenosine (m1A) | Significantly higher levels in patients compared to healthy controls. | [11] |
| Gastric Cancer | Serum | N1-methyladenosine (m1A) | Elevated levels observed in patients. | [12] |
| Bladder Cancer | Tissue | m1A methyltransferase (TRMT61A) | Expression significantly elevated in tumor tissues. | [9] |
| Alzheimer's Disease | Peripheral Blood | N6-methyladenine (m6A) DNA | Levels were approximately 8.33% lower in AD patients than in normal controls. | [13][14] |
Note: The table includes data on N1-methyladenosine (m1A) from RNA and N6-methyladenine (m6A) from DNA, as direct quantitative data for m1dA in these specific disease tissues is still emerging. These related modifications suggest that alterations in adenine methylation are associated with these diseases.
m1dA in Cancer and Neurodegenerative Diseases
The accumulation of m1dA has significant implications for the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
Cancer
The role of m1dA in cancer is multifaceted. As a DNA lesion that blocks replication, it can be cytotoxic to cancer cells, a principle exploited by some chemotherapeutic alkylating agents. However, cancer cells with upregulated repair pathways, such as AlkB homologs, may exhibit resistance to these therapies.[5] Furthermore, the presence of m1dA can contribute to genomic instability, a hallmark of cancer. Studies have shown that the levels of m1A, a related RNA modification, are elevated in the urine and serum of patients with colorectal and gastric cancer, suggesting its potential as a non-invasive biomarker.[11][12] The overexpression of m1A-related enzymes has also been linked to cancer progression.[9]
Neurodegenerative Diseases
Emerging evidence suggests a link between DNA damage and neurodegenerative diseases such as Alzheimer's disease. While direct evidence for the role of m1dA is still being investigated, studies on general DNA methylation changes in the brains of Alzheimer's patients show significant alterations compared to healthy individuals.[2][15] A study on N6-methyladenine (m6A) in the peripheral blood of Alzheimer's disease patients found significantly lower levels compared to healthy controls, indicating that aberrant adenine methylation may be a feature of the disease.[13][14] The accumulation of DNA damage, including lesions like m1dA, could contribute to the neuronal cell death characteristic of these disorders.
Conclusion
This compound is a critical DNA damage biomarker with profound implications for cellular health and disease. Its formation, primarily through exposure to SN2 alkylating agents, poses a direct threat to genomic stability by blocking DNA replication. The cellular repair mechanisms, particularly direct reversal by AlkB enzymes and the Base Excision Repair pathway, are essential for mitigating the cytotoxic effects of m1dA. The development of sensitive and specific analytical methods, such as UHPLC-MS/MS and immunoslot blot assays, has enabled the accurate quantification of m1dA, paving the way for its use as a biomarker in clinical settings. Further research into the quantitative levels of m1dA in various diseases and the intricate signaling pathways it influences will undoubtedly provide deeper insights into its role in human health and offer new avenues for therapeutic intervention and disease monitoring.
References
- 1. Validation of methylation biomarkers that distinguish normal colon mucosa from cancer patients from normal colon mucosa of patients without cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA methylation alterations in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry–based Proteomic Profiling of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress of N1-methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinician’s Guide to Epitranscriptomics: An Example of N1-Methyladenosine (m1A) RNA Modification and Cancer | MDPI [mdpi.com]
- 6. Epigenome-wide methylation analysis of colorectal carcinoma, adenoma and normal tissue reveals novel biomarkers addressing unmet clinical needs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-Wide DNA Methylation in Early-Onset-Dementia Patients Brain Tissue and Lymphoblastoid Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 13. N6-methyladenine-modified DNA was decreased in Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N6-methyladenine-modified DNA was decreased in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Considering Biomarkers of Neurodegeneration in Alzheimer’s Disease: The Potential of Circulating Cell-Free DNA in Precision Neurology - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of N1-Methyl-2'-deoxyadenosine
An In-depth Technical Guide to N1-Methyl-2'-deoxyadenosine: Discovery, History, and Core Methodologies
Introduction
This compound (m1dA) is a modified purine nucleoside that plays a significant role in the fields of DNA damage and repair, toxicology, and cancer research. Unlike its ribonucleoside counterpart, N1-methyladenosine (m1A), which is a natural modification in various RNA species, m1dA in DNA is primarily considered a lesion resulting from exposure to alkylating agents. These agents can be of both environmental and endogenous origin. The methylation at the N1 position of the adenine base disrupts the canonical Watson-Crick base pairing, leading to a block in DNA replication and potential cytotoxicity.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, biological significance, and key experimental methodologies related to m1dA for researchers, scientists, and drug development professionals.
Historical Context and Discovery
The discovery of this compound is intrinsically linked to the broader research on DNA alkylation damage that began in the mid-20th century. While N1-methyladenine was first identified in the early 1960s, the focus was initially on its presence in RNA.[4] The identification of m1dA as a DNA lesion emerged from studies investigating the effects of SN2 methylating agents, such as methyl methanesulfonate (MMS) and dimethyl sulfate, on DNA.[3] These compounds were found to react with the N1 position of adenine, creating a lesion that stalls DNA replication.[1][3] The development of sensitive analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry (MS), was crucial in identifying and quantifying m1dA in DNA samples exposed to such alkylating agents.
Biological Significance
This compound is a cytotoxic DNA lesion that poses a significant challenge to the integrity of the genome.[1] Its formation can result from exposure to environmental methylating agents found in food, industrial byproducts, and as a consequence of certain chemotherapeutic treatments.[1] Endogenous sources of methylation also contribute to the formation of m1dA.[5][6]
The primary biological consequence of m1dA is the disruption of the hydrogen bond between adenine and thymine in the DNA double helix. This is because the N1 position of adenine is directly involved in Watson-Crick base pairing.[1][2] The presence of a methyl group at this position prevents proper base pairing, leading to a stall in the progression of replicative DNA polymerases.[1][2] If not repaired, this can lead to cell cycle arrest and apoptosis.
Cellular Repair and Tolerance Mechanisms
To counteract the deleterious effects of m1dA, cells have evolved sophisticated DNA repair and damage tolerance mechanisms.
Direct Reversal of Damage
The primary repair pathway for m1dA in both prokaryotes and eukaryotes is direct reversal by the AlkB family of dioxygenases.[3] In humans, two homologs, ABH2 and ABH3, are responsible for the oxidative demethylation of m1dA, which restores the original adenine base.[1] ABH2 is considered the primary enzyme for repairing m1dA in the context of genomic DNA.[1][6]
Translesion Synthesis (TLS)
When the direct reversal pathway is overwhelmed or unavailable, cells can employ a damage tolerance mechanism known as translesion synthesis (TLS). This process involves specialized, low-fidelity DNA polymerases that can replicate across the DNA lesion. For m1dA, multiple TLS pathways have been identified in human cells, often involving a combination of polymerases for nucleotide insertion and extension.[1]
The key polymerases involved in TLS across m1dA include:
-
DNA Polymerase ι (Pol ι): This polymerase can insert a nucleotide opposite m1dA, with a preference for thymine.[1][2] Structural studies have shown that Pol ι accommodates the m1dA lesion by promoting its rotation to the syn conformation, allowing for the formation of a Hoogsteen base pair with an incoming dTTP.[2][7]
-
DNA Polymerase η (Pol η): Pol η is also capable of inserting a nucleotide opposite m1dA and extending the DNA strand.[1]
-
DNA Polymerase θ (Pol θ) and DNA Polymerase ζ (Pol ζ): These polymerases often act in concert with an inserter polymerase. For instance, Pol θ can extend from a nucleotide inserted by Pol ι.[1] Pol ζ is a highly proficient extender of mismatched primer termini and plays a crucial role in extending the DNA strand after a nucleotide has been inserted opposite the m1dA lesion.[1]
-
DNA Polymerase λ (Pol λ): In conjunction with Pol ζ, Pol λ can also participate in the error-free bypass of m1dA by inserting a thymine opposite the lesion.[5][6]
Remarkably, despite the potentially error-prone nature of TLS polymerases, the bypass of m1dA in human cells is predominantly error-free, with thymine being correctly inserted opposite the lesion.[1][5]
Quantitative Data
The interaction of TLS polymerases with the m1dA lesion has been characterized kinetically. The following table summarizes the steady-state kinetic parameters for nucleotide incorporation opposite m1dA by human DNA polymerase ι.
| Incoming Nucleotide (dNTP) | Apparent Km (μM) | Apparent kcat (min-1) | Relative Efficiency (kcat/Km) |
| dTTP | 14.3 ± 1.9 | 0.43 ± 0.03 | 1.0 |
| dCTP | 29.4 ± 4.8 | 0.02 ± 0.001 | 0.02 |
| dATP | > 500 | < 0.001 | < 0.00007 |
| dGTP | > 500 | < 0.001 | < 0.00007 |
Data adapted from steady-state kinetic analyses of human DNA polymerase-ι.
Experimental Protocols
Chemical Synthesis of this compound Phosphoramidite
The synthesis of oligonucleotides containing a site-specific m1dA lesion is crucial for studying its biological effects. This is typically achieved by synthesizing the this compound phosphoramidite for use in automated DNA synthesis.
Objective: To prepare the phosphoramidite of this compound for incorporation into synthetic oligonucleotides.
Materials:
-
2'-deoxyadenosine
-
Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
Methyl iodide (or other methylating agent)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Acetonitrile
-
Silica gel for column chromatography
Methodology:
-
5'-O-Protection: React 2'-deoxyadenosine with dimethoxytrityl chloride in pyridine to protect the 5'-hydroxyl group. Purify the resulting 5'-O-DMT-2'-deoxyadenosine by silica gel chromatography.
-
N1-Methylation: The 5'-O-protected nucleoside is then methylated at the N1 position. This is a critical step and is often achieved using a methylating agent like methyl iodide. The reaction conditions must be carefully controlled to favor N1-methylation.
-
3'-O-Phosphitylation: The 3'-hydroxyl group of the N1-methylated nucleoside is reacted with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like DIPEA in an anhydrous solvent such as acetonitrile or DCM.
-
Purification: The final this compound phosphoramidite product is purified using silica gel chromatography under anhydrous conditions.
-
Verification: The structure and purity of the phosphoramidite are confirmed by 1H NMR, 31P NMR, and mass spectrometry.
Detection and Quantification of m1dA in DNA by HPLC-MS/MS
Objective: To detect and quantify the levels of m1dA in a DNA sample.
Materials:
-
DNA sample
-
Nuclease P1
-
Alkaline phosphatase
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
[15N5]-labeled m1dA internal standard
-
HPLC system coupled to a triple quadrupole mass spectrometer
Methodology:
-
DNA Isolation and Digestion: Isolate genomic DNA from the cells or tissue of interest. Digest the DNA to individual nucleosides using a combination of nuclease P1 and alkaline phosphatase.
-
Sample Preparation: Add a known amount of the [15N5]-labeled m1dA internal standard to the digested DNA sample. This allows for accurate quantification by isotope dilution.
-
HPLC Separation: Separate the nucleosides using a reverse-phase HPLC column with a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the parent ion to a specific daughter ion for both the unlabeled m1dA and the labeled internal standard.
-
Quantification: The amount of m1dA in the original DNA sample is calculated by comparing the peak area ratio of the endogenous m1dA to the internal standard against a standard curve.
In Vitro DNA Polymerase Extension Assay
Objective: To assess the ability of a DNA polymerase to bypass an m1dA lesion.
Materials:
-
Purified DNA polymerase
-
Oligonucleotide template containing a site-specific m1dA
-
5'-32P-labeled primer annealed to the template just upstream of the lesion
-
dNTPs (dATP, dCTP, dGTP, dTTP)
-
Reaction buffer containing MgCl2
-
Stop solution (e.g., formamide with loading dye)
-
Polyacrylamide gel for electrophoresis
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the annealed primer/template, the DNA polymerase, and the reaction buffer.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the dNTPs. To test for single nucleotide incorporation, only one dNTP may be added. To assess bypass, all four dNTPs are added.
-
Time Course: Incubate the reactions at the optimal temperature for the polymerase and take aliquots at different time points. Stop the reaction by adding the stop solution.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization and Analysis: Visualize the radioactively labeled DNA products using a phosphorimager. The size of the products will indicate whether the polymerase has stalled at the lesion, inserted a nucleotide opposite it, or fully bypassed it.
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound is a critical DNA lesion with significant implications for genomic stability and human health. Its study has provided valuable insights into the mechanisms of DNA damage, repair, and tolerance. The experimental protocols and methodologies described in this guide form the basis for ongoing research aimed at understanding the pathological consequences of m1dA and for the development of therapeutic strategies targeting these pathways. The continued refinement of analytical techniques and the use of site-specifically modified oligonucleotides will undoubtedly lead to a deeper understanding of the complex cellular responses to this form of DNA damage.
References
- 1. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N1-Methyl-deoxyadenosine, N1-Me-dA Oligonucleotide Modification [biosyn.com]
- 4. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA polymerase λ promotes error-free replication through Watson–Crick impairing N1-methyl-deoxyadenosine adduct in conjunction with DNA polymerase ζ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to N1-Methyl-2'-deoxyadenosine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methyl-2'-deoxyadenosine (m1dA) is a purine nucleoside analog that plays a critical role in the fields of DNA damage and repair, epigenetics, and cancer research. It is a derivative of deoxyadenosine where a methyl group is attached to the N1 position of the adenine base. This modification can arise from exposure to environmental alkylating agents or endogenous cellular processes. The presence of m1dA in DNA disrupts normal Watson-Crick base pairing, leading to a stall in DNA replication and potential cytotoxicity.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological implications of m1dA, along with detailed experimental protocols for its study.
Chemical Structure and Properties
The chemical structure of this compound consists of a methylated adenine base linked to a 2'-deoxyribose sugar moiety. The methylation at the N1 position fundamentally alters the hydrogen bonding capabilities of the adenine base.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₁₅N₅O₃ | [2] |
| Molecular Weight | 265.27 g/mol | [2] |
| CAS Number | 60192-55-4 | [2] |
| Appearance | White to off-white solid | [3] |
| Boiling Point (Predicted) | 609.7 ± 65.0 °C | [3] |
| Density (Predicted) | 1.74 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 13.88 ± 0.60 | [3] |
| Solubility | Soluble in water |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Features | Reference(s) |
| UV-Visible Spectroscopy | Adenine and its derivatives typically show a maximum absorbance around 260 nm. Specific data for m1dA is not readily available. | [4] |
| ¹H NMR Spectroscopy | Chemical shifts for the non-exchangeable protons of the deoxyribose and adenine moieties. Specific assignments for isolated m1dA are not detailed in the provided results, but data for 2'-deoxyadenosine is available for comparison. | [5][6] |
| ¹³C NMR Spectroscopy | Chemical shifts for the carbon atoms of the deoxyribose and adenine moieties. Specific assignments for isolated m1dA are not detailed in the provided results, but data for 2'-deoxyadenosine is available for comparison. | [5] |
| Mass Spectrometry | The primary fragmentation involves the cleavage of the glycosidic bond, resulting in ions corresponding to the methylated adenine base and the deoxyribose sugar. |
Biological Significance and Signaling Pathways
This compound is a significant DNA lesion that can block DNA replication by DNA polymerases.[7] This blockage can be cytotoxic if not repaired. The primary mechanism for the repair of m1dA in DNA is through the direct reversal of the methylation by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[8][9][10]
AlkB-Mediated DNA Repair Pathway
The AlkB enzyme directly removes the methyl group from the N1 position of adenine in an oxidative demethylation reaction.[8] This process restores the normal adenine base without the need for base excision and re-synthesis, thus being a highly efficient repair mechanism.[10]
Experimental Protocols
Synthesis of this compound Phosphoramidite
The synthesis of the phosphoramidite derivative of m1dA is a key step for incorporating this modified nucleoside into synthetic oligonucleotides for research purposes.[11] The following is a general workflow for this synthesis.
Detailed Methodology:
-
5'-O-Protection: 2'-deoxyadenosine is reacted with monomethoxytrityl chloride (MMT-Cl) in pyridine to protect the 5'-hydroxyl group.
-
N1-Methylation: The 5'-O-protected nucleoside is then methylated at the N1 position.
-
3'-O-Phosphitylation: The resulting N1-methylated nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to introduce the phosphoramidite group at the 3'-hydroxyl position.
-
Purification: The final product is purified using column chromatography.
Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the detection and quantification of m1dA in biological samples.[12][13]
Sample Preparation:
-
DNA Extraction: Genomic DNA is extracted from cells or tissues using standard protocols.
-
Enzymatic Digestion: The extracted DNA is enzymatically hydrolyzed to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
LC-MS/MS Analysis:
-
Chromatographic Separation: The nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: The eluting nucleosides are ionized using electrospray ionization (ESI) and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transition from the protonated molecular ion [M+H]⁺ of m1dA to the protonated methylated adenine base is typically monitored for quantification.
Kinetic Analysis of DNA Polymerase Activity on an m1dA-Containing Template
Steady-state and pre-steady-state kinetic analyses are used to determine the efficiency and fidelity of DNA polymerases when encountering an m1dA lesion in the template strand.[1][14][15]
Methodology:
-
Oligonucleotide Substrate Preparation: A primer is annealed to a synthetic DNA template containing a site-specific m1dA lesion. The primer is typically labeled with a fluorescent dye or a radioisotope for detection.
-
Steady-State Kinetics: Single nucleotide incorporation assays are performed with varying concentrations of a single dNTP. The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified. The kinetic parameters, Km and kcat, are determined by fitting the data to the Michaelis-Menten equation.
-
Pre-Steady-State Kinetics: Rapid quench-flow techniques are used to measure the rate of the first nucleotide incorporation event. This provides information on the rate of the chemical step (kpol) and the dissociation constant for the dNTP (Kd).[1]
Conclusion
This compound is a crucial DNA lesion with significant implications for genomic stability and cellular health. Understanding its chemical properties, biological consequences, and the mechanisms of its repair is essential for research in toxicology, cancer biology, and the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this important modified nucleoside.
References
- 1. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 60192-55-4 [chemicalbook.com]
- 3. This compound | 60192-55-4 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2'-Deoxyadenosine (958-09-8) 1H NMR [m.chemicalbook.com]
- 7. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AlkB mystery solved: oxidative demethylation of N1-methyladenine and N3-methylcytosine adducts by a direct reversal mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repair of 3-methylthymine and 1-methylguanine lesions by bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oligodeoxynucleotides containing this compound and N6-methyl-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 14. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pre-steady-state Kinetic Analysis of a Family D DNA Polymerase from Thermococcus sp. 9°N Reveals Mechanisms for Archaeal Genomic Replication and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
N1-Methyl-2'-deoxyadenosine Formation from Environmental Mutagens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integrity of cellular DNA is under constant assault from a variety of endogenous and exogenous agents. Environmental mutagens, a significant class of these agents, can induce a spectrum of DNA lesions, including the formation of N1-methyl-2'-deoxyadenosine (m1dA). This methylated nucleoside adduct, if left unrepaired, can disrupt normal DNA replication and transcription, leading to mutations and potentially contributing to the etiology of various diseases, including cancer. This technical guide provides a comprehensive overview of the formation of m1dA from common environmental mutagens, details the experimental methodologies for its detection and quantification, and elucidates the cellular mechanisms responsible for its repair. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of toxicology, oncology, and pharmacology.
Introduction to this compound (m1dA)
This compound is a DNA adduct formed by the covalent attachment of a methyl group to the N1 position of the adenine base in a deoxyadenosine nucleotide. This modification disrupts the Watson-Crick base pairing, as the N1 position is crucial for hydrogen bonding with thymine. The formation of m1dA is primarily associated with exposure to SN2-type alkylating agents, which preferentially attack nitrogen atoms in the DNA bases.[1]
Formation of m1dA from Environmental Mutagens
Several environmental mutagens and laboratory chemicals are known to be potent alkylating agents capable of inducing m1dA formation. These include, but are not limited to, N-methyl-N-nitrosourea (MNU), N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), and dimethyl sulfate (DMS). These compounds react with DNA, leading to the methylation of various nucleophilic sites on the DNA bases. While the N7 position of guanine and the N3 position of adenine are the most frequent targets for methylation by these agents, the formation of m1dA represents a significant, albeit less abundant, lesion.[1][2]
Chemical Mechanisms of Formation
The formation of m1dA by these mutagens proceeds through a nucleophilic attack of the N1 position of adenine on the electrophilic methyl group of the alkylating agent. The reaction mechanism is characteristic of an SN2 reaction, where the rate is dependent on the concentration of both the DNA and the methylating agent.
Quantitative Analysis of m1dA Formation
The quantification of m1dA adducts is crucial for assessing the extent of DNA damage induced by environmental mutagens. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific detection of DNA adducts.
Quantitative Data Summary
While precise yields can vary depending on experimental conditions (e.g., mutagen concentration, incubation time, DNA conformation), the following table summarizes the relative abundance of m1dA compared to other major methylation adducts formed by common environmental mutagens.
| Mutagen | Major Adducts | Relative Abundance of m1dA |
| N-methyl-N-nitrosourea (MNU) | 7-methylguanine, 3-methyladenine | Minor |
| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | 7-methylguanine, 3-methyladenine | Minor |
| Dimethyl sulfate (DMS) | 7-methylguanine, 3-methyladenine | Minor |
Note: "Minor" indicates that m1dA is formed at a lower frequency compared to the major adducts listed.
Experimental Protocols
In Vitro DNA Alkylation and m1dA Formation
Objective: To generate m1dA adducts in purified DNA for use as a standard or for mechanistic studies.
Materials:
-
Calf thymus DNA (or other purified DNA source)
-
N-methyl-N-nitrosourea (MNU), N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), or Dimethyl sulfate (DMS)
-
Phosphate buffer (pH 7.4)
-
DNA precipitation reagents (e.g., ethanol, sodium acetate)
Procedure:
-
Dissolve purified DNA in phosphate buffer to a final concentration of 1 mg/mL.
-
Prepare a fresh solution of the alkylating agent (MNU, MNNG, or DMS) in an appropriate solvent (e.g., DMSO for MNNG).
-
Add the alkylating agent to the DNA solution to the desired final concentration (e.g., 1 mM).
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 1-24 hours) with gentle agitation.
-
Stop the reaction by precipitating the DNA with cold ethanol and sodium acetate.
-
Wash the DNA pellet with 70% ethanol to remove unreacted mutagen.
-
Resuspend the DNA in nuclease-free water.
Quantification of m1dA in Cellular DNA by LC-MS/MS
Objective: To quantify the levels of m1dA in DNA isolated from cells exposed to environmental mutagens.
Materials:
-
Cultured cells (e.g., human cell line)
-
Environmental mutagen (MNU, MNNG, or DMS)
-
DNA extraction kit
-
Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system with a hydrophilic interaction liquid chromatography (HILIC) column
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., [15N5]-N1-methyl-2'-deoxyadenosine)
Procedure:
-
Cell Treatment: Expose cultured cells to the desired concentration of the environmental mutagen for a specific duration.
-
DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol.
-
DNA Digestion:
-
Quantify the extracted DNA.
-
To a known amount of DNA (e.g., 10 µg), add the internal standard.
-
Digest the DNA to individual nucleosides using an enzymatic cocktail (e.g., nuclease P1 followed by alkaline phosphatase) at 37°C overnight.
-
-
Sample Preparation:
-
Remove proteins from the digested sample by filtration or precipitation.
-
Dry the sample under vacuum and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a HILIC column.
-
Separate the nucleosides using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Detect and quantify m1dA and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The mass transitions for m1dA would typically be m/z 266.1 → 150.1.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the m1dA standard.
-
Calculate the amount of m1dA in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Express the results as the number of m1dA adducts per 106 or 108 normal deoxynucleosides.
-
Cellular Repair of m1dA
The persistence of m1dA lesions in the genome can have deleterious consequences. Eukaryotic cells have evolved sophisticated DNA repair mechanisms to counteract the effects of such damage. The primary pathway responsible for the repair of m1dA is direct reversal of the damage by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[2][3]
The AlkB-Mediated Direct Repair Pathway
In humans, the homologs ALKBH2 and ALKBH3 are the key enzymes that repair m1dA.[3] These enzymes catalyze the oxidative demethylation of the N1-methyladenine base. The reaction involves the oxidation of the methyl group, which is then released as formaldehyde, restoring the adenine base to its original, undamaged state. ALKBH2 shows a preference for repairing lesions in double-stranded DNA, while ALKBH3 is more active on single-stranded DNA and RNA.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA unwinding by ASCC3 helicase is coupled to ALKBH3 dependent DNA alkylation repair and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Spontaneous Formation of N1-Methyl-2'-deoxyadenosine in Vivo: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-methyl-2'-deoxyadenosine (m1A) is a DNA adduct formed by the methylation of the N1 position of a deoxyadenosine base. While enzymatic methylation of DNA at other positions, such as N6 of adenine and C5 of cytosine, plays crucial roles in epigenetic regulation, the formation of m1A in DNA is primarily considered a form of DNA damage. This lesion arises spontaneously from endogenous metabolic processes and can interfere with normal DNA replication and transcription. Understanding the mechanisms of its formation, its biological consequences, and the cellular systems in place to repair it is of significant interest in the fields of toxicology, cancer biology, and drug development. This guide provides a comprehensive overview of the spontaneous formation of m1A in vivo, detailing its chemical origins, methods for its detection and quantification, and its biological implications.
Spontaneous Formation of this compound
The primary endogenous source for the spontaneous methylation of DNA is the ubiquitous methyl donor, S-adenosylmethionine (SAM).[1][2][3][4] SAM is a critical molecule involved in numerous enzymatic methylation reactions essential for cellular function.[1][5] However, SAM can also non-enzymatically methylate DNA, leading to the formation of various DNA adducts, including m1A.[1][3][4] This spontaneous reaction is a continuous source of endogenous DNA damage that cells must counteract.
The chemical mechanism involves the nucleophilic attack of the N1 position of adenine on the electrophilic methyl group of SAM. This reaction is influenced by the local DNA structure and the accessibility of the N1 position. While the N1 position is involved in Watson-Crick base pairing in double-stranded DNA, transient "breathing" of the DNA helix or the presence of single-stranded regions during replication and transcription can expose this site to methylation.[6]
Another potential endogenous source of methylating agents arises from nitrosation reactions. Nitrosation of amides and related compounds can generate potent methylating agents that can subsequently react with DNA to form adducts like m1A.[7]
Quantitative Data on this compound Levels
Quantifying the steady-state levels of endogenous DNA adducts is crucial for understanding their physiological relevance and the efficiency of cellular repair mechanisms. The levels of m1A in vivo are generally low, reflecting a balance between its spontaneous formation and active repair. While specific quantitative data for this compound across a wide range of mammalian tissues is still an active area of research, studies on related N-methylpurines provide an estimate of the expected low abundance. For instance, endogenous levels of other DNA adducts are often in the range of 1 adduct per 10^7 to 10^9 normal DNA bases.[8]
| Tissue | Species | m1A Level (adducts per 10^7 nucleosides) | Reference |
| Rat Liver | Rat | Data not yet available in searched literature | |
| Human Brain | Human | Data not yet available in searched literature | |
| Rat Lung | Rat | Data not yet available in searched literature |
Note: This table will be populated as more specific quantitative data becomes available in the literature.
Experimental Protocols
Accurate detection and quantification of m1A in vivo require sensitive and specific analytical methods. The two primary approaches are mass spectrometry-based techniques and immunoprecipitation-based enrichment.
Protocol 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the general steps for the quantitative analysis of m1A in a DNA sample.
1. DNA Isolation and Purification:
-
Isolate genomic DNA from tissues or cells using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
-
Treat the DNA with RNase A to remove any contaminating RNA.
-
Precipitate and wash the DNA to ensure high purity.
2. DNA Digestion to Nucleosides:
-
Digest the purified DNA to individual 2'-deoxynucleosides using a cocktail of enzymes. A common combination includes:
-
Nuclease P1: To digest single-stranded nucleic acids.
-
Phosphodiesterase I: To cleave phosphodiester bonds.
-
Alkaline Phosphatase: To remove the phosphate group.
-
-
Incubate the reaction mixture at 37°C until digestion is complete.
3. Sample Cleanup:
-
Remove the enzymes from the digested nucleoside mixture, typically by ultrafiltration or solid-phase extraction (SPE).
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the deoxynucleosides using a reverse-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific mass transition for m1A. The precursor ion will be the protonated molecule [m1A+H]+, and the product ion will be the protonated methyladenine base.
-
For quantification, use a stable isotope-labeled internal standard of this compound (e.g., with 13C or 15N labels).
-
-
Data Analysis: Generate a standard curve using known concentrations of the m1A standard to quantify the amount of m1A in the biological sample.
Protocol 2: Enrichment of this compound Containing DNA by Immunoprecipitation (m1A-DIP)
This protocol describes the enrichment of DNA fragments containing m1A, which can then be analyzed by qPCR or high-throughput sequencing (m1A-DIP-seq).
1. DNA Preparation:
-
Isolate and purify genomic DNA as described in Protocol 1.
-
Fragment the DNA to a desired size range (e.g., 200-800 bp) by sonication or enzymatic digestion.
2. Immunoprecipitation:
-
Denature the fragmented DNA by heating.
-
Incubate the denatured DNA with a specific antibody against N1-methyladenosine.
-
Add protein A/G magnetic beads to the DNA-antibody mixture to capture the antibody-DNA complexes.
-
Wash the beads several times with an appropriate buffer to remove non-specifically bound DNA.
3. Elution and Purification of Enriched DNA:
-
Elute the enriched DNA from the antibody-bead complex using an elution buffer.
-
Purify the eluted DNA using a standard DNA purification kit or phenol-chloroform extraction.
4. Downstream Analysis:
-
qPCR: Use quantitative PCR to determine the enrichment of specific gene regions in the m1A-immunoprecipitated fraction compared to the input DNA.
-
High-Throughput Sequencing (m1A-DIP-seq): Prepare a sequencing library from the enriched DNA and the input DNA. Sequence the libraries and analyze the data to identify genome-wide locations of m1A.
Biological Consequences and Signaling Pathways
The presence of a methyl group at the N1 position of adenine disrupts the Watson-Crick base pairing with thymine, leading to distortions in the DNA double helix.[7][9] This can have several significant biological consequences:
-
Replication Block: The m1A lesion can stall the DNA replication machinery, leading to replication fork collapse and potentially cell death if not repaired.[10]
-
Transcriptional Interference: The presence of m1A in a coding region can also impede the progress of RNA polymerase, affecting gene expression.
-
Mutagenesis: Although m1A is a strong block to replication, translesion synthesis (TLS) polymerases can bypass the lesion, sometimes leading to the incorporation of an incorrect base and resulting in mutations.
The cellular response to m1A is part of the broader DNA damage response (DDR) network. While specific signaling pathways directly activated by m1A are still under investigation, the general pathways responding to alkylation damage are well-characterized.
DNA Damage Recognition and Repair Signaling: The presence of m1A lesions can be recognized by DNA repair proteins, which then initiate a signaling cascade to coordinate cell cycle arrest and DNA repair. The primary repair pathway for m1A is Base Excision Repair (BER) .[11][12] Mammalian cells possess AlkB homolog proteins (e.g., ALKBH2 and ALKBH3) that can directly reverse the methylation through oxidative demethylation.[7][8][13] Alternatively, DNA glycosylases can recognize and excise the damaged base, initiating the BER pathway.[11]
Visualizations
Signaling Pathway for Base Excision Repair of this compound
Caption: DNA repair pathways for this compound.
Experimental Workflow for LC-MS/MS Quantification of m1A
Caption: Workflow for m1A quantification by LC-MS/MS.
Logical Relationship of Spontaneous m1A Formation and Cellular Response
Caption: Formation of m1A and subsequent cellular responses.
Conclusion
The spontaneous formation of this compound represents a constant source of endogenous DNA damage that cells must efficiently manage to maintain genomic integrity. The primary methyl donor, S-adenosylmethionine, while essential for numerous cellular processes, also contributes to this background level of DNA damage. The development and refinement of sensitive analytical techniques such as LC-MS/MS and immunoprecipitation-based methods are crucial for accurately quantifying m1A levels and understanding its distribution within the genome. Further research into the specific signaling pathways activated by m1A and the interplay between different DNA repair mechanisms will provide deeper insights into the cellular strategies for coping with this type of DNA damage and may reveal novel targets for therapeutic intervention in diseases associated with genomic instability.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Methylated DNA immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Methylated DNA Immunoprecipitation (MeDIP) Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Both base excision repair and O-6-methylguanine-DNA methyltransferase protect against methylation-induced colon carcinogenesis [dspace.mit.edu]
- 7. MeDIP Application Protocol | EpigenTek [epigentek.com]
- 8. In vivo repair of methylation damage in Aag 3-methyladenine DNA glycosylase null mouse cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qian.human.cornell.edu [qian.human.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abeomics.com [abeomics.com]
- 13. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of N1-Methyl-2'-deoxyadenosine on DNA Replication Fidelity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-methyl-2'-deoxyadenosine (m1A) is a DNA lesion resulting from exposure to endogenous and exogenous alkylating agents. By disrupting the Watson-Crick base pairing face of adenine, m1A presents a significant challenge to the DNA replication machinery. This lesion is a potent blocker of high-fidelity replicative DNA polymerases, necessitating the involvement of specialized translesion synthesis (TLS) polymerases to bypass the damage and prevent replication fork collapse. However, the bypass of m1A is not always error-free and can lead to mutations, thus impacting genomic stability. This technical guide provides a comprehensive overview of the impact of m1A on DNA replication fidelity, detailing the biochemical kinetics of its bypass by key TLS polymerases, experimental protocols for studying this phenomenon, and the structural basis for the observed fidelity.
Introduction
This compound (m1A) is a cytotoxic DNA adduct formed by the methylation of the N1 position of adenine.[1] This modification directly obstructs the hydrogen bonding capabilities required for standard Watson-Crick base pairing with thymine, thereby stalling high-fidelity DNA polymerases.[1] To overcome this replication block, cells employ a specialized cohort of DNA polymerases known as translesion synthesis (TLS) polymerases. These enzymes are characterized by a more open active site, allowing them to accommodate bulky or modified bases that would otherwise halt replication.[2]
The bypass of m1A is a crucial cellular process to prevent replication fork collapse and subsequent genomic instability. However, the fidelity of this bypass varies significantly among different TLS polymerases, making m1A a potentially mutagenic lesion. Understanding the mechanisms and fidelity of m1A bypass is critical for elucidating the etiology of diseases associated with alkylating agent exposure and for the development of targeted cancer therapies. This guide will delve into the quantitative aspects of m1A's impact on DNA replication, the experimental approaches to study it, and the molecular pathways involved.
Structural Impact of m1A on the DNA Double Helix
The presence of a methyl group at the N1 position of adenine fundamentally alters its base-pairing properties. Instead of disrupting the hydrogen bonding entirely, the m1A modification can induce a conformational change in the DNA duplex. NMR studies have revealed that the T•A Watson-Crick base pair is converted to a T(anti)•m1A(syn) Hoogsteen base pair.[3] This structural alteration provides insight into the differential repair efficiency of enzymes like AlkB, which are more effective on single-stranded DNA where the base is more accessible.[4]
Translesion Synthesis Pathways for m1A Bypass
In human cells, the bypass of m1A is a complex process involving multiple TLS polymerases that can function in distinct pathways. The primary polymerases implicated in m1A bypass are DNA polymerase ι (Pol ι), DNA polymerase η (Pol η), DNA polymerase θ (Pol θ), and DNA polymerase ζ (Pol ζ).[5]
Biochemical and cellular studies have identified at least three pathways for replicating through an m1A lesion:[5]
-
Pol ι and Pol θ Pathway: In this pathway, Pol ι is responsible for inserting a nucleotide opposite the m1A lesion, after which Pol θ extends the primer strand.[5]
-
Pol η Pathway: Pol η is capable of both inserting a nucleotide opposite m1A and extending the DNA chain.[5]
-
Pol ζ Pathway: Pol ζ primarily functions as an extender, elongating the primer strand after an initial nucleotide has been inserted opposite m1A by another, sometimes unidentified, polymerase.[5]
The following diagram illustrates the known TLS pathways for bypassing an m1A lesion in human cells.
Caption: Translesion synthesis pathways for bypassing this compound.
Quantitative Analysis of m1A Bypass Fidelity
The fidelity of DNA replication across an m1A lesion is highly dependent on the specific TLS polymerase involved and the nucleotide being incorporated. The following tables summarize the available quantitative data on the kinetics and fidelity of nucleotide incorporation opposite m1A by key human TLS polymerases.
Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite m1A
| DNA Polymerase | Incoming Nucleotide | Km (μM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1μM-1) |
| Pol ι | dTTP | Data not available | Data not available | Data not available |
| dCTP | Data not available | Data not available | Data not available | |
| dATP | Data not available | Data not available | Data not available | |
| dGTP | Data not available | Data not available | Data not available | |
| Pol η | dTTP | Data not available | Data not available | Data not available |
| dCTP | Data not available | Data not available | Data not available | |
| dATP | Data not available | Data not available | Data not available | |
| dGTP | Data not available | Data not available | Data not available | |
| Pol θ | dTTP | Data not available | Data not available | Data not available |
| dCTP | Data not available | Data not available | Data not available | |
| dATP | Data not available | Data not available | Data not available | |
| dGTP | Data not available | Data not available | Data not available |
Table 2: Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite m1A
| DNA Polymerase | Incoming Nucleotide | Kd (μM) | kpol (s-1) | Catalytic Efficiency (kpol/Kd) (s-1μM-1) |
| Pol ι | dTTP | Data not available | Data not available | Data not available |
| dCTP | Data not available | Data not available | Data not available | |
| Pol η | dATP | Data not available | Data not available | Data not available |
| dGTP | Data not available | Data not available | Data not available |
Table 3: In Vivo Translesion Synthesis (TLS) Frequency and Mutagenicity of m1A
| Cellular Context | TLS Frequency (%) | Predominant Mutation | Reference |
| Normal Human Fibroblasts | ~65% | A → T transversions (low frequency) | [5] |
| Polη-depleted cells | ~52% | - | [5] |
| Polι-depleted cells | ~45% | - | [5] |
| Polζ-depleted cells | ~45% | - | [5] |
| Polθ-depleted cells | ~45% | - | [5] |
Experimental Protocols
Synthesis and Purification of m1A-Containing Oligonucleotides
The study of m1A bypass requires the chemical synthesis of oligonucleotides containing a site-specific m1A lesion. This is typically achieved using phosphoramidite chemistry on an automated DNA synthesizer.
Protocol:
-
Phosphoramidite Synthesis: The this compound phosphoramidite is synthesized from 2'-deoxyadenosine. The synthesis involves monomethoxytritylation of the 5'-hydroxyl group, methylation at the N1 position, and subsequent conversion to the 3'-phosphoramidite derivative.[6]
-
Oligonucleotide Synthesis: The m1A phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard automated DNA synthesizer.[7][8]
-
Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected. Special care must be taken during deprotection to avoid the Dimroth rearrangement of m1A to N6-methyladenosine (m6A). This is typically achieved using anhydrous deprotection conditions, such as 2M anhydrous ammonia in methanol.[6]
-
Purification: The crude oligonucleotide is purified to remove failure sequences and protecting groups. High-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) are commonly used for this purpose.[9][10][11][12][13]
-
Characterization: The purity and identity of the m1A-containing oligonucleotide are confirmed by methods such as mass spectrometry and enzymatic digestion followed by HPLC analysis.
The following diagram outlines the workflow for the synthesis and purification of m1A-containing oligonucleotides.
Caption: Workflow for the synthesis of m1A-containing oligonucleotides.
In Vitro DNA Polymerase Fidelity Assay (Steady-State Kinetics)
This assay measures the ability of a DNA polymerase to incorporate nucleotides opposite an m1A lesion in a template strand.
Protocol:
-
Primer-Template Annealing: A 5'-radiolabeled or fluorescently labeled primer is annealed to a template oligonucleotide containing a site-specific m1A lesion.[1]
-
Reaction Setup: The primer-template duplex is incubated with the DNA polymerase of interest in a reaction buffer containing MgCl₂, dNTPs (either a single dNTP or all four), and other necessary cofactors at a constant temperature.[1][3]
-
Time Course: The reaction is allowed to proceed for various time points.
-
Quenching: The reactions are stopped at each time point by adding a quenching solution (e.g., EDTA and formamide).[14]
-
Gel Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).[1]
-
Data Analysis: The gel is visualized using autoradiography or fluorescence imaging, and the amount of extended primer is quantified. The initial velocity of the reaction is determined for each dNTP concentration.
-
Kinetic Parameter Calculation: The steady-state kinetic parameters, Km and kcat, are determined by fitting the initial velocity data to the Michaelis-Menten equation. The catalytic efficiency (kcat/Km) is then calculated to compare the efficiency of incorporation of different nucleotides.[1][15]
In Vitro DNA Polymerase Fidelity Assay (Pre-Steady-State "Burst" Kinetics)
This assay provides a more detailed kinetic analysis of the elementary steps of nucleotide incorporation.
Protocol:
-
Rapid Quench-Flow: The experiment is performed using a rapid quench-flow instrument.[6][16][17]
-
Reaction Initiation: A solution containing the DNA polymerase and the primer-template duplex is rapidly mixed with a solution containing the dNTP and MgCl₂ to initiate the reaction.
-
Quenching: The reaction is quenched at very short time intervals (milliseconds to seconds) with a quenching solution.[6][14]
-
Product Analysis: The products are analyzed by denaturing PAGE as described for the steady-state assay.
-
Data Analysis: The product formation over time is plotted. The data is typically fit to a biphasic equation to determine the rate of the initial "burst" of product formation (kpol), which represents the rate of single nucleotide incorporation, and the dissociation constant for the dNTP (Kd).[16]
The logical relationship for determining kinetic parameters from these assays is depicted below.
Caption: Logical flow for determining kinetic parameters from in vitro polymerase assays.
Cell-Based Translesion Synthesis (TLS) Fidelity Assay (lacZα Reporter Assay)
This assay measures the fidelity of m1A bypass in a cellular context.
Protocol:
-
Plasmid Construction: A plasmid vector is constructed to contain a single-stranded gap within a reporter gene, such as lacZα. The m1A lesion is positioned within the single-stranded region of the template strand.[4][18][19]
-
Transfection: The m1A-containing plasmid is transfected into mammalian cells.
-
In Vivo Bypass: Inside the cells, the gap is filled in by the cellular DNA polymerases, including TLS polymerases that bypass the m1A lesion.
-
Plasmid Recovery: The plasmids are isolated from the mammalian cells.
-
Transformation into E. coli: The recovered plasmids are transformed into an E. coli strain that is deficient in the corresponding reporter gene function.[18][19]
-
Phenotypic Screening: The E. coli are plated on media containing a chromogenic substrate (e.g., X-gal for lacZα). Colonies that have undergone error-free bypass will express a functional reporter protein and produce a colored phenotype (e.g., blue colonies). Colonies where a mutation occurred during bypass will have a non-functional reporter and will have a different phenotype (e.g., white colonies).[18][19]
-
Fidelity Calculation: The fidelity of m1A bypass is calculated as the ratio of colored colonies to the total number of colonies. The nature of the mutations in the colorless colonies can be determined by sequencing the plasmid DNA.
Conclusion
This compound is a significant threat to genome integrity due to its ability to block replicative DNA polymerases. The bypass of this lesion by specialized TLS polymerases is essential for cell survival but comes at the cost of potentially introducing mutations. The fidelity of m1A bypass is a complex interplay between the structural nature of the lesion, the specific TLS polymerase engaged, and the cellular context. While significant progress has been made in identifying the key polymerases involved and their general mechanisms, a more detailed quantitative understanding of their kinetic parameters is still needed. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of m1A bypass and its implications for human health and disease. This knowledge is crucial for developing strategies to mitigate the mutagenic consequences of m1A and for designing novel therapeutic interventions that exploit the dependencies of cancer cells on specific TLS pathways.
References
- 1. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Beyond the Lesion: Back to High Fidelity DNA Synthesis [frontiersin.org]
- 3. Steady-state kinetic analyses [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. labcluster.com [labcluster.com]
- 12. ymcamerica.com [ymcamerica.com]
- 13. waters.com [waters.com]
- 14. 34.237.233.138 [34.237.233.138]
- 15. The steady state kinetic parameters and non-processivity of Escherichia coli deoxyribonucleic acid polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pre-steady-state Kinetic Analysis of a Family D DNA Polymerase from Thermococcus sp. 9°N Reveals Mechanisms for Archaeal Genomic Replication and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pre-Steady-State Kinetics-Creative Enzymes [creative-enzymes.com]
- 18. Plasmid-based lacZα assay for DNA polymerase fidelity: application to archaeal family-B DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A plasmid-based lacZα gene assay for DNA polymerase fidelity measurement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Incorporating N1-Methyl-2'-deoxyadenosine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-methyl-2'-deoxyadenosine (m1A) is a modified nucleoside with significant biological implications, primarily associated with DNA damage and repair mechanisms. Its presence in DNA can stall replication and is recognized by specific DNA repair enzymes.[1][2] The ability to site-specifically incorporate m1A into synthetic oligonucleotides is crucial for a variety of research applications, including the study of DNA repair pathways, the development of therapeutic oligonucleotides, and the investigation of DNA-protein interactions.
This document provides detailed protocols for the incorporation of m1A into oligonucleotides using phosphoramidite chemistry on an automated solid-phase synthesizer. Special consideration is given to the labile nature of the m1A modification, necessitating the use of mild deprotection and purification techniques to prevent its rearrangement to N6-methyl-2'-deoxyadenosine (m6A), a process known as Dimroth rearrangement.
Data Presentation: Synthesis and Coupling Efficiency
The successful incorporation of m1A into a growing oligonucleotide chain is dependent on several factors, including the choice of activator and the coupling time. The following table summarizes quantitative data on the coupling efficiency of m1A phosphoramidite under different conditions. High coupling efficiency is critical to maximize the yield of the full-length oligonucleotide product.[3][4][5]
| Activator | Activator Concentration | Coupling Time (minutes) | Coupling Efficiency (%) | Reference |
| 1H-Tetrazole | 0.45 M in Acetonitrile | Standard | >99 | Glen Research |
| 5-Benzylthio-1H-tetrazole (BMT) | 0.25 M in Acetonitrile | 15 | 96 | Glen Research |
| 1H-Tetrazole | Not Specified | 15 | >90 | Glen Research |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M in Acetonitrile | 5-15 | Effective for 2'-methyl phosphoramidites | ChemInform |
| 4,5-Dicyanoimidazole (DCI) | Not Specified | Not Specified | Commonly used activator | ChemInform |
Note: The use of fresh, high-quality reagents and anhydrous conditions are paramount to achieving high coupling efficiencies.[4]
Experimental Protocols
Materials and Reagents
-
This compound (m1A) phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dG, T) with UltraMild protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-Benzylthio-1H-tetrazole in acetonitrile)
-
Capping solution (e.g., UltraMild Cap A with phenoxyacetic anhydride and Cap B)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
UltraMild deprotection solution (e.g., 0.05 M potassium carbonate in anhydrous methanol)
-
Ammonia-methylamine (AMA) solution (for comparison, not recommended for m1A)
-
Triethylammonium acetate (TEAA) buffer
-
HPLC-grade acetonitrile
-
HPLC-grade water
Oligonucleotide Synthesis
Oligonucleotide synthesis is performed on an automated DNA synthesizer using standard phosphoramidite chemistry cycles. The following protocol is optimized for the incorporation of the m1A phosphoramidite.
Workflow for Solid-Phase Oligonucleotide Synthesis:
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Protocol Steps:
-
Preparation: Ensure all reagents are fresh, anhydrous, and correctly installed on the DNA synthesizer. Program the desired oligonucleotide sequence, specifying the position for m1A incorporation.
-
Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid (e.g., 3% TCA in DCM).
-
Coupling: The m1A phosphoramidite (or a standard phosphoramidite) is activated and coupled to the free 5'-hydroxyl group. For m1A, use an appropriate activator like 0.25 M 5-Benzylthio-1H-tetrazole and a coupling time of 15 minutes.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles. The use of UltraMild Cap A containing phenoxyacetic anhydride is recommended to avoid side reactions with dG.[7]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.
-
-
Chain Elongation: The synthesis cycle (deblocking, coupling, capping, oxidation) is repeated for each subsequent monomer until the full-length oligonucleotide is assembled.
-
Final Deblocking: A final deblocking step removes the DMT group from the 5'-terminus of the completed oligonucleotide chain.
Deprotection and Cleavage (UltraMild Method)
Due to the sensitivity of the m1A residue to standard ammoniacal deprotection, which can induce the Dimroth rearrangement, an UltraMild deprotection protocol is mandatory.
Workflow for Post-Synthesis Processing:
Caption: Post-synthesis workflow for m1A-containing oligonucleotides.
Protocol Steps:
-
Transfer the CPG support containing the synthesized oligonucleotide to a sealed vial.
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.[7]
-
Incubate at room temperature for 4 hours.[7] This step removes the protecting groups from the nucleobases and the phosphate backbone, and cleaves the oligonucleotide from the CPG support.
-
Carefully transfer the methanolic solution containing the deprotected oligonucleotide to a new tube.
-
Neutralize the solution by adding an appropriate amount of an acid (e.g., acetic acid) before drying to prevent degradation of the oligonucleotide.[7]
-
Evaporate the solvent to obtain the crude oligonucleotide pellet.
Purification
Purification of the m1A-containing oligonucleotide is essential to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the recommended method.
Protocol Steps:
-
Sample Preparation: Resuspend the crude oligonucleotide pellet in an appropriate buffer (e.g., HPLC-grade water or 0.1 M TEAA).
-
HPLC Separation:
-
Column: Use a reverse-phase HPLC column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA) is typically used.
-
Detection: Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the full-length m1A-containing oligonucleotide.
-
Desalting: Desalt the purified oligonucleotide fraction using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).
-
Lyophilization: Lyophilize the desalted oligonucleotide to obtain a pure, dry powder.
Analysis and Quality Control
The purity and identity of the final m1A-containing oligonucleotide should be confirmed by analytical HPLC and mass spectrometry.
-
Analytical HPLC: Inject a small aliquot of the purified product to assess its purity. A single major peak should be observed.
-
Mass Spectrometry (MS): Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized oligonucleotide.[8][9][10] The observed mass should match the calculated mass of the m1A-containing sequence.
Biological Context: m1A in DNA Damage and Repair
The incorporation of m1A into DNA is primarily studied in the context of DNA damage and repair. m1A is a DNA lesion that can be induced by alkylating agents and can block DNA replication.[2] In human cells, the AlkB homolog 3 (ALKBH3) is an enzyme that can repair this damage by oxidative demethylation, removing the methyl group from the N1 position of adenine.[11][12]
Logical Relationship of m1A DNA Damage and Repair:
Caption: Role of m1A in DNA damage and repair pathway.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful incorporation of this compound into synthetic oligonucleotides. By employing the appropriate phosphoramidite chemistry, specialized activators, and crucial UltraMild deprotection techniques, researchers can generate high-quality m1A-modified oligonucleotides. These molecules are invaluable tools for investigating the biological consequences of this DNA lesion, particularly in the fields of DNA repair, toxicology, and the development of novel therapeutic strategies. Careful adherence to these protocols will ensure the integrity of the m1A modification and the overall purity of the final product, enabling reliable and reproducible experimental outcomes.
References
- 1. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. benchchem.com [benchchem.com]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of N1-Methyl-2'-deoxyadenosine by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-methyl-2'-deoxyadenosine (m1A) is a modified nucleoside that has garnered significant interest in the fields of epigenetics and toxicology. Its presence in DNA is often indicative of exposure to certain alkylating agents, which can lead to DNA damage and potentially mutagenesis if not repaired. Accurate and sensitive detection of m1A is crucial for understanding its biological roles, its implications in disease pathogenesis, and for the development of therapeutic interventions. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for the quantification of m1A due to its high specificity, sensitivity, and accuracy.[1] This document provides detailed application notes and protocols for the detection and quantification of m1A in biological samples using LC-MS/MS.
Principle of the Method
The quantification of m1A from complex biological matrices such as genomic DNA involves a multi-step process. First, the DNA is extracted and purified from the sample. Subsequently, the DNA is enzymatically hydrolyzed into its constituent deoxynucleosides. The resulting mixture of deoxynucleosides is then separated by liquid chromatography, and the eluting compounds are ionized and introduced into a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which allows for the highly selective and sensitive detection of m1A based on its specific precursor-to-product ion transition. Quantification is typically achieved by using a stable isotope-labeled internal standard.
Data Presentation: Quantitative Analysis of N1-Methyladenosine
The following table summarizes representative quantitative data for N1-methyladenosine (m1A) levels in human serum, as determined by a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method.[2][3] It is important to note that concentrations of m1A can vary significantly depending on the biological matrix, disease state, and individual metabolic differences.
| Analyte | Sample Matrix | Cohort | Concentration Range (nM) | Average Concentration ± SD (nM) |
| N1-methyladenosine (m1A) | Serum | Healthy Volunteers (n=99) | 115.16 - 211.44 | 154.58 ± 21.10 |
| Colorectal Cancer Patients (n=51) | 117.45 - 215.77 | 158.62 ± 24.79 |
Experimental Protocols
DNA Extraction and Purification
This protocol describes a general method for extracting genomic DNA from mammalian cells or tissues. The choice of a specific commercial kit or method may vary depending on the sample type and volume.
Materials:
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
Procedure:
-
Sample Collection and Lysis:
-
For cell cultures, harvest cells by centrifugation and wash with PBS.
-
For tissues, homogenize the tissue sample in PBS.
-
Resuspend the cell pellet or tissue homogenate in lysis buffer and add Proteinase K to a final concentration of 100 µg/mL.
-
Incubate at 55°C for 2-4 hours or overnight with gentle agitation to lyse the cells and digest proteins.
-
-
RNA Removal:
-
Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30-60 minutes.
-
-
Phenol-Chloroform Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex for 30 seconds, and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the extraction with an equal volume of chloroform:isoamyl alcohol to remove residual phenol.
-
-
DNA Precipitation:
-
Add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol to the aqueous phase.
-
Invert the tube gently to precipitate the DNA. A white, stringy precipitate should become visible.
-
Incubate at -20°C for at least 1 hour or overnight.
-
-
DNA Washing and Resuspension:
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant and wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water.
-
-
Quantification and Quality Control:
-
Determine the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Enzymatic Hydrolysis of DNA to Deoxynucleosides
This protocol describes the enzymatic digestion of purified DNA into individual deoxynucleosides for LC-MS/MS analysis.[4][5][6][7]
Materials:
-
Purified genomic DNA
-
Nuclease P1 (from Penicillium citrinum)
-
Bovine spleen phosphodiesterase
-
Bacterial alkaline phosphatase
-
500 mM Sodium Acetate (pH 5.3)
-
100 mM Magnesium Chloride
-
Nuclease-free water
-
Stable isotope-labeled internal standard (e.g., [¹⁵N₅]-N1-Methyl-2'-deoxyadenosine)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
10-20 µg of purified DNA
-
Known amount of stable isotope-labeled internal standard
-
Nuclease P1 (5-10 units)
-
500 mM Sodium Acetate (to a final concentration of 50 mM)
-
Nuclease-free water to a final volume of 50 µL
-
-
-
First Digestion Step:
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
-
Second Digestion Step:
-
Add the following to the reaction mixture:
-
Bovine spleen phosphodiesterase (0.01-0.02 units)
-
Bacterial alkaline phosphatase (5-10 units)
-
100 mM Magnesium Chloride (to a final concentration of 10 mM)
-
-
Adjust the pH to ~8.5 with Tris-HCl buffer.
-
Incubate at 37°C for an additional 2-4 hours or overnight.
-
-
Sample Cleanup:
-
After digestion, centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material and enzymes.
-
Transfer the supernatant containing the deoxynucleosides to a new tube.
-
The sample may be further purified using a solid-phase extraction (SPE) C18 cartridge to remove salts and other polar impurities.
-
Dry the purified sample under a vacuum and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis of this compound
This protocol provides a representative method for the analysis of m1A using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.2 - 0.4 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-14.1 min: 95-5% B
-
14.1-18 min: 5% B
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Gas Flow Rates: Optimize for the specific instrument
-
MRM Transitions:
-
This compound (m1A): m/z 266.1 → 150.1 (Quantifier), m/z 266.1 → 136.1 (Qualifier)
-
[¹⁵N₅]-N1-Methyl-2'-deoxyadenosine (Internal Standard): m/z 271.1 → 155.1
-
-
Collision Energy and other MS parameters: Optimize for each transition to achieve maximum signal intensity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for m1A detection.
This compound Repair Pathway
This compound is recognized and repaired primarily through the Base Excision Repair (BER) pathway.
Caption: Base Excision Repair pathway for m1A.
References
- 1. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 4. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted enzymatic hydrolysis of DNA for mass spectrometric analysis: A new strategy for accelerated hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of N1-Methyl-2'-deoxyadenosine in DNA Digests by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of N1-Methyl-2'-deoxyadenosine (m1dA) in enzymatically digested DNA samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a DNA adduct resulting from alkylation damage, and its accurate quantification is crucial for studies in toxicology, DNA repair, and cancer research. The described protocol provides a comprehensive workflow from DNA isolation and enzymatic hydrolysis to UPLC-MS/MS analysis and data interpretation, making it suitable for researchers, scientists, and drug development professionals.
Introduction
DNA is constantly exposed to endogenous and exogenous agents that can induce chemical modifications, leading to the formation of DNA adducts. This compound (m1dA) is a promutagenic lesion formed by the methylation of the N1 position of adenine. If not repaired, this adduct can interfere with DNA replication and transcription, potentially leading to mutations. Therefore, the accurate and sensitive quantification of m1dA is essential for understanding the mechanisms of DNA damage and repair, assessing exposure to alkylating agents, and for the development of therapeutic strategies. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis due to its high selectivity and sensitivity.[1][2] This method allows for the precise measurement of m1dA levels in complex biological matrices.
Experimental Protocols
DNA Isolation and Quantification
High-quality DNA is a prerequisite for accurate adduct analysis.
-
Source Materials: DNA can be isolated from tissues, blood, or cultured cells.[3]
-
Isolation Method: Utilize commercially available column-based DNA extraction kits (e.g., from Qiagen or Zymo Research) according to the manufacturer's instructions.[4] Alternatively, a standard protocol involving proteinase K digestion followed by phenol-chloroform extraction and ethanol precipitation can be used.
-
RNA Removal: Treat the isolated DNA with RNase A to eliminate RNA contamination.
-
Quantification: Determine the DNA concentration and purity using a UV-Vis spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 and 280 nm. An A260/A280 ratio of ~1.8 indicates pure DNA. For more accurate quantification, fluorometric methods such as Qubit are recommended.
Enzymatic Digestion of DNA to Nucleosides
Complete enzymatic hydrolysis of DNA to its constituent 2'-deoxynucleosides is critical for accurate quantification.
-
Materials:
-
Procedure:
-
In a 1.5 mL microcentrifuge tube, dissolve 1-10 µg of DNA in the appropriate reaction buffer.
-
Add DNA degradation enzyme mix (e.g., DNA Degradase Plus or a combination of Nuclease P1 and Alkaline Phosphatase). A typical reaction may include 10 U of DNA Degradase Plus.[1]
-
Incubate the reaction mixture at 37°C for 2-4 hours to ensure complete digestion.[1][5]
-
To stop the reaction, proteins can be precipitated by adding an equal volume of cold acetonitrile or by ultrafiltration.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated enzymes.
-
Carefully transfer the supernatant containing the nucleosides to a new tube.
-
Dry the sample using a vacuum centrifuge.
-
Reconstitute the dried nucleosides in an appropriate volume (e.g., 100 µL) of the initial HPLC mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid) for analysis.
-
HPLC-MS/MS Analysis
The separation and detection of m1dA are performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
-
Instrumentation:
-
UPLC System (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP, Agilent 6400 Series) equipped with an electrospray ionization (ESI) source.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm) is recommended for separating polar nucleosides.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 2.0 1.0 2.0 8.0 20.0 8.1 95.0 10.0 95.0 10.1 2.0 | 12.0 | 2.0 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Transitions: The characteristic fragmentation of 2'-deoxynucleosides involves the neutral loss of the deoxyribose moiety (116.1 Da).[6]
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound (m1dA) 266.3 150.2 15 (Optimizable) | 2'-deoxyadenosine (dA) - for reference | 252.2 | 136.1 | 15 (Optimizable) |
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, turbo gas), and voltages (ionspray voltage, entrance potential) for maximum signal intensity.
-
Data Presentation
Quantitative data for the analysis of m1dA should be presented clearly. The following tables provide representative performance data for a validated assay for a similar modified nucleoside, which can be used as a target for method validation.
Table 1: Mass Spectrometry Parameters for m1dA.
| Parameter | Value |
|---|---|
| Compound Name | This compound (m1dA) |
| Formula | C₁₁H₁₅N₅O₃[7] |
| Molecular Weight | 265.27 g/mol [6][7][8] |
| Precursor Ion [M+H]⁺ (m/z) | 266.3 |
| Product Ion [M+H - C₅H₈O₃]⁺ (m/z) | 150.2 |
| Ionization Mode | ESI+ |
Table 2: Representative Method Performance Characteristics (based on similar modified nucleoside assays). [2]
| Parameter | Representative Value |
|---|---|
| Limit of Detection (LOD) | ~5 fmol on column |
| Limit of Quantification (LOQ) | ~15-25 fmol on column[2] |
| Linear Dynamic Range | 0.02 - 100 pmol/mL[2] |
| Correlation Coefficient (r²) | > 0.995 |
| Inter-day Precision (%RSD) | < 10%[2] |
| Intra-day Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Experimental Workflow
The overall workflow for the analysis of m1dA in DNA digests is depicted below.
Caption: Experimental workflow for m1dA analysis.
DNA Damage and Analysis Pathway
The logical relationship from DNA damage to analytical outcome is outlined in the following diagram.
Caption: Logical pathway from DNA damage to quantification.
Conclusion
The HPLC-MS/MS method described provides a highly sensitive and specific protocol for the quantification of this compound in DNA samples. This application note offers a complete workflow, from sample preparation to data analysis, that can be readily implemented in a research or drug development setting. The robustness of this method makes it an invaluable tool for investigating the biological significance of DNA alkylation damage.
References
- 1. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Quantification of N1-Methyl-2'-deoxyadenosine (m1dA) in Biological Samples
An LC-MS/MS-based methodology provides a highly sensitive and selective approach for the quantification of N1-Methyl-2'-deoxyadenosine (m1dA) in various biological samples. This application note offers a detailed protocol for researchers, scientists, and professionals in drug development for the accurate measurement of this significant DNA adduct.
Introduction
This compound (m1dA) is a DNA adduct formed by the methylation of the N1 position of deoxyadenosine. This modification can arise from both endogenous metabolic processes and exposure to exogenous alkylating agents. If not repaired, m1dA lesions can disrupt DNA replication and transcription, potentially leading to mutations and cellular toxicity. Consequently, the accurate quantification of m1dA is crucial for toxicology studies, cancer research, and in understanding DNA damage and repair pathways.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity, specificity, and accuracy.[4][5]
Principle of the Method
This method employs a stable isotope dilution (SID) LC-MS/MS approach for the quantification of m1dA. Biological samples containing DNA are first subjected to enzymatic hydrolysis to release the constituent nucleosides. The resulting mixture is then analyzed by LC-MS/MS. The chromatographic separation resolves m1dA from other nucleosides, and the mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides highly selective detection and quantification. A stable isotope-labeled internal standard (e.g., [¹⁵N₅]-m1dA) is spiked into the samples at the beginning of the sample preparation process to correct for any variability in extraction, derivatization, and instrument response.
Materials and Reagents
-
Standards: this compound (m1dA), Stable isotope-labeled internal standard (e.g., [¹⁵N₅]-N1-Methyl-2'-deoxyadenosine)
-
Enzymes: Nuclease P1, Alkaline Phosphatase, Phosphodiesterase I
-
Solvents: HPLC-grade acetonitrile, methanol, and water; Formic acid
-
Reagents: Ammonium acetate, Tris-HCl buffer
-
Consumables: Solid-Phase Extraction (SPE) cartridges (if required), autosampler vials, microcentrifuge tubes
Sample Preparation
DNA should be extracted from biological samples (cells, tissues, etc.) using standard commercially available kits or established protocols (e.g., phenol-chloroform extraction or spin-column-based methods). The quantity and purity of the extracted DNA should be assessed using UV spectrophotometry.
The complete hydrolysis of DNA into its constituent deoxynucleosides is a critical step.[4][5]
-
To approximately 10-50 µg of DNA in a microcentrifuge tube, add the stable isotope-labeled internal standard.
-
Add a buffer solution (e.g., 20 mM Tris-HCl, pH 7.4) to the DNA sample.
-
Add a cocktail of enzymes, including Nuclease P1 and Alkaline Phosphatase. A typical protocol involves an initial incubation with Nuclease P1 at 37°C for 2-4 hours, followed by the addition of Alkaline Phosphatase and a subsequent incubation for another 2-4 hours at 37°C.[6]
-
For enhanced efficiency, microwave-assisted enzymatic hydrolysis can be employed, significantly reducing the digestion time to around 30 minutes.[4][5]
-
After hydrolysis, the reaction is typically stopped by adding an organic solvent like methanol or acetonitrile to precipitate the enzymes.
-
Centrifuge the sample to pellet the precipitated proteins, and transfer the supernatant containing the nucleosides for LC-MS/MS analysis.
For complex matrices or low concentrations of m1dA, an SPE cleanup step can be incorporated to remove interfering substances and enrich the analyte. The choice of SPE sorbent will depend on the specific matrix.
LC-MS/MS System and Conditions
The following tables summarize typical LC and MS/MS parameters for the analysis of m1dA. These may need to be optimized for specific instruments and applications.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min, 2-15% B; 5-8 min, 15-50% B; 8-9 min, 50-95% B; 9-11 min, 95% B; 11-12 min, 95-2% B; 12-15 min, 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (m1dA) | m/z 266.1 → 150.1 |
| MRM Transition (Internal Standard, e.g., [¹⁵N₅]-m1dA) | m/z 271.1 → 155.1 |
| Collision Energy | Optimized for the specific instrument (typically 10-20 eV) |
| Ion Source Gas 1 | 40 psi |
| Ion Source Gas 2 | 20 psi |
| Curtain Gas | 20 psi |
| Ion Spray Voltage | 4500 V |
| Temperature | 500°C |
Note: The specific m/z values for the precursor and product ions may vary slightly depending on the instrument and calibration.
Experimental Protocols
Protocol 1: Standard Curve Preparation
-
Prepare a stock solution of m1dA in a suitable solvent (e.g., 50% methanol).
-
Perform serial dilutions to create a series of calibration standards ranging from low femtomole to picomole levels.
-
Add a constant amount of the internal standard to each calibration standard.
-
Analyze the standards using the established LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio of m1dA to the internal standard against the concentration of m1dA.
Protocol 2: Sample Analysis
-
Prepare the biological samples as described in the "Sample Preparation" section, ensuring the addition of the internal standard.
-
Inject the prepared samples into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Integrate the peak areas for m1dA and the internal standard.
-
Calculate the peak area ratio.
-
Determine the concentration of m1dA in the samples by interpolating from the standard curve.
Data Presentation
The quantitative results should be summarized in a clear and structured table to facilitate comparison between different samples or experimental conditions.
Table 3: Example Quantitative Data for m1dA
| Sample ID | Sample Type | m1dA (adducts per 10⁶ nucleosides) |
| Control 1 | Untreated Cells | 1.5 ± 0.2 |
| Control 2 | Untreated Cells | 1.8 ± 0.3 |
| Treated 1 | Alkylating Agent-Treated Cells | 15.2 ± 1.5 |
| Treated 2 | Alkylating Agent-Treated Cells | 18.5 ± 2.1 |
| Tissue A | Normal Liver Tissue | 2.1 ± 0.4 |
| Tissue B | Tumor Liver Tissue | 8.9 ± 1.1 |
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~10 fmol on column |
| Limit of Quantification (LOQ) | ~30 fmol on column |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy/Recovery | 90-110% |
Mandatory Visualizations
References
- 1. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Methylation Modification Regulates the DNA Damage Repair Process - Creative Diagnostics [creative-diagnostics.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Microwave-assisted enzymatic hydrolysis of DNA for mass spectrometric analysis: A new strategy for accelerated hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N1-Methyl-2'-deoxyadenosine-Containing Oligonucleotides in DNA Repair Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-methyl-2'-deoxyadenosine (m1A) is a DNA lesion resulting from exposure to alkylating agents, which can block DNA replication and lead to cell death if not repaired.[1] The primary repair mechanism for m1A in both prokaryotes and eukaryotes is direct reversal by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. Oligonucleotides containing a site-specific m1A lesion are invaluable tools for studying the mechanisms of DNA repair, screening for inhibitors of DNA repair enzymes, and developing novel therapeutic strategies. These application notes provide detailed protocols for utilizing m1A-containing oligonucleotides in various DNA repair assays.
Quantitative Data Summary
The following tables summarize key quantitative data related to m1A DNA repair, providing a reference for expected experimental outcomes.
Table 1: Kinetic Parameters of AlkB Homologs for m1A Repair
| Enzyme | Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (µM⁻¹min⁻¹) | Reference |
| Human ALKBH2 | dsDNA with m1A | 0.25 ± 0.05 | 1.5 ± 0.1 | 6.0 | Fictional Data |
| Human ALKBH3 | ssDNA with m1A | 1.2 ± 0.3 | 0.14 ± 0.02 | 0.12 | [1] |
| Human ALKBH3 | ssRNA with m1A | 1.5 ± 0.4 | 0.17 ± 0.03 | 0.11 | [1] |
| E. coli AlkB | ssDNA with m1A | 0.5 ± 0.1 | 10.0 ± 1.2 | 20.0 | Fictional Data |
| E. coli AlkB | dsDNA with m1A | 5.0 ± 1.0 | 1.0 ± 0.1 | 0.2 | Fictional Data |
Table 2: Mutagenicity of N1-Methyladenine in E. coli
| E. coli Strain | SOS Response | Mutation Frequency (%) | Predominant Mutation | Reference |
| AlkB-deficient | Inactive (-) | 1 | A to T | Fictional Data |
| AlkB-deficient | Active (+) | 5 | A to T, A to G | Fictional Data |
| Wild-type (AlkB+) | Inactive (-) | <0.1 | - | Fictional Data |
| Wild-type (AlkB+) | Active (+) | <0.1 | - | Fictional Data |
Experimental Protocols
Here we provide detailed methodologies for key experiments utilizing m1A-containing oligonucleotides.
Protocol 1: In Vitro AlkB Demethylation Assay
This protocol describes a standard in vitro assay to measure the repair of m1A by AlkB family enzymes.
1. Materials:
-
Purified AlkB enzyme (e.g., human ALKBH2 or ALKBH3)
-
m1A-containing single-stranded or double-stranded DNA oligonucleotide (HPLC-purified)
-
Unmodified control oligonucleotide with the same sequence
-
Reaction Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl₂, 1 mM α-ketoglutarate, 2 mM ascorbic acid, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O)
-
Quenching Solution (90% formamide, 50 mM EDTA)
-
Urea-PAGE gels (15-20%)
-
Gel imaging system
2. Procedure:
-
Prepare the reaction mixture by combining the Reaction Buffer components. Pre-warm to the desired reaction temperature (e.g., 37°C).
-
Add the m1A-containing oligonucleotide to the reaction mixture to a final concentration of 1 µM.
-
Initiate the reaction by adding the AlkB enzyme to a final concentration of 100 nM.
-
Incubate the reaction at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding an equal volume of Quenching Solution.
-
Analyze the reaction products by 15-20% Urea-PAGE. The repaired, unmodified oligonucleotide will migrate differently from the m1A-containing substrate.
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize using a gel imaging system.
-
Quantify the band intensities to determine the percentage of repaired oligonucleotide at each time point.
Logical Relationship: In Vitro Demethylation Assay
References
Application Notes and Protocols for Studying N1-Methyl-2'-deoxyadenosine (m1A) Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methyl-2'-deoxyadenosine (m1A) is a DNA adduct formed by the action of both endogenous and exogenous alkylating agents. Its presence in DNA can block DNA replication and transcription, leading to cytotoxicity and genomic instability. Understanding the toxic effects of m1A is crucial for toxicology studies, cancer research, and the development of chemotherapeutic agents. These application notes provide an overview of experimental models and detailed protocols to study m1A toxicity in vitro and in vivo.
In Vitro Models for m1A Toxicity Studies
A variety of human cancer cell lines can be utilized to study the cytotoxic effects of m1A. The choice of cell line can be guided by the specific research question, such as tissue-specific toxicity or the role of specific DNA repair pathways.
Commonly Used Cell Lines:
-
Human T-lymphoblastoid cell lines (e.g., CCRF-CEM): These cells are particularly sensitive to deoxyadenosine and its analogs, making them a suitable model to study the general mechanisms of toxicity.[1]
-
Human colon cancer cell lines (e.g., HCT116): These are well-characterized for their DNA damage response pathways.
-
Human lung cancer cell lines (e.g., A549): Relevant for studying the effects of inhaled alkylating agents.
-
Human breast cancer cell lines (e.g., MCF-7): Widely used in cancer research and sensitive to various DNA damaging agents.
Induction of m1A Adducts:
Since this compound is not commercially available as a standalone treatment for cell culture, m1A DNA adducts are typically induced by treating cells with an SN2 alkylating agent, such as methyl methanesulfonate (MMS) .
Quantitative Data Summary
| Compound | Cell Line | IC50 Value | Reference |
| 2-Chlorodeoxyadenosine | CCRF-CEM (Human T-lymphoblastoid) | 3 nM | [1] |
| 2-Fluorodeoxyadenosine | CCRF-CEM (Human T-lymphoblastoid) | 0.15 µM | [1] |
| MRS4203 (ADK Inhibitor) | HeLa | 88 nM | [2] |
| MRS4380 (ADK Inhibitor) | HeLa | 140 nM | [2] |
Note: The toxicity of these compounds is influenced by their metabolism and the specific sensitivities of the cell lines.
Experimental Protocols
Here, we provide detailed protocols for key experiments to assess m1A-induced toxicity.
Protocol 1: Quantification of m1A DNA Adducts by LC-MS/MS
This protocol allows for the precise measurement of m1A lesions in genomic DNA.
Workflow Diagram:
Caption: Workflow for m1A DNA adduct quantification by LC-MS/MS.
Materials:
-
Genomic DNA isolation kit
-
Nuclease P1
-
Alkaline Phosphatase
-
Stable isotope-labeled [13C]-m1A internal standard
-
HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Genomic DNA Isolation: Isolate genomic DNA from control and MMS-treated cells using a commercial kit, following the manufacturer's instructions.
-
DNA Digestion:
-
To 10-20 µg of DNA, add the stable isotope-labeled m1A internal standard.
-
Add nuclease P1 and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and incubate at 37°C for another 2 hours.
-
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using a C18 reverse-phase HPLC column.
-
Perform mass spectrometry analysis in the positive ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect the specific transitions for m1A and the internal standard.
-
-
Quantification:
-
Calculate the amount of m1A in the sample by comparing the peak area ratio of endogenous m1A to the stable isotope-labeled internal standard against a standard curve.
-
Protocol 2: Assessment of DNA Damage using the Alkaline Comet Assay
The Comet assay is a sensitive method to detect DNA single-strand breaks and alkali-labile sites, which are intermediates in the repair of m1A adducts.
Workflow Diagram:
Caption: Workflow for the alkaline Comet assay.
Materials:
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or Propidium Iodide)
-
Microscope slides
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMA and let them dry.
-
Cell Embedding:
-
Harvest control and MMS-treated cells and resuspend in PBS at ~1 x 105 cells/mL.
-
Mix the cell suspension with 0.5% LMA at 37°C.
-
Pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Cell Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer.
-
Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides and neutralize them by washing with neutralization buffer three times for 5 minutes each.
-
Stain the DNA with an appropriate fluorescent dye.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage using specialized software to measure parameters like tail length, tail intensity, and tail moment.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
m1A adducts can block DNA replication, leading to cell cycle arrest. This can be analyzed by flow cytometry.
Workflow Diagram:
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest control and MMS-treated cells.
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
-
In Vivo Models for m1A Toxicity Studies
Mouse models are valuable for studying the systemic toxicity and carcinogenicity of agents that induce m1A adducts.
Recommended Model:
-
Strain: C57BL/6 or BALB/c mice are commonly used.
-
Agent: Methyl methanesulfonate (MMS) administered via intraperitoneal (i.p.) injection or oral gavage.
-
Dosage: Dosing regimens should be determined based on pilot studies, but a range of 20-160 mg/kg for i.p. injection has been used in micronucleus tests.[3]
Experimental Endpoints:
-
DNA Adduct Analysis: Quantify m1A levels in the DNA of various tissues (e.g., liver, kidney, bone marrow) using LC-MS/MS.
-
Histopathology: Examine tissues for signs of toxicity, such as necrosis, apoptosis, and inflammation.
-
Micronucleus Test: Assess chromosomal damage in bone marrow erythrocytes.
-
Carcinogenicity Studies: Long-term studies can be conducted to evaluate tumor formation.
Signaling Pathways in m1A Toxicity
The presence of m1A adducts in DNA triggers the DNA Damage Response (DDR), a complex signaling network that coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.
DNA Damage Response to m1A Adducts
The primary sensors of replication stress caused by bulky adducts like m1A are the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases.
Caption: ATR-Chk1 signaling pathway in response to m1A-induced replication stress.
Pathway Description:
-
Recognition: The m1A adduct blocks the progression of the DNA replication machinery, leading to a stalled replication fork.
-
Signal Initiation: The stalled fork can lead to the formation of single-stranded DNA (ssDNA), which is coated by Replication Protein A (RPA).
-
ATR Activation: The RPA-coated ssDNA recruits and activates the ATR kinase.
-
Signal Transduction: Activated ATR phosphorylates and activates its downstream effector kinase, Chk1.
-
Cellular Response: Activated Chk1 mediates the cellular response by:
-
Inducing cell cycle arrest: This provides time for the cell to repair the DNA damage before proceeding with replication or mitosis.
-
Promoting DNA repair: Chk1 can regulate the activity of proteins involved in Base Excision Repair (BER) and direct reversal of the m1A lesion.
-
Triggering apoptosis: If the DNA damage is irreparable, Chk1 can contribute to the induction of programmed cell death.
-
Role of ATM
While ATR is the primary sensor for replication stress, the ATM kinase can be activated by double-strand breaks (DSBs) that may arise from the collapse of stalled replication forks. Activated ATM can then phosphorylate Chk2, which also contributes to cell cycle arrest and apoptosis.
Caption: ATM-Chk2 signaling in response to DSBs arising from m1A-induced damage.
The experimental models and protocols outlined in these application notes provide a comprehensive framework for investigating the toxicity of this compound. By combining in vitro and in vivo approaches, researchers can elucidate the molecular mechanisms of m1A-induced DNA damage, cell cycle disruption, and cell death. This knowledge is essential for assessing the risks associated with exposure to alkylating agents and for developing novel therapeutic strategies that target DNA damage response pathways in cancer.
References
Application Notes and Protocols for In Vitro Replication Assays with N1-Methyl-2'-deoxyadenosine Templates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-methyl-2'-deoxyadenosine (m1A) is a DNA lesion resulting from exposure to endogenous and environmental alkylating agents. The methyl group at the N1 position of adenine disrupts the Watson-Crick base pairing face, thereby impeding the progression of replicative DNA polymerases.[1][2][3] To overcome this replication block, cells employ a specialized mechanism known as translesion synthesis (TLS), which utilizes low-fidelity DNA polymerases to bypass the lesion. Understanding the in vitro replication dynamics of m1A-containing DNA is crucial for elucidating the mechanisms of mutagenesis and for the development of therapeutic agents that target DNA repair and replication pathways.
These application notes provide a summary of the quantitative data on the efficiency and fidelity of TLS across m1A by key DNA polymerases and detailed protocols for performing in vitro replication assays.
Data Presentation: Translesion Synthesis across m1A
The bypass of m1A is a complex process involving multiple specialized DNA polymerases. In human cells, at least three distinct pathways have been identified for replicating through an m1A lesion.[3] These pathways involve the coordinated action of an "inserter" polymerase that incorporates a nucleotide opposite the m1A and an "extender" polymerase that continues synthesis from the newly inserted nucleotide.
Key DNA Polymerases in m1A Bypass:
-
DNA Polymerase ι (Pol ι): A key "inserter" polymerase that can incorporate nucleotides, particularly thymine (T), opposite m1A.[2][3]
-
DNA Polymerase θ (Pol θ): An "extender" polymerase that can efficiently continue DNA synthesis after a nucleotide has been inserted opposite m1A.[3][4]
-
DNA Polymerase η (Pol η): Capable of acting as both an "inserter" and an "extender" in one of the TLS pathways for m1A bypass.[3]
-
DNA Polymerase ζ (Pol ζ): A crucial "extender" polymerase that works in concert with an "inserter" to bypass the m1A lesion.[3][5]
The following tables summarize the steady-state kinetic parameters for nucleotide incorporation by human DNA polymerase ι opposite an undamaged deoxyadenosine (A) and an m1A lesion.
Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite Deoxyadenosine (A) by Human Pol ι [2]
| Incoming dNTP | Vmax (fmol/min/fmol pol) | Km (µM) | Catalytic Efficiency (Vmax/Km) |
| dTTP | 2.6 ± 0.2 | 1.8 ± 0.3 | 1.44 |
| dCTP | 1.6 ± 0.1 | 10 ± 1 | 0.16 |
| dGTP | 0.05 ± 0.004 | 20 ± 3 | 0.0025 |
| dATP | 0.03 ± 0.002 | 10 ± 2 | 0.003 |
Table 2: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite this compound (m1A) by Human Pol ι [2]
| Incoming dNTP | Vmax (fmol/min/fmol pol) | Km (µM) | Catalytic Efficiency (Vmax/Km) |
| dTTP | 2.5 ± 0.2 | 2.1 ± 0.4 | 1.19 |
| dCTP | 0.2 ± 0.01 | 15 ± 2 | 0.013 |
| dGTP | 0.04 ± 0.003 | 25 ± 4 | 0.0016 |
| dATP | Not Determined | Not Determined | Not Determined |
Note: Catalytic efficiency was calculated from the provided Vmax and Km values.
As the data indicates, human Pol ι incorporates the correct nucleotide, thymine (T), opposite m1A with an approximately 100-fold higher efficiency than the incorrect nucleotide, cytosine (C).[2] This error-free bypass is attributed to the ability of the m1A template base to rotate into the syn conformation, allowing for the formation of a stable Hoogsteen base pair with the incoming dTTP.[2][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways for m1A translesion synthesis and a typical experimental workflow for an in vitro replication assay.
Caption: Translesion synthesis pathways for bypassing this compound.
Caption: Experimental workflow for a primer extension assay.
Experimental Protocols
Protocol 1: Single-Nucleotide Incorporation Assay for Steady-State Kinetics
This protocol is designed to determine the steady-state kinetic parameters (Vmax and Km) of a DNA polymerase for incorporating a single nucleotide opposite an m1A lesion.
Materials:
-
DNA:
-
Template oligonucleotide containing a single m1A lesion.
-
5'-radiolabeled (e.g., with [γ-³²P]ATP) or fluorescently labeled primer oligonucleotide.
-
-
Enzyme: Purified DNA polymerase (e.g., human Pol ι).
-
Reagents:
-
2'-deoxynucleoside triphosphates (dNTPs) of high purity.
-
Reaction Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT, 250 µg/ml BSA).
-
Quench Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
10x TBE Buffer.
-
Denaturing polyacrylamide gel solution (e.g., 15-20% acrylamide/bis-acrylamide 19:1, 7M Urea in 1x TBE).
-
Ammonium persulfate (APS).
-
Tetramethylethylenediamine (TEMED).
-
Procedure:
-
Primer/Template Annealing: a. Mix the labeled primer and the m1A-containing template in a molar ratio of 1:1.5 in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl). b. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
Reaction Setup: a. Prepare a series of dilutions for the dNTP to be tested (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). b. In separate tubes, prepare the reaction mixtures on ice. For a 10 µL final reaction volume, combine:
- 1 µL 10x Reaction Buffer
- 1 µL Annealed primer/template DNA (to a final concentration of ~10-50 nM)
- 1 µL DNA Polymerase (to a final concentration of ~0.02-0.2 nM, to ensure enzyme concentration is much lower than substrate)
- x µL dNTP dilution
- ddH₂O to a final volume of 10 µL.
-
Reaction and Quenching: a. Initiate the reactions by transferring the tubes to a 37°C water bath. b. Incubate for a predetermined time (e.g., 10 minutes) that ensures the reaction is in the linear range (less than 20% of the primer is extended). c. Stop the reactions by adding an equal volume (10 µL) of Quench Solution.
-
Denaturing PAGE Analysis: a. Prepare a denaturing polyacrylamide gel according to standard procedures. b. Heat the quenched samples at 95°C for 5 minutes and then immediately place them on ice. c. Load the samples onto the gel and run the electrophoresis at a constant power until the dyes have migrated sufficiently.
-
Data Acquisition and Analysis: a. Dry the gel and expose it to a phosphor screen. b. Quantify the intensity of the bands corresponding to the unextended primer and the extended product using a phosphorimager and appropriate software (e.g., ImageQuant). c. Calculate the initial velocity (v₀) of the reaction at each dNTP concentration. d. Plot the initial velocities against the dNTP concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
Protocol 2: Primer Extension Assay for Bypass Efficiency
This protocol is used to assess the overall ability of a DNA polymerase to bypass the m1A lesion and extend the primer.
Materials:
-
Same as Protocol 1, but with a mixture of all four dNTPs.
Procedure:
-
Primer/Template Annealing: Follow step 1 from Protocol 1.
-
Reaction Setup: a. Prepare a reaction mixture containing all four dNTPs at a fixed concentration (e.g., 100 µM each). b. For a 10 µL final reaction volume, combine:
- 1 µL 10x Reaction Buffer
- 1 µL Annealed primer/template DNA (~10-50 nM final concentration)
- 1 µL DNA Polymerase (~1-5 nM final concentration)
- 1 µL dNTP mix (1 mM stock, for 100 µM final concentration)
- ddH₂O to a final volume of 10 µL. c. Prepare a control reaction with an undamaged template.
-
Time Course Experiment: a. Initiate the reaction at 37°C. b. At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), remove an aliquot of the reaction and stop it by adding it to an equal volume of Quench Solution.
-
Denaturing PAGE Analysis: Follow step 4 from Protocol 1.
-
Data Acquisition and Analysis: a. Follow steps 5a and 5b from Protocol 1. b. Determine the percentage of primer extension at each time point by calculating the ratio of the intensity of the extended product bands to the total intensity of all DNA bands in the lane. c. Compare the bypass efficiency of the m1A-containing template to the undamaged control template. The point at which the polymerase stalls and the extent of full-length product formation provide insights into the efficiency of lesion bypass.
Conclusion
The in vitro replication assays described here are powerful tools for dissecting the molecular mechanisms of m1A translesion synthesis. The quantitative data and detailed protocols provide a solid foundation for researchers investigating DNA damage tolerance pathways, the fidelity of DNA polymerases, and the development of novel cancer therapeutics that modulate these processes. The involvement of multiple polymerases in distinct pathways highlights the complexity and robustness of the cellular response to this common form of DNA damage.
References
- 1. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Role for DNA Polymerase θ in Promoting Replication through Oxidative DNA Lesion, Thymine Glycol, in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rev1-Polζ Translesion Synthesis Mutasome: Structure, Interactions and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Mutagenic Potential of N1-Methyl-2'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-methyl-2'-deoxyadenosine (N1-Me-dA) is a DNA adduct formed by the methylation of the N1 position of adenine. This modification can arise from exposure to endogenous and exogenous alkylating agents. The presence of N1-Me-dA in DNA can disrupt normal cellular processes, such as DNA replication and transcription, leading to mutations and potentially contributing to carcinogenesis. Therefore, a thorough assessment of the mutagenic potential of N1-Me-dA and compounds that may lead to its formation is a critical aspect of toxicological evaluation and drug development.
These application notes provide an overview of the key methodologies used to assess the mutagenic potential of N1-Me-dA. Detailed protocols for the most common assays—the Ames test, the in vitro micronucleus assay, and the comet assay—are provided to guide researchers in their experimental design. Additionally, the primary DNA repair pathway for N1-methyladenine lesions is described.
Data Presentation
Table 1: Illustrative Ames Test Results for N1-methyladenine
| Tester Strain | Treatment | Concentration (µM) | Mean Revertant Colonies ± SD | Fold Induction over Control | Result |
| TA100 | Vehicle Control (DMSO) | 0 | 120 ± 15 | 1.0 | Negative |
| N1-methyladenine | 10 | 135 ± 18 | 1.1 | Negative | |
| 50 | 155 ± 20 | 1.3 | Negative | ||
| 100 | 250 ± 25 | 2.1 | Positive | ||
| Positive Control (Sodium Azide) | 1.5 µ g/plate | 850 ± 50 | 7.1 | Positive | |
| TA98 | Vehicle Control (DMSO) | 0 | 35 ± 8 | 1.0 | Negative |
| N1-methyladenine | 10 | 40 ± 7 | 1.1 | Negative | |
| 50 | 42 ± 9 | 1.2 | Negative | ||
| 100 | 45 ± 10 | 1.3 | Negative | ||
| Positive Control (2-Nitrofluorene) | 10 µ g/plate | 350 ± 30 | 10.0 | Positive |
Table 2: Illustrative In Vitro Micronucleus Assay Results for N1-methyladenine
| Cell Line | Treatment | Concentration (µM) | % Cells with Micronuclei ± SD | Fold Induction over Control | Result |
| CHO-K1 | Vehicle Control (DMSO) | 0 | 1.5 ± 0.5 | 1.0 | Negative |
| N1-methyladenine | 10 | 1.8 ± 0.6 | 1.2 | Negative | |
| 50 | 2.5 ± 0.8 | 1.7 | Equivocal | ||
| 100 | 4.5 ± 1.2 | 3.0 | Positive | ||
| Positive Control (Mitomycin C) | 0.5 | 15.2 ± 2.5 | 10.1 | Positive |
Table 3: Illustrative Comet Assay Results for N1-methyladenine
| Cell Line | Treatment | Concentration (µM) | Olive Tail Moment ± SD | Fold Induction over Control | Result |
| TK6 | Vehicle Control (DMSO) | 0 | 2.5 ± 0.8 | 1.0 | Negative |
| N1-methyladenine | 10 | 3.1 ± 1.0 | 1.2 | Negative | |
| 50 | 7.8 ± 2.1 | 3.1 | Positive | ||
| 100 | 15.2 ± 3.5 | 6.1 | Positive | ||
| Positive Control (H₂O₂) | 100 | 25.5 ± 4.2 | 10.2 | Positive |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[1]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)[2]
-
Oxoid Nutrient Broth No. 2
-
Minimal glucose agar plates
-
Top agar (containing a trace amount of histidine and biotin)
-
Test compound (this compound)
-
Positive controls (e.g., sodium azide for TA100, 2-nitrofluorene for TA98)[3]
-
Negative control (vehicle, e.g., DMSO)
-
S9 fraction (for metabolic activation) and cofactor solution (optional)
Procedure:
-
Preparation of Bacterial Cultures: Inoculate the S. typhimurium tester strains into separate flasks containing nutrient broth and incubate overnight at 37°C with shaking.[3]
-
Preparation of Test Solutions: Prepare a range of concentrations of the test compound. Dissolve in a suitable solvent (e.g., DMSO).
-
Plate Incorporation Method:
-
To 2 ml of molten top agar at 45°C, add 0.1 ml of the bacterial culture and 0.1 ml of the test compound solution (or control).
-
If metabolic activation is required, add 0.5 ml of S9 mix.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[3]
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.[4]
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects genotoxic damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.[5][6]
Materials:
-
Mammalian cell line (e.g., CHO-K1, TK6, human peripheral blood lymphocytes)[7]
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Positive controls (e.g., Mitomycin C for clastogens, Colchicine for aneugens)
-
Negative control (vehicle)
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA stain (e.g., Giemsa, DAPI)
-
Microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to attach or grow for 24 hours.
-
Treat the cells with various concentrations of the test compound and controls for a defined period (e.g., 3-6 hours with S9 activation, or 24 hours without).[7]
-
-
Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B. Incubate for a period equivalent to 1.5-2 normal cell cycles to allow for nuclear division without cell division, resulting in binucleated cells.[5]
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a freshly prepared fixative.
-
-
Slide Preparation and Staining:
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Stain the slides with a suitable DNA stain.
-
-
Scoring:
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."[8]
Materials:
-
Mammalian cell line
-
Test compound (this compound)
-
Positive control (e.g., H₂O₂)
-
Negative control (vehicle)
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, ethidium bromide)
-
Microscope slides
-
Electrophoresis unit
Procedure:
-
Cell Treatment: Treat cells in suspension or directly on a culture plate with various concentrations of the test compound and controls.
-
Slide Preparation:
-
Coat microscope slides with a layer of normal melting point agarose.
-
Mix the treated cells with low melting point agarose and layer this suspension onto the pre-coated slides.
-
Allow the agarose to solidify.
-
-
Cell Lysis: Immerse the slides in a cold lysis solution for at least 1 hour to remove cell membranes and histones, leaving behind the DNA as nucleoids.[8]
-
DNA Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with alkaline buffer for a period to allow the DNA to unwind.
-
Apply an electric field to the slides for a set time (e.g., 20-30 minutes).[9]
-
-
Neutralization and Staining:
-
Neutralize the slides with a neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and Olive tail moment.[10] A significant increase in these parameters indicates DNA damage.
-
Signaling Pathways and Experimental Workflows
DNA Repair Pathway for N1-methyladenine
N1-methyladenine lesions in DNA are primarily repaired through two main pathways: direct reversal by AlkB family proteins and base excision repair (BER) initiated by a DNA glycosylase.[11]
Experimental Workflow for Mutagenicity Assessment
The following diagram illustrates a typical workflow for assessing the mutagenic potential of a test compound like this compound.
Logical Relationship of Mutagenicity Endpoints
Different mutagenicity assays provide information on different types of genetic damage. The following diagram shows the relationship between the assays and the endpoints they measure.
References
- 1. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of N1-methyladenosine in the quantification of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 6. Research progress of N1-methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 9. academic.oup.com [academic.oup.com]
- 10. criver.com [criver.com]
- 11. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Studying N1-Methyl-2'-deoxyadenosine as a Substrate for DNA Glycosylases
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-methyl-2'-deoxyadenosine (m1dA) is a DNA adduct formed by the methylation of the N1 position of adenine. This lesion arises from both endogenous metabolic processes and exposure to exogenous alkylating agents. The presence of a methyl group at the N1 position disrupts the Watson-Crick base pairing, leading to distortions in the DNA double helix, which can stall DNA replication and transcription, ultimately resulting in cytotoxicity and mutagenesis.[1] The accurate and efficient repair of m1dA is therefore critical for maintaining genomic integrity.
The primary pathway for the removal of m1dA is Base Excision Repair (BER), initiated by a specific class of enzymes known as DNA glycosylases. These enzymes recognize the damaged base and cleave the N-glycosidic bond, releasing the modified base and generating an apurinic/apyrimidinic (AP) site. This AP site is then further processed by downstream BER enzymes, including AP endonuclease, DNA polymerase, and DNA ligase, to restore the correct DNA sequence.
Understanding the interaction between m1dA and DNA glycosylases is of significant interest for several reasons. It provides fundamental insights into the mechanisms of DNA repair and the substrate specificity of various glycosylases. Furthermore, given that deficiencies in DNA repair are linked to a range of human diseases, including cancer and neurodegenerative disorders, the study of m1dA repair is crucial for the development of novel therapeutic strategies.[2][3] For instance, inhibitors of DNA glycosylases that process lesions like m1dA could serve as potential anticancer agents, particularly in combination with DNA damaging chemotherapy.
These application notes provide a comprehensive overview and detailed protocols for studying m1dA as a substrate for DNA glycosylases, catering to the needs of researchers in academia and professionals in the drug development industry.
Data Presentation: Quantitative Analysis of DNA Glycosylase Activity on m1dA
The following table summarizes the available quantitative data for the excision of N1-methyladenine by DNA glycosylases. While extensive kinetic data for human DNA glycosylases on m1dA is still emerging, the provided information from the archaeal enzyme Archaeoglobus fulgidus AlkA (AfAlkA) offers a valuable point of reference. Researchers can use the protocols outlined in this document to determine the kinetic parameters for other enzymes of interest.
| Enzyme | Organism | Substrate | kcat (min-1) | Km (nM) | Vmax (nM/s) | kcat/Km (min-1nM-1) | Reference |
| AfAlkA | Archaeoglobus fulgidus | N1-methyladenine (m1A) | 0.0109 ± 0.0002 | Not Reported | Not Reported | Not Reported | [4] |
Note: The kinetic parameters for human alkyladenine DNA glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG), on m1dA are not yet fully characterized in publicly available literature. The protocols provided below can be utilized to perform such kinetic analyses. Human AAG is known to have a broad substrate specificity for various alkylated and deaminated purines.[2][5]
Signaling Pathways and Biological Implications
The presence of m1dA in DNA triggers a cellular DNA Damage Response (DDR) to coordinate cell cycle checkpoints and DNA repair. The repair of m1dA is primarily handled by the Base Excision Repair (BER) pathway.
Base Excision Repair Pathway for this compound
Caption: The Base Excision Repair (BER) pathway for this compound.
Cellular Response to m1dA-induced DNA Damage
The stalling of replication forks by m1dA lesions can lead to the activation of checkpoint kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated), which are master regulators of the DNA damage response. This initiates a signaling cascade that can lead to cell cycle arrest, apoptosis, or senescence if the damage is not properly repaired.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of m1dA-containing DNA substrates and for assaying DNA glycosylase activity.
Protocol 1: Preparation of this compound (m1dA) Containing Oligonucleotides
Synthetic oligonucleotides containing a site-specific m1dA lesion are essential for in vitro DNA glycosylase assays. These can be chemically synthesized using phosphoramidite chemistry.
Materials:
-
This compound phosphoramidite
-
Standard DNA synthesis reagents and columns
-
DNA synthesizer
-
Ammonium hydroxide
-
HPLC system for purification
Procedure:
-
Synthesize the desired oligonucleotide sequence using a standard automated DNA synthesizer.
-
At the desired position, incorporate the this compound phosphoramidite.
-
Following synthesis, deprotect and cleave the oligonucleotide from the solid support using concentrated ammonium hydroxide.
-
Purify the full-length m1dA-containing oligonucleotide using reverse-phase HPLC.
-
Verify the mass and purity of the oligonucleotide using mass spectrometry.
-
Anneal the m1dA-containing strand with its complementary strand to form a double-stranded DNA substrate.
Protocol 2: Fluorescence-Based DNA Glycosylase Assay
This protocol describes a real-time, fluorescence-based assay to measure the excision of m1dA. The assay utilizes a double-stranded DNA substrate with a fluorophore and a quencher on opposite strands. Excision of the m1dA and subsequent cleavage of the AP site by AP endonuclease (APE1) leads to the separation of the fluorophore and quencher, resulting in an increase in fluorescence.[6][7][8]
Experimental Workflow:
Caption: Workflow for a fluorescence-based DNA glycosylase assay.
Materials:
-
Double-stranded oligonucleotide substrate containing a single m1dA lesion, a fluorophore (e.g., FAM) on one strand, and a quencher (e.g., Dabcyl) on the complementary strand in close proximity.
-
Purified DNA glycosylase (e.g., human AAG/MPG).
-
Purified human AP Endonuclease 1 (APE1).
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture in a microplate well containing the assay buffer and the m1dA substrate (e.g., at a final concentration of 50 nM).
-
Add APE1 to a final concentration that is not rate-limiting (e.g., 100 nM).
-
Initiate the reaction by adding the DNA glycosylase to the desired final concentration.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C).
-
For kinetic analysis, perform the assay with varying substrate concentrations to determine Km and Vmax.
Protocol 3: Denaturing PAGE-Based DNA Glycosylase Assay
This classic endpoint assay is used to directly visualize the cleavage of the m1dA-containing DNA strand. It relies on the separation of the full-length substrate from the cleaved product by denaturing polyacrylamide gel electrophoresis (PAGE).[9]
Materials:
-
5'-radiolabeled (e.g., 32P) single-stranded oligonucleotide containing a single m1dA lesion.
-
Complementary unlabeled oligonucleotide.
-
Purified DNA glycosylase.
-
Purified APE1 (optional, if the glycosylase is monofunctional).
-
Glycosylase Reaction Buffer: 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Formamide Loading Buffer: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
Denaturing polyacrylamide gel (e.g., 20%) containing 7 M urea.
-
TBE Buffer.
-
Phosphorimager system.
Procedure:
-
Anneal the 5'-radiolabeled m1dA-containing oligonucleotide with its unlabeled complement to form a double-stranded substrate.
-
Set up the glycosylase reaction in a microcentrifuge tube containing the reaction buffer and the radiolabeled substrate (e.g., 10 nM).
-
Initiate the reaction by adding the DNA glycosylase.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). For a time-course experiment, take aliquots at different time points.
-
Stop the reaction by adding an equal volume of Formamide Loading Buffer.
-
If the glycosylase is monofunctional and APE1 was not included, the AP site must be cleaved by adding NaOH to a final concentration of 0.1 M and heating at 90°C for 30 minutes before adding the loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the bands corresponding to the full-length substrate and the cleaved product using a phosphorimager. The percentage of cleavage can be calculated to determine the enzyme's activity.
Applications in Drug Development
The study of m1dA repair by DNA glycosylases has significant implications for drug development.
-
Target for Cancer Therapy: Inhibitors of DNA glycosylases, such as AAG/MPG, could be developed as standalone anticancer agents or as adjuvants to enhance the efficacy of alkylating chemotherapeutic drugs. By preventing the repair of cytotoxic lesions like m1dA, these inhibitors could selectively kill cancer cells, which often have compromised DNA repair pathways.
-
Biomarker Development: The levels of m1dA or the activity of m1dA-specific glycosylases could serve as biomarkers to predict the response of tumors to certain chemotherapies.
-
Understanding Neurodegenerative Diseases: A growing body of evidence links the accumulation of DNA damage to the progression of neurodegenerative diseases. Understanding the repair of lesions like m1dA in neuronal cells may open new avenues for therapeutic intervention in these conditions.
Conclusion
The study of this compound as a substrate for DNA glycosylases is a dynamic and important area of research. The protocols and information provided in these application notes offer a solid foundation for researchers and drug development professionals to investigate the intricate mechanisms of DNA repair and to explore novel therapeutic strategies targeting these pathways. The continued elucidation of the kinetic parameters of human DNA glycosylases on m1dA and the signaling pathways initiated by this lesion will undoubtedly contribute to our understanding of genome maintenance and its role in human health and disease.
References
- 1. youtube.com [youtube.com]
- 2. Dissecting the broad substrate specificity of human 3-methyladenine-DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search for DNA damage by human alkyladenine DNA glycosylase involves early intercalation by an aromatic residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Slow base excision by human alkyladenine DNA glycosylase limits the rate of formation of AP sites and AP endonuclease 1 does not stimulate base excision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global Repair Profile of Human Alkyladenine DNA Glycosylase on Nucleosomes Reveals DNA Packaging Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human alkyladenine DNA glycosylase uses acid-base catalysis for selective excision of damaged purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N1-Methyl-2'-deoxyadenosine
Welcome to the technical support center for the synthesis of N1-Methyl-2'-deoxyadenosine (N1-Me-dA). This resource is designed for researchers, scientists, and professionals in drug development to provide guidance and troubleshooting for the chemical synthesis of this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing this compound?
A1: The most prevalent method involves a multi-step process starting from 2'-deoxyadenosine. This typically includes:
-
5'-Hydroxyl Protection: The 5'-hydroxyl group is protected, commonly with a dimethoxytrityl (DMT) group, to ensure regioselectivity in subsequent reactions.
-
N1-Methylation: The N1 position of the adenine base is methylated.
-
N6-Amino Group Protection: The exocyclic N6-amino group is protected to prevent side reactions, most notably the Dimroth rearrangement. A chloroacetyl group is frequently used for this purpose.
-
Phosphitylation: The 3'-hydroxyl group is phosphitylated to produce the phosphoramidite, which is the key building block for oligonucleotide synthesis.
Q2: What is the Dimroth rearrangement and why is it a concern in N1-Me-dA synthesis?
A2: The Dimroth rearrangement is an intramolecular rearrangement of a heterocyclic compound. In the context of N1-methyladenosine, it involves the conversion of the N1-methyladenosine to N6-methyladenosine under certain conditions, particularly in aqueous basic solutions.[1] This is a significant issue as it leads to the formation of an undesired isomer, reducing the yield of the target N1-Me-dA. The use of a protecting group on the N6-amino group, such as a chloroacetyl group, is crucial to prevent this rearrangement during synthesis and deprotection steps.
Q3: What are the critical parameters to control during the phosphitylation step?
A3: The phosphitylation of the 3'-hydroxyl group is sensitive to moisture and oxygen. Key parameters to control include:
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to prevent hydrolysis of the phosphitylating agent and the resulting phosphoramidite.[][3]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the trivalent phosphorus to a pentavalent state.
-
Purity of Reagents: The purity of the protected nucleoside and the phosphitylating agent is critical for high yields.
Q4: How can I monitor the progress and purity of the synthesis?
A4: A combination of analytical techniques is typically used:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction mixtures and assessment of final product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and particularly 31P NMR are essential for structural confirmation of intermediates and the final phosphoramidite.[4][5] 31P NMR is highly effective for assessing the purity of phosphoramidites and detecting oxidized impurities.[4][5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Troubleshooting Guides
Problem 1: Low Yield in the N1-Methylation Step
| Potential Cause | Suggested Solution | Expected Outcome |
| Inefficient Methylating Agent | Different methylating agents have varying reactivities. Consider switching from methyl iodide to a more reactive agent like dimethyl sulfate or methyl methanesulfonate. Note that SN2-type reagents primarily target the N1 position of adenine. | Increased conversion to the N1-methylated product. |
| Suboptimal Reaction Temperature | Low temperatures may lead to slow reaction rates, while high temperatures can cause degradation. Optimize the temperature based on the chosen methylating agent and solvent. A typical range is room temperature to 50°C. | Improved yield by balancing reaction rate and stability. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress by TLC or HPLC and extend the reaction time accordingly. | Higher conversion of the starting material to the desired product. |
| Presence of Moisture | Water can quench the methylating agent. Ensure all glassware is oven-dried and reagents are anhydrous. | Enhanced reactivity of the methylating agent and improved yield. |
Problem 2: Presence of N6-Methyl-2'-deoxyadenosine (Dimroth Rearrangement Product)
| Potential Cause | Suggested Solution | Expected Outcome |
| Inadequate N6-Protection | The N6-amino group was not effectively protected prior to subsequent steps. Ensure complete chloroacetylation after the N1-methylation step. | Prevention of the Dimroth rearrangement during subsequent basic or deprotection steps. |
| Harsh Deprotection Conditions | Standard deprotection conditions using aqueous ammonia can induce the Dimroth rearrangement. Use milder, anhydrous basic conditions for deprotection, such as 2 M ammonia in anhydrous methanol. | Selective removal of protecting groups without inducing rearrangement to the N6-methyl isomer. |
| Prolonged Exposure to Basic Conditions | Even under milder conditions, prolonged exposure can lead to some degree of rearrangement. Optimize the deprotection time by monitoring the reaction. | Minimized formation of the N6-methyl byproduct while ensuring complete deprotection. |
Problem 3: Low Coupling Efficiency of N1-Me-dA Phosphoramidite in Oligonucleotide Synthesis
| Potential Cause | Suggested Solution | Expected Outcome |
| Hydrolysis of Phosphoramidite | The phosphoramidite has degraded due to moisture. Store the phosphoramidite under anhydrous conditions and use fresh, anhydrous acetonitrile for dissolution.[] | Improved coupling efficiency and higher yield of the full-length oligonucleotide. |
| Suboptimal Activator | The standard activator (e.g., tetrazole) may not be optimal for this modified phosphoramidite. Consider using a more potent activator like 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT). | Increased rate and efficiency of the coupling reaction. |
| Steric Hindrance | The N1-methyl group can create steric hindrance. Increase the coupling time to allow for complete reaction. | Higher incorporation efficiency of the N1-Me-dA monomer into the growing oligonucleotide chain. |
| Impure Phosphoramidite | The phosphoramidite contains impurities that interfere with the coupling reaction. Purify the phosphoramidite using silica gel chromatography under anhydrous conditions. | Use of a high-purity phosphoramidite will lead to higher coupling yields. |
Problem 4: Impurities Detected by 31P NMR in the Final Phosphoramidite Product
| Potential Cause | Suggested Solution | Expected Outcome |
| Oxidation of Phosphoramidite | The trivalent phosphorus has been oxidized to a pentavalent phosphate, which is inactive in the coupling reaction. This appears as a peak around 0-10 ppm in the 31P NMR spectrum.[4] Perform the phosphitylation and subsequent workup under a strict inert atmosphere. | A clean 31P NMR spectrum with the characteristic diastereomeric peaks for the phosphoramidite around 148-150 ppm and minimal phosphate impurities. |
| Hydrolysis to H-phosphonate | The phosphoramidite has reacted with water to form the corresponding H-phosphonate, which appears as a doublet in the 31P NMR spectrum around 5-15 ppm. Use anhydrous reagents and solvents throughout the synthesis and purification. | Absence of H-phosphonate impurities in the final product. |
| Incomplete Phosphitylation | The 31P NMR spectrum shows the presence of starting material (no phosphorus signal) alongside the product. Increase the equivalents of the phosphitylating agent and/or the reaction time. | Complete conversion to the desired phosphoramidite product. |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-(4,4'-dimethoxytrityl)-N1-methyl-2'-deoxyadenosine
-
5'-O-DMT Protection: Dissolve 2'-deoxyadenosine in anhydrous pyridine. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions at 0°C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with methanol and evaporate the solvent. Purify the residue by silica gel chromatography to obtain 5'-O-DMT-2'-deoxyadenosine.
-
N1-Methylation: Dissolve the 5'-O-DMT-2'-deoxyadenosine in an anhydrous aprotic solvent such as DMF or acetonitrile. Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a non-nucleophilic base (e.g., potassium carbonate or DBU). Stir the reaction at room temperature until completion (monitor by TLC). Work up the reaction by quenching with a suitable reagent and extract the product. Purify by silica gel chromatography.
Protocol 2: Synthesis of N6-Chloroacetyl-5'-O-(4,4'-dimethoxytrityl)-N1-methyl-2'-deoxyadenosine
-
Dissolve the 5'-O-DMT-N1-methyl-2'-deoxyadenosine in anhydrous dichloromethane.
-
Cool the solution to 0°C and add chloroacetic anhydride and a base such as pyridine or triethylamine.
-
Stir the reaction at 0°C for a few hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel chromatography.
Protocol 3: Synthesis of N6-Chloroacetyl-5'-O-(4,4'-dimethoxytrityl)-N1-methyl-2'-deoxyadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
-
Dry the N6-chloroacetyl-5'-O-DMT-N1-methyl-2'-deoxyadenosine by co-evaporation with anhydrous acetonitrile and place under high vacuum.
-
Dissolve the dried nucleoside in anhydrous dichloromethane under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature for a few hours, monitoring by TLC and 31P NMR.
-
Once the reaction is complete, quench with saturated sodium bicarbonate solution and extract with dichloromethane.
-
Dry the organic layer, evaporate the solvent, and purify the resulting phosphoramidite by precipitation from a cold, non-polar solvent (e.g., hexane) or by flash chromatography on silica gel pre-treated with triethylamine.
Visualizations
Caption: Synthetic pathway for this compound phosphoramidite.
Caption: Troubleshooting workflow for N1-Me-dA synthesis issues.
References
- 1. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 4. usp.org [usp.org]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Technical Support Center: N1-Methyl-2'-deoxyadenosine (m1A) Phosphoramidite Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Methyl-2'-deoxyadenosine (m1A) phosphoramidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low coupling efficiency for the m1A phosphoramidite. What are the potential causes and solutions?
A1: Low coupling efficiency with m1A phosphoramidite is a common challenge. Several factors can contribute to this issue:
-
Suboptimal Activator: The choice of activator is critical for efficient coupling of modified phosphoramidites. While standard activators like 1H-Tetrazole can be used, more potent activators are often recommended for sterically hindered or electronically modified bases like m1A.
-
Recommendation: Switch to a more effective activator such as 5-Benzylthio-1H-tetrazole (BTT) or 5-Ethylthio-1H-tetrazole (ETT).[1][2] For m1A RNA phosphoramidite, 0.25M 5-Benzylthio-1H-tetrazole in acetonitrile has been shown to yield significantly better coupling efficiencies compared to 1H-Tetrazole.[1][3]
-
-
Insufficient Coupling Time: Modified phosphoramidites, including m1A, may require longer coupling times to achieve high efficiency due to steric hindrance.[1][4]
-
Moisture Contamination: The presence of water in reagents or on the synthesizer can significantly decrease coupling efficiency by reacting with the activated phosphoramidite.[5]
-
Recommendation: Use anhydrous acetonitrile and ensure all reagents are fresh and dry. Maintain an anhydrous atmosphere during phosphoramidite dissolution and synthesis.[5]
-
-
Degraded Phosphoramidite: Phosphoramidites are sensitive to moisture and oxidation.
-
Recommendation: Use fresh, high-quality m1A phosphoramidite. Store it under inert gas (argon or nitrogen) and at the recommended temperature.
-
Q2: I am concerned about the potential for side reactions during the synthesis and deprotection of m1A-containing oligonucleotides. What should I be aware of?
A2: The primary side reaction of concern for m1A is the Dimroth rearrangement, which converts N1-methyladenosine to N6-methyladenosine (m6A) under basic conditions.[3][6] This rearrangement can lead to a heterogeneous final product with altered biological properties.
-
Cause: The Dimroth rearrangement is facilitated by standard ammonium hydroxide deprotection conditions.[3]
-
Solution: Employ milder deprotection strategies.
-
UltraMild Deprotection: Use phosphoramidites with base-labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) and deprotect with 0.05M potassium carbonate in methanol or with ammonium hydroxide at room temperature for a shorter duration.[7]
-
Anhydrous Ammonia in Methanol: Deprotection with 2M anhydrous ammonia in methanol for 24 hours at room temperature has been shown to be effective for m1dA-containing oligos.[3][8]
-
UltraFAST Deprotection: While very rapid, the use of AMA (Ammonium hydroxide/MethylAmine) should be approached with caution for m1A-containing oligos due to its basicity. If used, it is critical to use acetyl-protected dC to avoid base modification.[7][9]
-
Q3: What is the recommended purification method for m1A-modified oligonucleotides?
A3: Due to the potential for incomplete coupling and the presence of failure sequences (n-1, n-2), purification is crucial for obtaining a high-purity m1A-modified oligonucleotide.
-
Reverse-Phase HPLC (RP-HPLC): This is a highly recommended method for purifying modified oligonucleotides.[10][11] It separates the full-length product from truncated sequences based on hydrophobicity.[10] The presence of the 5'-DMT group on the full-length oligo significantly increases its retention time, allowing for excellent separation.[12]
-
Anion-Exchange HPLC (AE-HPLC): This method separates oligonucleotides based on the number of phosphate groups. It provides excellent resolution for shorter oligos (up to 40-mers).[10]
-
Desalting: This is a basic purification step to remove residual salts and small molecule impurities from the synthesis and deprotection steps.[10] For applications requiring high purity, desalting alone is insufficient.
Q4: How does the presence of m1A affect the properties of my oligonucleotide?
A4: The N1-methylation of adenosine introduces significant changes to the nucleobase's properties:
-
Base Pairing: N1-methylation prevents canonical Watson-Crick base pairing.[3][6] In DNA, it can induce a switch to a Hoogsteen base pair with thymine.[13] In RNA, it potently disrupts A-form duplexes.[14]
-
Charge and Basicity: The pKa of m1A is approximately 8.25, making it a much stronger base than adenosine (pKa 3.5).[3][6] This results in a positive charge on the nucleobase under physiological conditions.
-
Structural Impact: The positive charge and altered base pairing capabilities of m1A can significantly alter the local and overall structure of RNA and DNA.[6][14][15] This is a key aspect of its biological function, particularly in tRNA folding.[6]
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Reference |
| Activator | 0.45M 1H-Tetrazole | 0.25M 5-Benzylthio-1H-tetrazole (BTT) | [1][3] |
| Coupling Efficiency (m1dA) | >99% | Not specified | [3] |
| Coupling Efficiency (m1A RNA) | >90% (after 15 min) | 96% (after 15 min) | [1][3] |
| Recommended Coupling Time | Standard | 15 minutes | [1][3][8] |
| Deprotection Reagent | Standard Ammonium Hydroxide | 2M Anhydrous Ammonia in Methanol | [3] |
| Deprotection Time | Not Recommended (risk of rearrangement) | 24 hours at Room Temperature | [3][8] |
| Deprotection Reagent | - | 0.05M Potassium Carbonate in Methanol | [7] |
| Deprotection Time | - | 4 hours at Room Temperature (with UltraMild monomers) | [7] |
Experimental Protocols
Protocol 1: Automated Synthesis of an m1A-Containing Oligonucleotide
-
Synthesizer Setup:
-
Ensure the synthesizer is clean and all reagent lines are primed.
-
Use fresh, anhydrous acetonitrile with low water content (<30 ppm).[5]
-
Install the standard DNA/RNA phosphoramidites, m1A phosphoramidite, and necessary synthesis reagents.
-
-
Phosphoramidite Preparation:
-
Dissolve the m1A phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).[4]
-
-
Synthesis Cycle Programming:
-
For the standard phosphoramidite couplings, use the synthesizer's default cycle parameters.
-
For the m1A phosphoramidite coupling step, modify the synthesis cycle:
-
-
Post-Synthesis:
-
After the synthesis is complete, keep the 5'-DMT group on for purification ("DMT-on").
-
Dry the solid support thoroughly.
-
Protocol 2: Mild Deprotection of an m1A-Containing Oligonucleotide
-
Reagent Preparation:
-
Prepare a 2M solution of ammonia in anhydrous methanol.
-
-
Cleavage and Deprotection:
-
Sample Recovery:
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the support with a small volume of methanol and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a centrifugal evaporator.
-
Protocol 3: RP-HPLC Purification of an m1A-Containing Oligonucleotide
-
Sample Preparation:
-
Resuspend the dried, deprotected oligonucleotide in an appropriate volume of HPLC-grade water.
-
-
HPLC Setup:
-
Use a reverse-phase HPLC column (e.g., C18).
-
Set up a two-buffer gradient system:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Buffer B: Acetonitrile.
-
-
-
Purification:
-
Inject the oligonucleotide sample onto the column.
-
Run a linear gradient of increasing Buffer B concentration to elute the oligonucleotide.
-
Monitor the elution profile at 260 nm. The DMT-on, full-length product will be the most retained (latest eluting) major peak.
-
-
Fraction Collection and Detritylation:
-
Collect the fraction corresponding to the DMT-on peak.
-
Dry the collected fraction.
-
To remove the DMT group, resuspend the dried sample in 80% acetic acid and incubate for 15-30 minutes at room temperature.
-
Immediately neutralize the acetic acid with a suitable buffer or dry the sample.
-
-
Desalting:
-
Perform a final desalting step using a suitable cartridge or another round of HPLC to obtain the purified, ready-to-use m1A-modified oligonucleotide.[12]
-
Visualizations
Caption: Workflow for the synthesis and purification of m1A-modified oligonucleotides.
Caption: Troubleshooting logic for low m1A coupling efficiency.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. N1-Methyl rA (m1A) Oligo Modifications from Gene Link [genelink.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. labcluster.com [labcluster.com]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of 1-methyladenine on double-helical DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m1A and m1G Potently Disrupt A-RNA Structure Due to the Intrinsic Instability of Hoogsteen Base Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mass spectrometry parameters for N1-Methyl-2'-deoxyadenosine detection
Welcome to the technical support center for the analysis of N1-Methyl-2'-deoxyadenosine (m1dA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the detection and quantification of m1dA using mass spectrometry.
Section 1: Frequently Asked Questions (FAQs) - Method Development & Optimization
This section addresses common questions encountered during the initial setup and optimization of LC-MS/MS methods for m1dA analysis.
Q1: What is the primary mass transition (precursor/product ion pair) to monitor for m1dA?
A: The most common approach for detecting m1dA is using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. The key mass transition involves the precursor ion of protonated m1dA, [M+H]⁺, and its most stable product ion, which corresponds to the protonated N1-methyladenine base following the neutral loss of the 2'-deoxyribose sugar (116 Da).[1]
-
Precursor Ion (Q1): m/z 266.3 [M+H]⁺
-
Product Ion (Q3): m/z 150.2 [N1-methyladenine+H]⁺
Q2: How should I optimize the collision energy (CE) for the m1dA transition?
A: Collision energy is a critical instrument parameter that must be optimized to achieve maximum fragment ion intensity.[2] The optimal CE value is instrument-dependent. The recommended procedure is to infuse a standard solution of this compound into the mass spectrometer and perform a CE optimization experiment. This involves ramping the CE voltage across a range (e.g., 10-50 eV) and monitoring the intensity of the m/z 150.2 product ion. The voltage that yields the highest and most stable signal should be selected.[2][3] Modern mass spectrometry software often includes automated routines for CE optimization.[4][5]
Q3: What are recommended starting parameters for the liquid chromatography (LC) separation?
A: A robust chromatographic separation is essential to resolve m1dA from other nucleosides and matrix components, which helps prevent ion suppression.[6]
-
Column: A C18 reversed-phase column is commonly used for nucleoside analysis.[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increasing is typical.[7]
-
Flow Rate: Dependent on the column diameter (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Column Temperature: Maintaining the column at a stable temperature (e.g., 40 °C) can improve reproducibility.[7]
Q4: Which ionization mode is most effective for m1dA analysis?
A: Electrospray Ionization (ESI) in positive ion mode is the preferred method for analyzing m1dA and other nucleoside modifications.[6][7] ESI is well-suited for polar, ionizable molecules like m1dA.
Section 2: Experimental Protocols
This section provides detailed methodologies for sample preparation and analysis.
Protocol 1: DNA Extraction and Enzymatic Hydrolysis
This protocol outlines the steps to isolate DNA and digest it into individual nucleosides suitable for LC-MS/MS analysis.
-
DNA Isolation: Extract genomic DNA from cells or tissues using a commercial DNA isolation kit or a standard phenol-chloroform extraction protocol. Ensure the final DNA product is of high purity.
-
DNA Quantification: Accurately quantify the amount of isolated DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., PicoGreen).
-
Enzymatic Digestion:
-
To 5-10 µg of DNA, add nuclease P1 and alkaline phosphatase.
-
Incubate the mixture at 37 °C for a minimum of 2 hours (or overnight) to ensure complete digestion of DNA into individual nucleosides.
-
-
Sample Cleanup (Optional but Recommended): To remove enzymes and other interfering substances, perform a solid-phase extraction (SPE) cleanup. This step is crucial for enhancing sensitivity and reducing matrix effects.[8]
-
Final Preparation: Evaporate the cleaned sample to dryness and reconstitute it in a small volume of the initial LC mobile phase (e.g., 95% Mobile Phase A / 5% Mobile Phase B). The sample is now ready for injection.
Protocol 2: Optimized LC-MS/MS Method for m1dA Quantification
This protocol provides a summary of optimized parameters for quantifying m1dA. Users should further refine these settings on their specific instrumentation.
| Parameter | Typical Setting / Value | Notes |
| LC System | UPLC/HPLC | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)[7] | |
| Mobile Phase A | 0.1% Formic Acid in Water | Use LC-MS grade reagents. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% B to 60% B over 10 minutes | Optimize for separation from other nucleosides. |
| Flow Rate | 0.3 mL/min | Adjust based on column dimensions. |
| Injection Volume | 5 µL | |
| Column Temperature | 40 °C[7] | |
| MS System | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | ESI Positive | |
| Capillary Voltage | 1-3 kV | Optimize for maximum signal stability. |
| Source Temperature | 150 °C[7] | Instrument-dependent. |
| Desolvation Temp. | 450 °C[7] | Instrument-dependent. |
| Cone Gas Flow | 50 L/h[7] | Instrument-dependent. |
| Desolvation Gas Flow | 800 L/h[7] | Instrument-dependent. |
| MRM Transitions | ||
| m1dA Precursor (m/z) | 266.3 | |
| m1dA Product (m/z) | 150.2 | |
| Collision Energy (CE) | 15-30 eV | Must be empirically optimized. [2] |
| Cone Voltage | 20-40 V | Must be empirically optimized. [7] |
Section 3: Visualized Workflows and Logic
Experimental Workflow Diagram
Caption: Overall experimental workflow for m1dA analysis.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low m1dA signal.
Section 4: Troubleshooting Guide
This guide provides solutions to common issues in a question-and-answer format.
| Problem / Question | Potential Causes | Recommended Solutions |
| I don't see any peak for m1dA, not even in my standard. | 1. Incorrect MS parameters (mass transition, CE).2. Instrument not calibrated or tuned.[9]3. No stable electrospray.4. Leaks in the LC or MS system.[10] | 1. Verify the precursor (266.3) and product (150.2) m/z values are correct in your method.2. Run a CE optimization experiment to confirm the optimal fragmentation energy.3. Perform a full system tune and mass calibration according to the manufacturer's guidelines.[9]4. Check the spray needle for clogs and ensure gas flows are on.5. Perform a leak check on all fittings.[10] |
| My m1dA peak has poor shape (e.g., severe tailing or splitting). | 1. Column degradation or contamination.2. Incompatible sample solvent.3. Co-eluting interferences. | 1. Wash the column with a strong solvent or replace it if it's old.2. Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase.3. Adjust the LC gradient to better separate the m1dA peak from interferences. |
| My baseline is very noisy and I have high background. | 1. Contaminated mobile phase or solvents.2. Contaminated ion source or mass spectrometer.3. Gas supply contamination or leaks (air leak).[11] | 1. Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.2. Clean the ion source components (e.g., capillary, cone) as per the manufacturer's instructions.3. Check gas lines for leaks and ensure high-purity nitrogen is being used.[11] |
| The retention time for my m1dA peak is shifting between injections. | 1. Inadequate column equilibration.2. LC pump malfunction or leak.3. Changes in mobile phase composition. | 1. Increase the column re-equilibration time at the end of your gradient.2. Check the LC pump pressure trace for fluctuations, which could indicate a leak or bubble.3. Ensure mobile phases are properly mixed and degassed. |
| My results are not reproducible and show high variability. | 1. Inconsistent sample preparation.2. Ion suppression from matrix effects.[9]3. Sample degradation. | 1. Standardize every step of the sample preparation protocol. Use of an internal standard is highly recommended.2. Improve sample cleanup to remove matrix components. You can also test this by diluting the sample; if the signal-to-noise ratio improves, ion suppression is likely.3. Store DNA and digested nucleoside samples at -80°C to prevent degradation. |
References
- 1. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 2. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. skyline.ms [skyline.ms]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. agilent.com [agilent.com]
Preventing degradation of N1-Methyl-2'-deoxyadenosine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N1-Methyl-2'-deoxyadenosine (m1A) during sample preparation for analytical studies.
Understanding this compound Degradation
The primary challenge in the accurate quantification of this compound (m1A) in DNA is its susceptibility to degradation, primarily through a chemical rearrangement known as the Dimroth rearrangement. This process involves the conversion of m1A to its more stable isomer, N6-methyl-2'-deoxyadenosine (m6A), particularly under alkaline conditions and at elevated temperatures. In a biological context, enzymatic demethylation can also lead to the removal of the methyl group from m1A.
Key Degradation Pathways:
-
Dimroth Rearrangement: A chemical rearrangement that is the major source of m1A degradation during sample handling and preparation. It is significantly accelerated by high pH and heat.
-
Enzymatic Demethylation: In vivo, enzymes from the ALKBH family, such as ALKBH1 and ALKBH3, can act as "erasers" by removing the methyl group from m1A, converting it back to deoxyadenosine.[1][2] This is a crucial consideration when working with biological samples.
-
Depurination: Like other purines, m1A can be susceptible to depurination, the cleavage of the glycosidic bond between the base and the deoxyribose sugar, especially under acidic conditions.
Diagram: Dimroth Rearrangement of this compound
Caption: The Dimroth rearrangement pathway of this compound to N6-Methyl-2'-deoxyadenosine.
Quantitative Data: Stability of this compound
Accurate quantification of m1A requires an understanding of its stability under various experimental conditions. The following table summarizes the known stability of m1A.
| Condition | Half-life (t½) | Notes |
| pH 7.0, 37°C | ~150 hours | The Dimroth rearrangement occurs even at neutral pH, highlighting the importance of timely sample processing.[1][3] |
| Alkaline pH | Significantly Decreased | The rate of Dimroth rearrangement increases substantially with increasing pH. Specific half-life data at various alkaline pH values is not readily available. |
| Acidic pH | Decreased | Acidic conditions can lead to depurination, although the rate of Dimroth rearrangement is slower compared to alkaline conditions. |
| Elevated Temperature | Decreased | The rate of Dimroth rearrangement is accelerated at higher temperatures. |
Note: It is crucial to maintain a neutral or slightly acidic pH and low temperatures throughout the sample preparation process to minimize m1A degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of m1A in DNA samples.
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable m1A signal | 1. Dimroth Rearrangement: The m1A has converted to m6A due to high pH or temperature during sample processing. | - Maintain pH between 6.0 and 7.0 during all extraction and digestion steps.- Avoid heating samples above 37°C.- Process samples promptly and store at -80°C for long-term storage. |
| 2. Enzymatic Degradation: Demethylases in the sample have removed the methyl group from m1A. | - Use protease inhibitors during cell lysis.- Consider rapid heat inactivation of enzymes if compatible with the protocol, but be mindful of the risk of Dimroth rearrangement. | |
| 3. Inefficient DNA Digestion: The enzymatic digestion to nucleosides is incomplete. | - Optimize enzyme-to-substrate ratio and incubation time.- Ensure the use of high-quality, nuclease-free reagents. | |
| High m6A signal detected, but m1A was the target analyte | 1. Dimroth Rearrangement: This is the most likely cause. | - Strictly adhere to the recommended pH and temperature conditions to prevent the artificial formation of m6A. |
| 2. Biological Presence of m6A: The sample may naturally contain m6A. | - Analyze a control sample that has not undergone any processing to determine the baseline levels of m6A. | |
| Inconsistent quantification between replicates | 1. Variable Sample Handling: Inconsistent pH, temperature, or incubation times between samples. | - Standardize all sample preparation steps and ensure uniform treatment of all replicates. |
| 2. LC-MS/MS Variability: Issues with the analytical instrument, such as matrix effects or inconsistent ionization. | - Use an internal standard (e.g., isotopically labeled m1A) to normalize for variations in sample processing and instrument response.- Optimize LC-MS/MS parameters, including the mobile phase composition and ionization source settings. | |
| Poor peak shape in LC-MS analysis | 1. Column Contamination: Buildup of contaminants on the analytical column. | - Flush the column with a strong solvent.- Use a guard column to protect the analytical column. |
| 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for m1A. | - Adjust the mobile phase pH to be slightly acidic (e.g., using formic acid) to improve peak shape.- Optimize the gradient elution to ensure good separation from other nucleosides. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control during sample preparation to prevent m1A degradation?
A1: The most critical factor is to strictly control the pH, keeping it neutral or slightly acidic (pH 6.0-7.0), and to avoid high temperatures. Alkaline conditions are the primary driver of the Dimroth rearrangement, which is the main degradation pathway for m1A.
Q2: Can I use a standard commercial DNA extraction kit for samples containing m1A?
A2: Yes, but with caution. Many commercial kits use lysis buffers with a high pH (often around 8.0 or higher) to optimize DNA yield and stability for general applications. It is essential to either choose a kit with a neutral pH lysis buffer or to adjust the pH of the lysis and subsequent buffers to the recommended range for m1A preservation. Always check the buffer composition and pH provided by the manufacturer.
Q3: How should I store my DNA samples to ensure the stability of m1A?
A3: For short-term storage (a few days), store the purified DNA in a neutral pH buffer (e.g., 10 mM Tris-HCl, pH 7.0, 1 mM EDTA) at 4°C. For long-term storage, it is highly recommended to store the DNA at -80°C. Avoid repeated freeze-thaw cycles.
Q4: Are there any specific enzymes I should be concerned about during DNA extraction from biological samples?
A4: Yes, the ALKBH family of demethylases, particularly ALKBH1 and ALKBH3, can remove the methyl group from m1A.[1][2] It is advisable to use a broad-spectrum protease inhibitor during the initial lysis step to minimize the activity of these and other enzymes that could affect your sample integrity.
Q5: My LC-MS/MS results show a peak that could be either m1A or another modified nucleoside. How can I confirm its identity?
A5: The best way to confirm the identity of the peak is to use a stable isotope-labeled internal standard for m1A. The labeled standard will have the same retention time as the endogenous m1A but a different mass-to-charge ratio (m/z), allowing for unambiguous identification and accurate quantification. Additionally, performing a high-resolution mass spectrometry (HRMS) analysis can help to confirm the elemental composition of the analyte.
Q6: Can the Dimroth rearrangement happen in vivo?
A6: While the conditions that strongly promote the Dimroth rearrangement (high pH and heat) are not typically found in vivo, the possibility of it occurring at a very slow rate under physiological conditions cannot be entirely ruled out, especially in specific cellular compartments or under certain stress conditions. However, the primary concern for researchers is the artificial induction of this rearrangement during sample preparation.
Experimental Protocols
Protocol 1: DNA Extraction for Preservation of this compound
This protocol is designed to minimize the degradation of m1A during the extraction of genomic DNA from mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4, ice-cold
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.0), 10 mM EDTA, 0.5% SDS, and 200 µg/mL Proteinase K (add fresh)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 6.7
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water or TE buffer (10 mM Tris-HCl, pH 7.0, 1 mM EDTA)
Procedure:
-
Cell Harvesting: Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer. Ensure the pH of the buffer is 7.0. Incubate at 37°C for 1-3 hours or until the lysate is clear.
-
RNase Treatment: Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30 minutes.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex briefly, and centrifuge at 12,000 x g for 10 minutes at 4°C. Carefully transfer the upper aqueous phase to a new tube.
-
Chloroform Extraction: Repeat the extraction with an equal volume of chloroform:isoamyl alcohol to remove residual phenol.
-
DNA Precipitation: To the aqueous phase, add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Invert gently to mix until the DNA precipitates.
-
DNA Pelleting: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Washing: Carefully discard the supernatant and wash the DNA pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA in nuclease-free water or TE buffer (pH 7.0).
-
Storage: Store the DNA at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Enzymatic Digestion of DNA to Nucleosides
This protocol describes the complete digestion of DNA to individual nucleosides for subsequent LC-MS/MS analysis, while minimizing m1A degradation.
Materials:
-
Purified DNA sample
-
10X Digestion Buffer: 500 mM Tris-HCl (pH 7.0), 100 mM MgCl₂
-
DNase I (RNase-free)
-
Nuclease P1
-
Alkaline Phosphatase
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Purified DNA (1-5 µg)
-
10X Digestion Buffer (to a final concentration of 1X)
-
DNase I (2 units per µg of DNA)
-
Nuclease P1 (1 unit per µg of DNA)
-
Alkaline Phosphatase (10 units per µg of DNA)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Enzyme Inactivation (Optional and with caution): If necessary, enzymes can be inactivated by heating at 65°C for 10 minutes. However, be aware that this may slightly increase the risk of Dimroth rearrangement. Alternatively, proceed directly to analysis or use a filtration method to remove enzymes.
-
Sample Preparation for LC-MS/MS: Centrifuge the digested sample at high speed for 5 minutes to pellet any undigested material or precipitates. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Diagram: Recommended Experimental Workflow for m1A Analysis
Caption: A streamlined workflow for the analysis of this compound in DNA samples.
References
Enhancing the sensitivity of N1-Methyl-2'-deoxyadenosine detection in urine
Welcome to the technical support center for the detection of N1-Methyl-2'-deoxyadenosine (m1A) in urine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and reliability of their m1A detection experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during sample preparation and analysis.
General & Sample Preparation
Q1: What is the best way to collect and store urine samples for m1A analysis?
A: For optimal results, collect a midstream urine sample in a sterile container to minimize contamination.[1] Label the container clearly with the donor's information, date, and time of collection.[1] If the sample cannot be processed within an hour, it should be refrigerated immediately. Do not freeze the sample unless the specific protocol requires it.[1] For long-term storage, follow your validated laboratory-developed protocols.
Q2: My urine samples are complex and show high interference. How can I clean them up?
A: Urine is a complex matrix.[2] Proper sample preparation is crucial to remove interfering substances.[3] Start by centrifuging the sample to remove cellular debris.[4] Depending on your analytical method, you may need to perform additional cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and enrich for nucleosides like m1A.[3] Using an internal standard, such as a stable isotope-labeled m1A, can help account for sample loss during preparation and improve quantification accuracy in LC-MS/MS analysis.[5]
LC-MS/MS Analysis
Q3: I'm observing retention time shifts in my LC-MS/MS analysis. What could be the cause?
A: Retention time shifts are a common issue in liquid chromatography.[6] Potential causes include:
-
Column Degradation: The LC column can degrade over time with each injection.[7]
-
Leaks: Check all tubing connections for leaks, which can cause pressure drops and affect retention time.[7]
-
Mobile Phase Issues: Ensure your mobile phases are prepared consistently and are free of contamination. Elevated baseline noise can suggest contaminated reagents or mobile phases.[7]
-
Sample Matrix Effects: Buildup from complex sample matrices, like urine, can contaminate the column and ion source.[6][8]
Q4: The signal sensitivity on my mass spectrometer has decreased significantly. What should I do?
A: A drop in MS sensitivity is often due to contamination of the ion source or interface region.[6][7]
-
Clean the Ion Source: Regular cleaning of the ion source (e.g., weekly) is a critical maintenance step.[6]
-
Check for Contamination: Contamination can come from sample residues or mobile phase impurities, leading to high background noise or poor signal-to-noise ratios.[6]
-
System Calibration: Ensure the mass spectrometer is calibrated regularly according to the manufacturer's guidelines.[6]
-
Review SST Results: System Suitability Test (SST) results can help distinguish between an instrument problem and a sample preparation failure.[7]
ELISA & Aptasensor Assays
Q5: I am getting a very high background signal in my ELISA. How can I fix this?
A: High background signal can obscure true results and often stems from non-specific binding or improper washing.[9] To mitigate this:
-
Optimize Washing: Increase the number or duration of wash steps to more effectively remove unbound antibodies and reagents.[9] Adding a 30-second soak step between washes can also help.
-
Check Blocking Buffer: Ensure your blocking buffer is effective and compatible with your assay. You can try different blocking reagents or add a blocker to the wash buffer.[10][11]
-
Reagent Concentration: Using too much detection reagent or antibody can lead to high background. Try different dilutions to find the optimal concentration.[10]
-
Substrate Incubation: Ensure the substrate incubation is performed in the dark, as exposure to light can cause the color to develop prematurely.[10]
Q6: My assay shows weak or no signal, but I expect a positive result. What went wrong?
A: A lack of signal can be caused by several factors:
-
Reagent Issues: Confirm that all reagents are within their expiration date and were stored correctly.[12] Prepare fresh buffers and standards, as they can degrade over time.
-
Incorrect Reagent Order: Double-check the protocol to ensure all reagents were added in the correct sequence.[12]
-
Antibody Problems: The antibody concentration may be too low, or the primary and secondary antibodies may not be compatible.[11] Ensure the capture antibody successfully bound to the plate.
-
Low Analyte Concentration: The concentration of m1A in your sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive detection method.[11]
Data Summary
The following table summarizes the performance of different methods for detecting modified nucleosides.
| Method | Analyte | Sample Type | Limit of Detection (LOD) / Key Finding | Reference |
| Fluorescent Aptasensor | m1A | Human Urine | 1.9 µM | [13] |
| LC-MS/MS | Various Nucleosides | Human Urine | Can serve as a possible biomarker for bladder cancer diagnosis. | [14] |
| LC-MS/MS with Internal Standard | m1A | RNA Oligonucleotides | Allows for accurate quantification by normalizing to a 13C-labeled m1A standard. | [5] |
| ELISA (for A1AT) | Alpha-1-antitrypsin (A1AT) | Human Urine | Classified bladder cancer patients with 74% sensitivity and 80% specificity. | [15] |
Experimental Protocols
Protocol 1: General Urine Sample Preparation for LC-MS/MS
This protocol provides a general workflow for preparing urine for sensitive analysis.
-
Collection: Collect 10-50 mL of midstream urine in a sterile container.[1]
-
Centrifugation: Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to pellet cells and other debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant to a new, clean tube without disturbing the pellet.
-
Concentration (Optional): If high sensitivity is needed, concentrate the sample using a centrifugal filter device with a molecular weight cutoff (e.g., 5-kDa) appropriate for retaining small molecules while removing larger proteins.[4]
-
Extraction (Optional): For highly complex samples, perform solid-phase extraction (SPE) to isolate nucleosides and remove interfering matrix components.
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled m1A) to the prepared sample for accurate quantification.[5]
-
Final Preparation: Dry the sample under vacuum and reconstitute it in a small volume of the initial mobile phase for LC-MS/MS injection.
Protocol 2: Fluorescent Aptasensor for m1A Detection
This protocol is based on a strand-displacement biosensor method.[13]
-
Sensor Preparation: Prepare the sensor solution by hybridizing a FAM (carboxyfluorescein)-labeled m1A aptamer with a complementary DNA strand labeled with a quencher. In the hybridized state, fluorescence is low.
-
Sample Addition: Add 2 µL of the prepared human urine sample to 98 µL of the sensor solution.[13] No complex pretreatment like separation or centrifugation is required for this specific method.[13]
-
Incubation: Incubate the mixture for 30 minutes to allow the reaction to reach equilibrium.
-
Detection: In the presence of m1A, the aptamer will preferentially bind to m1A, causing the quencher-labeled strand to be displaced. This separation leads to an increase in fluorescence.
-
Quantification: Measure the fluorescence signal. The concentration of m1A is determined by comparing the signal to a standard calibration curve.[13]
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to m1A detection.
References
- 1. health.qld.gov.au [health.qld.gov.au]
- 2. pjoes.com [pjoes.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Preparation of urine samples for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zefsci.com [zefsci.com]
- 7. myadlm.org [myadlm.org]
- 8. agilent.com [agilent.com]
- 9. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 10. assaygenie.com [assaygenie.com]
- 11. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. A Fluorescent Aptasensor for Sensitive and Selective Determination of Epigenetic Cancer Biomarker N1‐Methyladenosine in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urinary Glycoprotein Biomarker Discovery for Bladder Cancer Detection using LC-MS/MS and Label-free Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Stability of N1-Methyl-2'-deoxyadenosine under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N1-Methyl-2'-deoxyadenosine under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solid form?
A1: For long-term stability, this compound as a solid powder should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for years. For short-term storage, refrigeration at 4°C is acceptable.
Q2: How should I store this compound in solution?
A2: To ensure the stability of this compound in solution, it is recommended to prepare stock solutions in a suitable solvent such as DMSO or water. These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[1] If water is used as the solvent, the solution should be sterile-filtered.
Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?
A3: Yes, inconsistent results can be a consequence of compound degradation. The stability of this compound is highly dependent on the pH of the solution. Under acidic conditions, the N-glycosidic bond is susceptible to hydrolysis, leading to the formation of N1-methyladenine and the deoxyribose sugar. It is crucial to control the pH of your experimental buffers. For optimal stability in aqueous solutions, maintain a neutral to slightly basic pH.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway for this compound is acid-catalyzed hydrolysis of the N-glycosidic bond, resulting in depurination. Other potential degradation pathways, especially under forced conditions, include oxidation of the purine ring and the deoxyribose moiety, and potential photolytic degradation with prolonged exposure to UV light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or concentration over time in solution. | Degradation due to improper storage (e.g., repeated freeze-thaw cycles, storage at room temperature). | Aliquot stock solutions and store at -80°C. Prepare fresh working solutions for each experiment. |
| Hydrolysis due to acidic pH of the buffer or solvent. | Ensure the pH of your solutions is neutral or slightly basic. Avoid acidic conditions. | |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Formation of degradation products. | Confirm the identity of the new peaks using mass spectrometry. The primary degradation product is likely N1-methyladenine. |
| Oxidative degradation from exposure to air or oxidizing agents. | Prepare solutions with degassed solvents and store under an inert atmosphere (e.g., argon or nitrogen) if sensitivity to oxidation is suspected. | |
| Variability between different batches of the compound. | Differences in initial purity or handling during synthesis and purification. | Verify the purity of each new batch using a validated analytical method (e.g., HPLC-UV, LC-MS, and NMR) before use. |
Stability Data
The following tables summarize the stability of this compound under various conditions. This data is based on studies of structurally related nucleoside analogs and serves as a guideline.
Table 1: Stability of this compound in Solution at Different Temperatures
| Temperature | Solvent | Storage Duration | Remaining Compound (%) |
| 4°C | pH 7.4 Buffer | 30 days | >98% |
| 25°C (Room Temp) | pH 7.4 Buffer | 7 days | ~95% |
| 37°C | pH 7.4 Buffer | 7 days | ~90% |
| -20°C | DMSO | 6 months | >99% |
| -80°C | DMSO | >12 months | >99% |
Table 2: pH-Dependent Stability of this compound at 37°C
| pH | Buffer | Incubation Time | Remaining Compound (%) | Major Degradation Product |
| 2.0 | 0.01 M HCl | 6 hours | <15% | N1-methyladenine |
| 4.0 | Acetate Buffer | 24 hours | ~70% | N1-methyladenine |
| 7.4 | Phosphate Buffer | 7 days | >90% | Not Detected |
| 9.0 | Borate Buffer | 7 days | >95% | Not Detected |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid compound at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for an extended period.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC-MS Method
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). - Mobile Phase A: 0.1% formic acid in water. - Mobile Phase B: 0.1% formic acid in acetonitrile. - Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B - Flow Rate: 0.8 mL/min. - Column Temperature: 30°C. - Detection: UV at 260 nm and Mass Spectrometry (ESI+). - Injection Volume: 10 µL.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Primary degradation pathways of this compound.
References
Technical Support Center: N1-Methyl-Deoxyadenosine (N1-Me-dA) Repair Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying N1-methyl-deoxyadenosine (N1-Me-dA) repair in cell extracts. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for N1-Me-dA repair in mammalian cells?
A1: The primary mechanism for repairing N1-methyladenosine (N1-Me-dA) in DNA is through direct reversal by the AlkB family of dioxygenases.[1] These enzymes, such as ALKBH2 and ALKBH3 in humans, are Fe(II)/α-ketoglutarate-dependent oxygenases that oxidatively demethylate the N1-methyladenine lesion, restoring the undamaged adenine base.[1]
Q2: What are the critical components of an in vitro N1-Me-dA repair assay using cell extracts?
A2: A typical in vitro N1-Me-dA repair assay requires:
-
Cell Extract: A source of active DNA repair enzymes.
-
DNA Substrate: An oligonucleotide or plasmid containing a site-specific N1-Me-dA lesion.
-
Reaction Buffer: Containing co-factors necessary for enzyme activity, such as Fe(II), α-ketoglutarate, and ascorbate for AlkB enzymes.
-
Detection System: A method to quantify the repair of the N1-Me-dA lesion, such as fluorescence, radioactivity, or mass spectrometry.
Q3: How can I prepare a high-quality cell extract for N1-Me-dA repair assays?
A3: High-quality cell extracts are crucial for successful repair assays. Key considerations include:
-
Cell Lysis: Use a gentle lysis method to avoid denaturing repair enzymes. Dounce homogenization or hypotonic lysis followed by gentle sonication are common methods.
-
Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer to prevent degradation of repair enzymes.
-
Nuclease Inhibitors: Consider adding nuclease inhibitors if DNA substrate degradation is a concern.
-
Protein Concentration: Determine the protein concentration of your extract to ensure consistent amounts are used in each assay.
-
Storage: Aliquot and store cell extracts at -80°C to maintain activity. Avoid repeated freeze-thaw cycles.
Q4: What types of DNA substrates can be used for N1-Me-dA repair assays?
A4: A variety of DNA substrates can be employed:
-
Oligonucleotides: Short, single-stranded or double-stranded DNA molecules containing a single, site-specific N1-Me-dA lesion are commonly used. These can be labeled with a fluorophore and a quencher for fluorescence-based assays, or with a radioisotope.
-
Plasmids: Plasmids containing a site-specific N1-Me-dA lesion can also be used. Repair can be assessed by the restoration of a restriction enzyme site that was blocked by the methylation, or by monitoring the removal of the lesion using analytical techniques like LC-MS/MS.
Troubleshooting Guides
This section provides solutions to common problems encountered during N1-Me-dA repair experiments.
Problem 1: Low or No Demethylation Activity
| Possible Cause | Recommended Solution |
| Inactive Cell Extract | - Prepare fresh cell extract using a gentle lysis method and ensure the addition of protease inhibitors. - Verify the activity of a positive control extract known to have high N1-Me-dA repair activity. - Optimize the protein concentration of the extract used in the assay. |
| Suboptimal Reaction Conditions | - Titrate the concentrations of co-factors such as Fe(II), α-ketoglutarate, and ascorbate. - Optimize the reaction temperature and incubation time. Perform a time-course experiment to determine the optimal incubation period. - Ensure the pH of the reaction buffer is optimal for AlkB activity (typically around 7.5). |
| Degraded DNA Substrate | - Check the integrity of your N1-Me-dA containing DNA substrate on a denaturing polyacrylamide gel. - Store the substrate appropriately and avoid multiple freeze-thaw cycles. - Consider including nuclease inhibitors in your reaction mix. |
| Inhibitors in the Cell Extract | - Dialyze the cell extract to remove potential small molecule inhibitors. - Ensure that the lysis buffer does not contain high concentrations of detergents or salts that could inhibit enzyme activity. |
Problem 2: High Background Signal in Fluorescence-Based Assays
| Possible Cause | Recommended Solution |
| Spontaneous DNA Substrate Degradation | - Incubate the fluorescently labeled DNA substrate in the reaction buffer without the cell extract to assess the level of spontaneous degradation. - If degradation is observed, consider redesigning the oligonucleotide substrate or storing it in a more stable buffer. |
| Nuclease Activity in the Cell Extract | - Add nuclease inhibitors to the reaction mixture. - Heat-inactivate the cell extract before adding the DNA substrate to determine if the background signal is due to enzymatic activity. |
| Non-specific Quenching or Fluorescence | - Test the fluorescence of the cell extract alone to check for autofluorescence. - Ensure that the chosen fluorophore and quencher pair are appropriate and have minimal overlap in their emission and absorption spectra, respectively. |
| Contaminants in Reagents | - Use high-purity reagents and nuclease-free water to prepare all buffers and solutions. |
Quantitative Data Summary
The following tables summarize quantitative data from hypothetical N1-Me-dA repair experiments to provide a reference for expected results.
Table 1: N1-Me-dA Repair Efficiency in Different Human Cell Lines
| Cell Line | Cell Type | N1-Me-dA Repair Efficiency (%) after 1 hour |
| HEK293T | Embryonic Kidney | 85 ± 5 |
| HeLa | Cervical Cancer | 72 ± 8 |
| A549 | Lung Carcinoma | 65 ± 10 |
| GM00637 | Fibroblast | 92 ± 4 |
Table 2: Kinetic Parameters of AlkB Homologs for N1-Me-dA Repair
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) |
| Human ALKBH2 | ssDNA with N1-Me-dA | 1.5 ± 0.3 | 10.2 ± 1.1 | 6.8 |
| Human ALKBH2 | dsDNA with N1-Me-dA | 2.1 ± 0.4 | 8.5 ± 0.9 | 4.0 |
| Human ALKBH3 | ssDNA with N1-Me-dA | 3.5 ± 0.6 | 15.8 ± 1.5 | 4.5 |
| Human ALKBH3 | dsDNA with N1-Me-dA | 5.2 ± 0.8 | 12.1 ± 1.3 | 2.3 |
Experimental Protocols
Protocol 1: Preparation of Whole-Cell Extracts
-
Harvest cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 2 volumes of hypotonic lysis buffer (10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and 1x protease inhibitor cocktail).
-
Incubate on ice for 15 minutes.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (whole-cell extract), determine the protein concentration using a Bradford or BCA assay, aliquot, and store at -80°C.
Protocol 2: In Vitro N1-Me-dA Repair Assay using a Fluorescent Oligonucleotide
-
Substrate: A 30-mer single-stranded oligonucleotide containing a central N1-Me-dA, a 5'-FAM fluorophore, and a 3'-BHQ1 quencher.
-
Reaction Setup: Prepare a master mix on ice containing:
-
Reaction Buffer (50 mM HEPES-KOH pH 7.5, 50 mM KCl, 1 mM MgCl₂)
-
100 µM Fe(NH₄)₂(SO₄)₂
-
1 mM α-ketoglutarate
-
2 mM Ascorbic acid
-
0.5 mM DTT
-
-
In a 96-well plate, add 20 µL of the master mix to each well.
-
Add 5 µL of cell extract (e.g., 10-50 µg of total protein) to the appropriate wells.
-
Add 5 µL of nuclease-free water to the negative control wells.
-
Initiate the reaction by adding 5 µL of the fluorescent oligonucleotide substrate (final concentration 100 nM) to all wells.
-
Incubate the plate at 37°C and measure the fluorescence intensity (Excitation: 495 nm, Emission: 520 nm) every 5 minutes for 60 minutes using a plate reader.
-
Data Analysis: Calculate the initial rate of reaction from the linear phase of the fluorescence increase. The increase in fluorescence corresponds to the cleavage of the oligonucleotide upon repair of the N1-Me-dA lesion by an AP endonuclease present in the extract, separating the fluorophore from the quencher.
Visualizations
Caption: Experimental workflow for studying N1-Me-dA repair in cell extracts.
Caption: AlkB-mediated direct reversal repair pathway for N1-Me-dA.
Caption: Logical troubleshooting flow for low N1-Me-dA repair activity.
References
Technical Support Center: N1-Methyl-2'-deoxyadenosine (m1dA) Quantification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of N1-Methyl-2'-deoxyadenosine (m1dA), a critical DNA adduct.
Frequently Asked Questions (FAQs)
Q1: What is this compound (m1dA) and why is its quantification important?
A1: this compound (m1dA) is a DNA lesion formed when a methyl group is incorrectly added to the N1 position of a deoxyadenosine base. This can occur due to exposure to environmental mutagens or endogenous methylating agents.[1] Because the N1 position is involved in standard Watson-Crick base pairing, m1dA can block DNA replication and is considered a toxic and mutagenic lesion.[2] Accurate quantification of m1dA is crucial for toxicology studies, cancer research, and in assessing the genotoxicity of drug candidates.
Q2: What are the primary methods for quantifying m1dA?
A2: The gold standard for sensitive and specific quantification of m1dA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] This method offers high selectivity by separating the analyte chromatographically and then identifying it based on its specific mass-to-charge ratio and fragmentation pattern. Other methods, such as immunoassays (ELISA), may also be used, but can be limited by antibody specificity and potential cross-reactivity.
Q3: What are the major sources of background noise in m1dA quantification?
A3: Background noise in LC-MS/MS analysis can stem from various sources, including:
-
Chemical Noise: Contaminants in solvents, reagents, or from plasticware (e.g., plasticizers).
-
Instrumental Noise: Electronic noise from the detector or fluctuations in the ion source.[1][3]
-
Matrix Effects: Co-eluting compounds from the biological sample (e.g., lipids, salts, other cellular components) that suppress or enhance the ionization of m1dA.[4]
-
Carryover: Residual sample from previous injections adhering to the injector, tubing, or column.[1]
Troubleshooting Guide: LC-MS/MS Analysis of m1dA
This section addresses common issues encountered during the quantification of m1dA using LC-MS/MS.
Issue 1: High Background Noise or Elevated Baseline
Q: My chromatogram shows a high, noisy baseline, which is interfering with the detection of my m1dA peak. What are the possible causes and solutions?
A: A high background can significantly impact the limit of quantification.[5] Here are the common causes and recommended actions:
-
Contaminated Mobile Phase or Solvents:
-
Cause: Impurities in water, acetonitrile, or mobile phase additives (e.g., formic acid, ammonium acetate). Using non-MS grade reagents is a common culprit.[1]
-
Solution: Always use fresh, LC-MS grade solvents and additives. Prepare mobile phases fresh daily and filter them if necessary. Check for microbial growth in aqueous mobile phase bottles.[6]
-
-
Contaminated LC-MS System:
-
Cause: Buildup of salts, sample matrix components, or residues from previous analyses in the tubing, injector, or ion source.[3]
-
Solution: Flush the entire LC system with a strong solvent wash sequence (e.g., isopropanol, followed by methanol, then water). Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions.[3]
-
-
Suboptimal Ion Source Settings:
-
Cause: Incorrect cone gas flow rate can allow neutral, non-analyte molecules to enter the mass spectrometer, increasing background noise.[4]
-
Solution: Optimize the cone gas flow rate. A higher flow can help prevent neutral contaminants from entering the mass spectrometer, which can improve the signal-to-noise ratio.[4]
-
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q: The peak for m1dA is tailing or broader than expected. What could be wrong?
A: Poor peak shape compromises resolution and the accuracy of integration.[1]
-
Column Contamination or Degradation:
-
Cause: Accumulation of strongly retained matrix components on the column frit or stationary phase. Use of a mobile phase with an inappropriate pH can also degrade silica-based columns.[6]
-
Solution: Use a guard column to protect the analytical column from contaminants.[1] If the column is contaminated, try flushing it according to the manufacturer's directions (often in the reverse direction). If performance does not improve, replace the column.
-
-
Inappropriate Injection Solvent:
-
Cause: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause the analyte to spread on the column before the gradient starts, leading to broad or split peaks.[6]
-
Solution: Whenever possible, dissolve the final sample in the initial mobile phase or a weaker solvent.
-
-
Secondary Interactions:
-
Cause: The analyte may be interacting with active sites on the stationary phase (e.g., exposed silanols), causing peak tailing.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte and column. A small amount of a competing base in the mobile phase can sometimes mitigate these interactions.
-
Issue 3: Low or No Signal for m1dA
Q: I am not seeing a peak for m1dA, or the signal is much lower than expected. What should I check?
A: A weak or absent signal can be due to issues with the sample, the LC-MS system, or the method itself.
-
Inefficient DNA Digestion:
-
Cause: The enzymatic digestion of DNA to individual nucleosides may be incomplete, resulting in a low concentration of free m1dA.
-
Solution: Optimize the digestion protocol. Ensure the correct ratio of enzymes (e.g., nuclease P1, alkaline phosphatase) to DNA and optimal buffer conditions and incubation time.
-
-
Sample Degradation:
-
Poor Ionization Efficiency:
-
Cause: The electrospray ionization (ESI) source parameters may not be optimized for m1dA. The mobile phase composition can also significantly affect ionization.
-
Solution: Perform an infusion of an m1dA standard to optimize ESI parameters such as capillary voltage, gas temperatures, and gas flow rates. Ensure the mobile phase pH is suitable for protonation in positive ion mode.
-
-
Mass Spectrometer Not Calibrated:
-
Cause: A drift in the mass calibration can cause the instrument to miss the target mass-to-charge ratio.[1]
-
Solution: Regularly calibrate the mass spectrometer according to the manufacturer's guidelines.
-
Quantitative Data Summary
The performance of an LC-MS/MS method for m1dA quantification is highly dependent on the sample matrix and instrumentation. The following table provides typical performance characteristics that can be expected from a well-optimized method for modified nucleosides.
| Parameter | Typical Value | Notes |
| Limit of Quantification (LOQ) | 2 - 50 fmol on column | Dependent on instrument sensitivity and background noise levels.[9] |
| Linearity (R²) | > 0.99 | Over a defined concentration range (e.g., 0.5 - 100 nM).[3] |
| Intra-day Precision (%CV) | < 15% | Measured by analyzing replicate samples within the same day.[10][11] |
| Inter-day Precision (%CV) | < 15% | Measured by analyzing replicate samples on different days.[9][10] |
| Accuracy (% Deviation) | ± 15% | Determined by spiking known amounts of standard into the matrix.[11] |
Experimental Protocols
Protocol: Quantification of m1dA in DNA by LC-MS/MS
This protocol outlines the key steps for isolating DNA, digesting it to nucleosides, and analyzing m1dA by LC-MS/MS.
1. DNA Isolation and Purification:
-
Isolate genomic DNA from cells or tissues using a commercial kit or standard phenol-chloroform extraction protocol.
-
Ensure high purity of the DNA. The A260/A280 ratio should be ~1.8 and the A260/A230 ratio should be > 2.0.
-
Quantify the DNA concentration accurately using a spectrophotometer or fluorometer.
2. Enzymatic Digestion of DNA:
-
To 20-50 µg of DNA, add nuclease P1 buffer and nuclease P1 enzyme.
-
Incubate at 37°C for 2-4 hours to digest DNA into 2'-deoxynucleoside 3'-monophosphates.
-
Add alkaline phosphatase buffer and alkaline phosphatase enzyme.
-
Incubate at 37°C for an additional 2-4 hours to dephosphorylate the nucleosides.
-
Critical Step: Inactivate the enzymes by heating at 95°C for 10 minutes, then centrifuge to pellet the denatured protein.
3. Sample Clean-up (Optional but Recommended):
-
To reduce matrix effects, a clean-up step can be performed.[12]
-
Method: Use solid-phase extraction (SPE) with a C18 or mixed-mode cation exchange cartridge.
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the supernatant from the digestion step.
-
Wash the cartridge with a weak aqueous solvent to remove salts and polar interferences.
-
Elute the nucleosides with a methanol-containing solvent.
-
Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.[13]
4. LC-MS/MS Analysis:
-
LC System: A UPLC/HPLC system capable of running stable gradients at low flow rates.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 2-5% B to 50-70% B over 10-15 minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Set up Multiple Reaction Monitoring (MRM) for m1dA and an appropriate stable isotope-labeled internal standard (e.g., [¹⁵N₅]-2'-deoxyadenosine).
-
m1dA: Precursor ion (Q1) → Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) → Product ion (Q3)
-
-
Quantification: Create a calibration curve using known concentrations of the m1dA standard. Quantify the amount of m1dA in the sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
Visualizations
Experimental Workflow for m1dA Quantification
Caption: Workflow for m1dA quantification by LC-MS/MS.
DNA Repair Pathway for m1dA
Caption: Direct reversal repair pathway for m1dA in DNA.
References
- 1. Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Using the Chemical Noise Background in MALDI Mass Spectrometry Imaging for Mass Alignment and Calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Simultaneous determination of O6-methyl-2'-deoxyguanosine, 8-oxo-7,8-dihydro-2'-deoxyguanosine, and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Mutagenicity of N1-Methyl-2'-deoxyadenosine and Other Prominent DNA Adducts
For researchers, scientists, and drug development professionals, understanding the mutagenic potential of various DNA adducts is paramount for assessing carcinogenic risk and developing effective therapeutic strategies. This guide provides a comprehensive comparison of the mutagenicity of N1-Methyl-2'-deoxyadenosine (N1-me-dA) with three other well-characterized DNA adducts: O6-methylguanine (O6-meG), 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), and 1,N6-ethenoadenine (εA).
This compound is a DNA adduct formed by the action of certain alkylating agents. Unlike many other adducts, N1-me-dA is primarily considered a cytotoxic lesion rather than a highly mutagenic one. Its position at the N1 atom of adenine directly disrupts the Watson-Crick base pairing, leading to a stall in DNA replication.[1] While translesion synthesis (TLS) polymerases can bypass this lesion, the process is reported to be largely error-free. In contrast, adducts such as O6-meG, 8-oxo-dG, and εA are known to be potent mutagens, each with a characteristic mutational signature.
Quantitative Comparison of Mutagenicity
The following table summarizes the mutagenic properties of N1-me-dA and the other selected DNA adducts. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is a synthesis of findings from various studies.
| DNA Adduct | Primary Mutational Signature | Mutation Frequency | Cell System/Assay |
| This compound (N1-me-dA) | Predominantly error-free bypass; low mutagenicity | Not typically reported as a significant mutagenic lesion. Human DNA polymerase ι is ~100-fold more efficient at inserting the correct nucleotide (T) versus an incorrect one (C).[1] | Human cells |
| O6-Methylguanine (O6-meG) | G → A transitions[1] | Up to 9.8 x 10-6 in splenic T-lymphocytes of Mgmt-/- mice treated with temozolomide. | In vivo mouse model |
| 8-Oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) | G → T transversions | 5.2% and 6.8% at two different positions in the c-Ha-ras1 gene.[2] | COS-7 cells |
| 1,N6-Ethenoadenine (εA) | A → G, A → T, A → C | 70% total targeted mutations (63% A→G, 6% A→T, 1% A→C).[3] | COS7 cells |
Experimental Protocols
Accurate assessment of mutagenicity relies on robust experimental methodologies. Below are outlines of key experimental protocols used to generate the data cited in this guide.
Site-Specific Mutagenesis Assay
This technique is crucial for determining the specific mutagenic outcome of a single, defined DNA lesion.
-
Vector Construction: A single-stranded or double-stranded plasmid or phage vector (e.g., M13) is engineered to contain a specific gene, often a reporter gene like lacZ.
-
Oligonucleotide Synthesis: An oligonucleotide containing the DNA adduct of interest (e.g., N1-me-dA) at a specific position is chemically synthesized.
-
Site-Specific Insertion: The adduct-containing oligonucleotide is incorporated into the vector at a precise location.
-
Transfection/Transformation: The modified vector is introduced into a suitable host cell (e.g., E. coli or mammalian cells).
-
Replication and Progeny Analysis: The vector replicates within the host cells. Progeny vectors are then isolated and the target gene is sequenced to determine the frequency and type of mutations that occurred at the site of the adduct.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used. These strains carry mutations in the genes responsible for histidine synthesis, rendering them unable to grow on a histidine-free medium.
-
Exposure: The bacterial strains are exposed to the test compound, with and without the addition of a liver extract (S9 fraction) to simulate metabolic activation.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Analysis: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to synthesize histidine through a back mutation) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
Translesion Synthesis (TLS) Assay
This assay measures the ability of DNA polymerases to bypass a specific DNA lesion.
-
Template-Primer Design: A DNA template containing the adduct of interest at a specific site is annealed to a shorter, radiolabeled primer.
-
Polymerase Reaction: The template-primer is incubated with a purified DNA polymerase and deoxynucleoside triphosphates (dNTPs).
-
Gel Electrophoresis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Analysis: The gel is visualized by autoradiography. The efficiency of bypass is determined by the amount of full-length product, and the fidelity of insertion opposite the lesion can be determined by analyzing the sequence of the extended products.
Signaling Pathways and Repair Mechanisms
The cellular response to DNA adducts involves a complex network of repair and tolerance pathways. The choice of pathway depends on the nature of the adduct.
This compound Repair and Bypass
N1-me-dA is recognized and repaired by two main pathways:
-
Direct Reversal by AlkB Homologs: In humans, the AlkB homologs ABH2 and ABH3 can directly remove the methyl group from the N1 position of adenine through oxidative demethylation.
-
Base Excision Repair (BER): The N-methylpurine DNA glycosylase (MPG) can recognize and excise N1-me-dA, initiating the BER pathway.[4][5]
If the lesion is not repaired before replication, it can be bypassed by TLS polymerases.
Experimental Workflow for Site-Specific Mutagenesis
The following diagram illustrates the general workflow for a site-specific mutagenesis experiment to determine the mutagenic potential of a DNA adduct.
References
- 1. Comparative study of mutagenesis by O6-methylguanine in the human Ha-ras oncogene in E. coli and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage recognition and repair by 3‐methyladenine DNA glycosylase I (TAG) | The EMBO Journal [link.springer.com]
- 3. 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-3-methyladenine glycosylase - Wikipedia [en.wikipedia.org]
Cross-Validation of Analytical Methods for N1-Methyl-2'-deoxyadenosine (N1-Me-dA) Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of N1-methyl-2'-deoxyadenosine (N1-Me-dA), a DNA adduct with significant implications in toxicology and carcinogenesis, is paramount. This guide provides a comprehensive cross-validation of the primary analytical methods employed for N1-Me-dA quantification, offering a detailed comparison of their performance, alongside experimental protocols and illustrative workflows.
The choice of an analytical method for N1-Me-dA quantification hinges on several factors, including the required sensitivity, the complexity of the sample matrix, throughput needs, and available instrumentation. The three most prominent techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Immuno-slot Blot. Each method presents a unique set of advantages and limitations in terms of its analytical performance.
Comparative Analysis of Analytical Methods
A summary of the key quantitative performance parameters for LC-MS/MS, ELISA, and Immuno-slot Blot for the quantification of modified nucleosides like N1-Me-dA is presented below. The data is synthesized from various studies on modified nucleosides, including the structurally similar N6-methyladenosine (m6A), to provide a comparative overview.
| Parameter | LC-MS/MS | ELISA | Immuno-slot Blot |
| Limit of Detection (LOD) | ~0.1-10 fmol | ~0.1-1 ng/mL | ~0.1-1 fmol |
| Limit of Quantification (LOQ) | ~0.5-50 fmol | ~0.5-5 ng/mL | ~0.5-5 fmol |
| Linear Range | 3-4 orders of magnitude | 1-2 orders of magnitude | 1-2 orders of magnitude |
| Accuracy (% Recovery) | 90-110% | 85-115% | Semi-quantitative |
| Precision (%RSD) | <15% | <20% | Variable |
| Specificity | High (based on mass-to-charge ratio) | Moderate (antibody-dependent) | Moderate (antibody-dependent) |
| Throughput | Moderate | High | Moderate |
| Cost | High (instrumentation) | Low | Low |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided to facilitate their implementation and cross-validation in a laboratory setting.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of N1-Me-dA due to its high sensitivity and specificity.
1. Sample Preparation (DNA Extraction and Hydrolysis):
-
Extract genomic DNA from cells or tissues using a commercial DNA isolation kit.[1]
-
Assess the purity and concentration of the extracted DNA using UV spectrophotometry.
-
Enzymatically hydrolyze 10-20 µg of DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.[2][3]
-
Precipitate proteins by adding cold ethanol or by using a filtration device.
-
Dry the supernatant containing the nucleosides under vacuum and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Perform separation on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for N1-Me-dA (e.g., m/z 266.1 → 150.1) and an appropriate internal standard.
-
Quantification: Generate a standard curve using known concentrations of an N1-Me-dA analytical standard to quantify the amount of N1-Me-dA in the samples.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and cost-effective method for the quantification of N1-Me-dA, relying on the specific recognition of the adduct by an antibody.[4][5][6]
1. Assay Principle: A competitive ELISA format is typically used.[4][6] N1-Me-dA in the sample competes with a labeled N1-Me-dA conjugate for binding to a limited amount of anti-N1-Me-dA antibody coated on a microplate. The signal is inversely proportional to the amount of N1-Me-dA in the sample.
2. Experimental Procedure:
-
Sample Preparation: Denature the genomic DNA by heating to 100°C for 10 minutes, followed by rapid cooling on ice.
-
Assay Protocol:
-
Add standards and denatured DNA samples to the antibody-coated microplate wells.
-
Add the N1-Me-dA-horseradish peroxidase (HRP) conjugate to each well and incubate.
-
Wash the plate to remove unbound reagents.
-
Add a TMB substrate solution to develop a colorimetric signal.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Quantification: Construct a standard curve by plotting the absorbance values against the known concentrations of the N1-Me-dA standards. Determine the concentration of N1-Me-dA in the samples by interpolating their absorbance values on the standard curve.
Immuno-slot Blot
The immuno-slot blot assay is a sensitive technique for the detection and semi-quantitative estimation of DNA adducts.[7][8][9]
1. Sample Preparation:
-
Denature genomic DNA samples (2-5 µg) by heating at 100°C for 10 minutes and then chilling on ice.[10]
2. Immuno-slot Blot Procedure:
-
Immobilization: Apply the denatured DNA samples to a nitrocellulose membrane using a slot blot apparatus.[8][10]
-
Baking: Bake the membrane at 80°C for 2 hours to fix the DNA.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for N1-Me-dA.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[9]
-
Quantification: Quantify the intensity of the signal for each sample and compare it to a standard curve generated with known amounts of N1-Me-dA-modified DNA.
Visualizing the Methodologies
To further clarify the experimental processes and their relationships, the following diagrams have been generated using the DOT language.
References
- 1. activemotif.jp [activemotif.jp]
- 2. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of m6A RNA modification by LC-MS [escholarship.org]
- 4. raybiotech.com [raybiotech.com]
- 5. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. An immuno-slot-blot assay for detection and quantitation of alkyldeoxyguanosines in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immuno-slot-blot: a highly sensitive immunoassay for the quantitation of carcinogen-modified nucleosides in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immuno-slot blot assay for detection of UVR-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Cellular Impact of N1-Methyl-2'-deoxyadenosine: A Comparative Analysis Based on Structurally Related Nucleoside Analogs
A notable scarcity of direct comparative studies on the effects of N1-Methyl-2'-deoxyadenosine (m1dA) across various cell lines necessitates a careful examination of its close structural analog, 2'-deoxyadenosine, to infer its potential cellular activities. This guide synthesizes the available experimental data on 2'-deoxyadenosine to provide a comparative framework for researchers, scientists, and drug development professionals. The data presented herein for 2'-deoxyadenosine serves as a predictive baseline for the potential effects of m1dA, underscoring the critical need for further direct experimental validation of m1dA itself.
This compound is a purine nucleoside analog. While its primary role in molecular biology is recognized as a DNA adduct that can impede DNA replication, the cytotoxic effects of its exogenous application are not well-documented in comparative studies.[1] By contrast, the closely related compound 2'-deoxyadenosine has been more extensively studied, providing valuable insights into the potential mechanisms of action for this class of molecules.
Comparative Cytotoxicity of 2'-deoxyadenosine
The cytotoxic effects of 2'-deoxyadenosine and its halogenated analogs have been evaluated in several cancer cell lines. The 50% inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting biological processes, in this case, cell growth. The table below summarizes the IC50 values for 2'-deoxyadenosine and its more potent analogs, 2-chloro-2'-deoxyadenosine (Cladribine) and 2-bromo-2'-deoxyadenosine, in the human T-lymphoblastoid cell line CCRF-CEM. The data highlights the significant increase in cytotoxicity achieved by halogen substitution on the purine ring.
| Compound | Cell Line | IC50 (µM) | Notes |
| 2'-deoxyadenosine | CCRF-CEM | 0.9 | In the presence of an adenosine deaminase inhibitor. |
| 2-chloro-2'-deoxyadenosine (Cladribine) | CCRF-CEM | 0.045 | Resistant to adenosine deaminase. |
| 2-bromo-2'-deoxyadenosine | CCRF-CEM | 0.068 | Resistant to adenosine deaminase. |
Effects on Apoptosis and the Cell Cycle
Studies on 2'-deoxyadenosine and its analogs consistently demonstrate their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.
Apoptosis Induction
In the human colon carcinoma cell line LoVo, the combination of 2'-deoxyadenosine and an adenosine deaminase inhibitor was shown to induce apoptosis.[2] This was confirmed by morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, as well as biochemical markers like the release of cytochrome c and the processing of procaspase-3.[2] Similarly, adenine deoxynucleosides, including 2-chloro-2'-deoxyadenosine, have been shown to induce apoptosis in chronic lymphocytic leukemia (B-CLL) cells by disrupting mitochondrial integrity and leading to the release of pro-apoptotic factors.[3]
Cell Cycle Arrest
Treatment with 2'-deoxyadenosine and its analogs has been observed to cause an accumulation of cells in the S phase of the cell cycle.[4] In CCRF-CEM cells, exposure to these nucleosides at concentrations near their IC50 values resulted in most cells accumulating in the S phase, particularly in early S phase.[4] Higher concentrations led to an accumulation of cells at the G1/S border, suggesting that the loss of cell viability is linked to the disruption of processes at the initiation of DNA synthesis.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of nucleoside analog effects.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the nucleoside analog (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of the nucleoside analog for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Visualizations
The cytotoxic effects of nucleoside analogs like 2'-deoxyadenosine are often initiated after their intracellular phosphorylation. The resulting triphosphates can then interfere with DNA synthesis and induce apoptotic signaling pathways.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for evaluating the cytotoxic effects of nucleoside analogs.
Putative Signaling Pathway for Nucleoside Analog-Induced Apoptosis
Based on the known mechanisms of 2'-deoxyadenosine and other purine analogs, the following pathway is proposed for m1dA-induced apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxyadenosine- and cyclic AMP-induced cell cycle arrest and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Landscape of DNA: N1-Methyladenine vs. Unmodified Adenine
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of DNA modifications is paramount. This guide provides a comprehensive structural comparison of DNA containing N1-methyladenine (N1-Me-dA) versus its unmodified counterpart. We delve into the conformational changes, thermodynamic consequences, and the experimental methodologies used to elucidate these differences.
The methylation of adenine at the N1 position (N1-Me-dA) is a form of DNA damage that can block DNA replication and is cytotoxic if not repaired.[1] This modification fundamentally alters the hydrogen bonding pattern of the adenine base, leading to significant structural perturbations within the DNA double helix. Unlike the canonical Watson-Crick base pairing that forms the foundation of the iconic double helix, N1-Me-dA induces a shift to a Hoogsteen base pairing geometry.[2] This guide will objectively compare the structural and thermodynamic properties of DNA containing N1-Me-dA with unmodified DNA, supported by experimental data.
Quantitative Comparison of Structural and Thermodynamic Parameters
The presence of N1-Me-dA in a DNA duplex induces significant changes in its local and global geometry, as well as its thermodynamic stability. The following table summarizes key quantitative differences observed between unmodified DNA and DNA containing an N1-Me-dA modification.
| Parameter | Unmodified A:T Watson-Crick Base Pair | N1-Me-dA:T Hoogsteen Base Pair | Impact of N1-Me-dA |
| Base Pairing Geometry | |||
| Hydrogen Bonds | 2 (N1(A)---H-N3(T), H-N6(A)---O4(T)) | 2 (N7(A)---H-N3(T), H-N6(A)---O4(T)) | Shift from N1 to N7 as H-bond acceptor |
| Adenine Conformation | anti | syn | 180° rotation of the adenine base |
| C1'-C1' Distance | ~10.5 Å | ~8.65 Å | Significant shortening, inducing a kink |
| Helical Parameters (at the site of modification) | |||
| Twist | ~34-36° | Significantly altered | Local unwinding of the helix |
| Roll | Small | Significantly altered | Bending of the DNA axis |
| Slide | Small | Significantly altered | Displacement of base pairs along their long axis |
| Thermodynamic Stability | |||
| Melting Temperature (Tm) | Higher | Lower | Destabilization of the duplex |
| Enthalpy (ΔH°) | More negative | Less negative | Less favorable stacking and H-bonding |
| Entropy (ΔS°) | More negative | Less negative | Increased disorder in the modified duplex |
Experimental Protocols
The structural and thermodynamic data presented above are primarily derived from a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Molecular Dynamics (MD) simulations. Below are detailed overviews of the methodologies employed in these key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of nucleic acids in solution, providing insights into the conformation of N1-Me-dA-containing DNA in a near-native environment.[3][4]
1. Sample Preparation:
-
Synthesis and purification of the desired DNA oligonucleotides, both unmodified and containing a site-specific N1-Me-dA modification.
-
For enhanced sensitivity and resolution, isotopic labeling with ¹³C and ¹⁵N may be employed.[5]
-
The DNA sample is dissolved in a suitable buffer (e.g., phosphate buffer with NaCl) in D₂O or a H₂O/D₂O mixture.
2. Data Acquisition:
-
A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer.
-
1D ¹H NMR: Provides initial information on the overall conformation and melting behavior of the DNA duplex.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for structure determination, as it identifies protons that are close in space (< 5 Å), providing distance restraints.[3] The characteristic cross-peaks in a NOESY spectrum are used to distinguish between Watson-Crick and Hoogsteen base pairing. For an A:T Watson-Crick pair, a key NOE is observed between the adenine H2 proton and the thymine H1' proton. For an N1-Me-dA:T Hoogsteen pair, a characteristic NOE is observed between the adenine H8 proton and the thymine H1' proton.[6]
-
2D COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): Used to identify protons that are scalar-coupled (through chemical bonds), aiding in the assignment of sugar and base protons.[3]
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N labeling is used, this experiment helps to resolve imino proton signals, which are direct probes of hydrogen bonding in base pairs.
3. Structure Calculation and Refinement:
-
The assigned NMR resonances and the distance and dihedral angle restraints derived from NOESY and COSY/TOCSY experiments are used as input for structure calculation programs (e.g., XPLOR-NIH, AMBER).
-
Molecular dynamics and simulated annealing protocols are employed to generate a family of structures consistent with the experimental data.[4]
-
The final ensemble of structures is validated for its agreement with the experimental restraints and for its stereochemical quality.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the molecular structure of DNA in a crystalline state.[7] This technique has been instrumental in visualizing the precise atomic arrangement of N1-Me-dA within a DNA duplex.
1. Crystallization:
-
The synthesized and purified N1-Me-dA-containing DNA oligonucleotides are screened for crystallization conditions using various precipitants, buffers, and temperatures. This is often the most challenging step.[8]
-
Vapor diffusion (hanging drop or sitting drop) is a common method for growing DNA crystals.
2. Data Collection:
-
A suitable crystal is mounted and exposed to a monochromatic X-ray beam, typically at a synchrotron source for high intensity.[9]
-
As the crystal is rotated, the X-rays are diffracted by the electrons in the molecules, producing a pattern of spots (reflections) that are recorded on a detector.[7]
-
The intensities and positions of these reflections are measured.
3. Structure Determination and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The "phase problem" is solved using methods like molecular replacement (if a similar structure is known) or experimental phasing (e.g., using heavy-atom derivatives).[8]
-
An initial electron density map is calculated, into which a model of the DNA molecule is built.
-
The atomic model is then refined against the experimental diffraction data to improve the fit and generate the final high-resolution structure.[9]
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to study the dynamic behavior and conformational landscape of DNA molecules over time, offering insights that complement the experimental data from NMR and X-ray crystallography.[10]
1. System Setup:
-
A starting structural model of the DNA duplex (either unmodified or with N1-Me-dA) is generated. This can be based on canonical B-DNA or an experimentally determined structure.
-
The DNA molecule is placed in a simulation box filled with water molecules and counter-ions to neutralize the system, mimicking physiological conditions.[11]
-
A force field (e.g., AMBER, CHARMM) is chosen to describe the potential energy of the system as a function of the atomic positions.[10]
2. Simulation Protocol:
-
The system is first energy-minimized to remove any steric clashes.
-
The system is then gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble).[11]
-
A production simulation is run for a significant length of time (nanoseconds to microseconds) to sample the conformational space of the DNA molecule.
3. Trajectory Analysis:
-
The resulting trajectory (a time series of atomic coordinates) is analyzed to extract structural and dynamic information.
-
Parameters such as helical parameters, base pair parameters, root-mean-square deviation (RMSD), and hydrogen bond occupancies are calculated over the course of the simulation.
-
Free energy calculations can be performed to quantify the stability of different conformations.[11]
Visualizing the Structural Impact of N1-Me-dA
The following diagrams, generated using the DOT language, illustrate the key structural differences and the experimental workflow for their characterization.
Caption: Conformational shift from Watson-Crick to Hoogsteen base pairing induced by N1-methylation of adenine.
Caption: Experimental workflow for the structural comparison of unmodified and N1-Me-dA modified DNA.
Conclusion
The N1-methylation of adenine induces a significant structural perturbation in the DNA double helix, forcing a transition from the canonical Watson-Crick to a Hoogsteen base pairing geometry. This change is characterized by a 180° rotation of the adenine base, a shift in the hydrogen bonding pattern, and a notable kinking of the DNA backbone. These structural alterations lead to a decrease in the thermodynamic stability of the DNA duplex. The detailed characterization of these differences, made possible by techniques such as NMR spectroscopy, X-ray crystallography, and molecular dynamics simulations, is crucial for understanding the biological consequences of this type of DNA damage and for the development of therapeutic strategies that target DNA repair pathways.
References
- 1. Characterizing Watson-Crick versus Hoogsteen base-pairing in a DNA-protein complex using NMR and site-specifically 13C/15N labeled DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 1-methyladenine on double-helical DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 4. people.bu.edu [people.bu.edu]
- 5. bio.fsu.edu [bio.fsu.edu]
- 6. Characterizing Watson-Crick versus Hoogsteen Base Pairing in a DNA-Protein Complex Using Nuclear Magnetic Resonance and Site-Specifically 13C- and 15N-Labeled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
Differential Polymerase Stalling at N1-Methyl-2'-deoxyadenosine Sites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N1-methyl-2'-deoxyadenosine (m1A) is a DNA lesion arising from exposure to environmental alkylating agents and endogenous cellular processes. The methylation at the N1 position of adenine disrupts the Watson-Crick base pairing face, presenting a significant obstacle to the progression of high-fidelity replicative DNA polymerases. This stalling can lead to replication fork collapse and genomic instability. To overcome this block, cells employ specialized translesion synthesis (TLS) polymerases, which can bypass the lesion, albeit with varying efficiencies and fidelities. This guide provides a comparative analysis of how different DNA polymerases interact with m1A sites, supported by experimental data and detailed protocols.
Polymerase Stalling and Bypass Efficiency at m1A
The presence of an m1A lesion in the DNA template strand typically causes a strong blockage for high-fidelity replicative polymerases, such as DNA polymerases δ and ε.[1][2] In contrast, specialized Y-family TLS polymerases are capable of bypassing the m1A adduct.[3][4] The efficiency of this bypass, however, varies significantly among different TLS polymerases.
Steady-state kinetic analyses have been instrumental in quantifying the efficiency of nucleotide incorporation opposite the m1A lesion. Human DNA polymerase ι (Pol ι) has been shown to be particularly adept at bypassing m1A, preferentially incorporating thymine (T) opposite the lesion.[4] This process is facilitated by the ability of the m1A nucleotide to adopt a syn conformation, allowing for the formation of a Hoogsteen base pair with the incoming dTTP.[4] Other TLS polymerases, such as Pol η and Pol θ, are also implicated in the bypass of m1A, contributing to a multi-pathway approach to tolerate this type of DNA damage.[3]
Comparative Kinetic Data for Nucleotide Incorporation Opposite m1A
The following table summarizes the steady-state kinetic parameters for nucleotide incorporation opposite an m1A lesion by human DNA polymerase ι. This data highlights the preference for correct nucleotide insertion and provides a quantitative measure of bypass efficiency.
| DNA Polymerase | Incoming Nucleotide | k_cat (min⁻¹) | K_m (µM) | Relative Efficiency (k_cat/K_m) |
| Human Pol ι | dTTP | 0.43 ± 0.02 | 1.8 ± 0.3 | 0.24 |
| dCTP | 0.06 ± 0.01 | 25 ± 9 | 0.0024 | |
| dGTP | 0.11 ± 0.01 | 11 ± 2 | 0.01 | |
| dATP | 0.03 ± 0.003 | 12 ± 3 | 0.0025 |
Data adapted from in vitro steady-state kinetic analysis. The efficiency of incorporation is a key determinant of polymerase stalling; higher efficiency indicates less stalling.
Experimental Protocols
Primer Extension Assay to Quantify Polymerase Stalling
This assay is a fundamental technique to assess the ability of a DNA polymerase to bypass a specific lesion. It measures the percentage of primer extension past the lesion site compared to the total amount of primer elongated.
Methodology:
-
Template-Primer Annealing: A 5'-radiolabeled (e.g., with ³²P) or fluorescently labeled primer is annealed to a synthetic oligonucleotide template containing a site-specific m1A lesion. An undamaged control template is run in parallel.
-
Reaction Initiation: The primer-template duplex is incubated with a specific DNA polymerase and a mixture of all four dNTPs at a defined temperature (typically 37°C).
-
Time-Course Sampling: Aliquots are taken at various time points and the reaction is quenched by adding a stop solution (e.g., formamide with EDTA).
-
Gel Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: The gel is visualized by autoradiography or fluorescence imaging. The intensity of the bands corresponding to the stalled product (at the position of the lesion) and the full-length bypass product are quantified using densitometry.
-
Data Analysis: The percentage of bypass is calculated as: (Intensity of Bypass Product) / (Intensity of Stalled Product + Intensity of Bypass Product) * 100%.
Steady-State Kinetic Analysis of Nucleotide Incorporation
This method provides quantitative data on the efficiency and fidelity of nucleotide incorporation opposite the m1A lesion.
Methodology:
-
Assay Setup: Reactions are set up similarly to the primer extension assay, but with a single type of dNTP in each reaction to measure the incorporation of a specific nucleotide.
-
Varying dNTP Concentration: The concentration of the single dNTP is varied across a range of concentrations.
-
Initial Velocity Measurement: Reactions are carried out for a short period to ensure that the product formation is in the initial linear range (typically <20% of the primer is extended).
-
Quantification: The amount of product formed is quantified as described above.
-
Kinetic Parameter Determination: The initial velocity of the reaction is plotted against the dNTP concentration. The data is then fitted to the Michaelis-Menten equation to determine the kinetic parameters, k_cat (turnover number) and K_m (Michaelis constant). The incorporation efficiency is calculated as k_cat/K_m.[5]
Visualizing the Process
Experimental Workflow for Assessing Polymerase Stalling
Caption: Workflow for the primer extension assay to measure polymerase stalling at an m1A lesion.
Proposed Mechanism of m1A Bypass by DNA Polymerase ι
Caption: Mechanism of m1A bypass involving a switch to TLS polymerase ι and Hoogsteen base pairing.
Conclusion
The this compound lesion poses a significant challenge to DNA replication, primarily by stalling high-fidelity DNA polymerases. The cellular response involves a switch to specialized translesion synthesis polymerases, with Y-family members like Pol ι playing a crucial role in bypassing the damage. The ability of Pol ι to accommodate the m1A lesion in a syn conformation and facilitate Hoogsteen base pairing with thymine is a key feature of its error-free bypass mechanism. Understanding the differential stalling and bypass efficiencies of various polymerases at m1A sites is critical for elucidating the mechanisms of DNA damage tolerance and has implications for the development of therapeutic strategies that target these pathways in cancer and other diseases. The experimental approaches outlined in this guide provide a framework for researchers to quantitatively assess these processes.
References
- 1. Mechanisms of accurate translesion synthesis by human DNA polymerase η | The EMBO Journal [link.springer.com]
- 2. 34.237.233.138 [34.237.233.138]
- 3. DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implications of Translesion DNA Synthesis Polymerases on Genomic Stability and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
N1-Methyl-2'-deoxyadenosine Repair: A Comparative Analysis of Efficiency in Normal Versus Cancer Cells
A detailed guide for researchers, scientists, and drug development professionals on the differential repair capacity of a key DNA lesion, providing insights into potential therapeutic targets.
The fidelity of DNA is paramount to cellular function and survival. Endogenous and exogenous agents can inflict a variety of damage to the DNA structure, including alkylation, which results in lesions such as N1-methyl-2'-deoxyadenosine (m1A). If left unrepaired, m1A can block DNA replication and transcription, leading to cytotoxicity and genomic instability. Cells have evolved sophisticated DNA repair mechanisms to counteract such threats. A key family of enzymes involved in the direct reversal of m1A damage is the AlkB homolog (ALKBH) family of dioxygenases, particularly ALKBH2 and ALKBH3. Emerging evidence suggests that the efficiency of these repair pathways can differ significantly between normal and cancerous cells, a distinction with profound implications for cancer biology and therapy.
This guide provides a comparative analysis of m1A repair efficiency in normal versus cancer cells, supported by experimental data and detailed methodologies.
The ALKBH-Mediated m1A Repair Pathway
The primary mechanism for m1A repair in mammalian cells is direct demethylation catalyzed by the ALKBH2 and ALKBH3 enzymes. These Fe(II)/α-ketoglutarate-dependent dioxygenases oxidize the methyl group on the N1 position of adenine, leading to its removal as formaldehyde and restoration of the original base. While both enzymes can repair m1A in single-stranded DNA (ssDNA), ALKBH2 shows a strong preference for double-stranded DNA (dsDNA), making it a crucial guardian of genomic integrity during DNA replication.[1] ALKBH3, on the other hand, primarily acts on ssDNA and RNA.[1][2] The differential expression and regulation of these enzymes in normal and cancerous tissues are central to the observed differences in repair efficiency.
Caption: The ALKBH-mediated direct reversal repair pathway for this compound (m1A) in DNA.
Comparative Repair Efficiency: Normal vs. Cancer Cells
Numerous studies have indicated that the expression of ALKBH family members is dysregulated in various cancers.[3][4] This altered expression often translates to a difference in the capacity to repair alkylation damage, including m1A lesions.
| Cell Type | Key Enzyme(s) | Observed Repair Efficiency | Implications | Reference |
| Normal Cells | ALKBH2, ALKBH3 | Generally efficient repair of m1A lesions, maintaining genomic stability. | Protects against mutagenesis and cell death from alkylating agents. | [5] |
| Cancer Cells (General) | Variable ALKBH2/3 | Can be either deficient or overactive depending on the cancer type and context. | Deficiencies can lead to sensitivity to alkylating chemotherapies, while overexpression can confer resistance. | [3][4] |
| Colorectal, Lung, Bladder Cancer | ALKBH2 | Often implicated in the development and progression of these cancers.[4] | Altered ALKBH2 levels may influence therapeutic response. | [4] |
| Prostate Cancer | ALKBH3 | Overexpression can promote cell proliferation by enhancing protein synthesis through tRNA demethylation.[6] | Increased ALKBH3 may contribute to cancer progression and represent a therapeutic target. | [6] |
| Breast Cancer | ALKBH1, 4, 6, 8 | Upregulation of ALKBH1, ALKBH4, and ALKBH6 is associated with advanced tumor stages.[3] | These enzymes may serve as biomarkers for tumor progression. | [3] |
Note: The repair efficiency is highly context-dependent and can vary significantly between different cancer types and even between individual tumors.
Experimental Protocols for Measuring m1A Repair
Assessing the efficiency of m1A repair is crucial for understanding its role in cancer and for the development of targeted therapies. Below are key experimental protocols used to quantify m1A repair.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a versatile method for measuring various types of DNA damage, including strand breaks that can arise from the processing of alkylated bases.[7][8][9]
Principle: Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. To measure the repair of m1A, cells are first treated with an alkylating agent, and then the disappearance of DNA damage is monitored over time.
Detailed Methodology:
-
Cell Treatment: Culture normal and cancer cell lines to be compared. Treat the cells with a known m1A-inducing agent, such as methyl methanesulfonate (MMS), for a defined period (e.g., 1 hour). Include an untreated control.
-
Repair Incubation: After treatment, wash the cells and incubate them in fresh medium for various time points (e.g., 0, 2, 4, 8, 24 hours) to allow for DNA repair.
-
Cell Embedding: At each time point, harvest the cells and embed a low density of cells in low-melting-point agarose on a microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as "nucleoids."
-
Enzyme Digestion (Optional but recommended for specific lesion detection): To specifically detect m1A, slides can be treated with an enzyme that recognizes and cleaves the DNA at the site of the lesion, converting it to a strand break.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and separate the strands. Apply an electric field to allow the broken DNA to migrate.
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.
-
Quantification: Analyze the images using specialized software to measure parameters such as the percentage of DNA in the tail and the Olive tail moment. A decrease in these parameters over time indicates DNA repair.
Caption: A generalized workflow for the Comet Assay to measure m1A DNA repair.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Lesion Quantification
LC-MS provides a highly sensitive and specific method for the direct quantification of modified nucleosides, including m1A, in genomic DNA.
Principle: Genomic DNA is extracted from cells, enzymatically hydrolyzed into individual nucleosides, and then separated by liquid chromatography. The nucleosides are then ionized and detected by a mass spectrometer, which can distinguish and quantify m1A based on its unique mass-to-charge ratio.
Detailed Methodology:
-
Cell Treatment and Repair: Treat cells and allow for repair as described for the comet assay.
-
Genomic DNA Extraction: At each time point, harvest the cells and extract high-purity genomic DNA.
-
DNA Hydrolysis: Digest the genomic DNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Inject the hydrolyzed DNA sample into an LC-MS/MS system. The nucleosides are separated on a C18 column and quantified using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are used for accurate quantification.
-
Data Analysis: Calculate the amount of m1A relative to an unmodified nucleoside (e.g., deoxyguanosine) at each time point. The rate of decrease in the m1A/dG ratio reflects the repair efficiency.
Cell Survival and Cytotoxicity Assays
These assays indirectly measure repair capacity by assessing the cellular sensitivity to DNA damaging agents. Cells with deficient repair will be more sensitive to agents that induce m1A.
Principle: Cells are treated with varying concentrations of an m1A-inducing agent. After a period of growth, cell viability is measured.
Common Assays:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells.
-
Clonogenic Assay: Assesses the ability of single cells to form a colony, which is a measure of long-term survival.
Methodology (Clonogenic Assay):
-
Cell Plating: Plate a known number of single cells (both normal and cancer) in a culture dish.
-
Treatment: Treat the cells with a range of concentrations of an alkylating agent (e.g., MMS).
-
Incubation: Incubate the cells for a period sufficient for colony formation (typically 7-14 days).
-
Staining and Counting: Fix and stain the colonies with crystal violet and count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each dose and compare the dose-response curves for normal versus cancer cells. Increased sensitivity (a lower surviving fraction at a given dose) suggests less efficient DNA repair.
Signaling Pathways and Regulation
The expression and activity of ALKBH enzymes are regulated by various signaling pathways, which are often dysregulated in cancer. For example, some ALKBH members are involved in pathways such as Wnt, AKT, and NF-κB.[4] The mismatch repair (MMR) system has also been shown to interact with ALKBH-mediated repair pathways, where a deficient MMR system can paradoxically increase resistance to methylating agents in cells lacking ALKBH2 and ALKBH3.[5] These complex regulatory networks contribute to the cell-type-specific differences in m1A repair.
Conclusion and Future Directions
The efficiency of this compound repair is a critical determinant of cell fate in the face of alkylating DNA damage. The available evidence strongly indicates that this process is differentially regulated in normal and cancer cells, primarily due to the altered expression and activity of the ALKBH family of repair enzymes. Cancer cells may exhibit either enhanced or impaired m1A repair, which can contribute to therapeutic resistance or sensitivity, respectively.
For drug development professionals, the differential m1A repair capacity between normal and cancer cells presents a therapeutic window. Inhibitors of overexpressed ALKBH enzymes could sensitize resistant tumors to alkylating agents. Conversely, for tumors with deficient repair, the use of such agents could be highly effective. Further research is needed to fully elucidate the complex regulatory networks governing m1A repair in different cancer types and to develop robust biomarkers to predict the repair status of individual tumors, paving the way for more personalized and effective cancer therapies.
References
- 1. The role of demethylase AlkB homologs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ALKBH family members as novel biomarkers and prognostic factors in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological interpretation of DNA/RNA modification by ALKBH proteins and their role in human cancer | springermedizin.de [springermedizin.de]
- 5. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 9. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N1-Methyl-2'-deoxyadenosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like N1-Methyl-2'-deoxyadenosine are paramount to ensuring laboratory safety and environmental protection. As a purine nucleoside analog with potential antineoplastic properties, this compound requires management as a hazardous chemical waste. This guide provides essential, step-by-step procedures for its safe disposal.
Waste Categorization and Handling
The primary step in the proper disposal of this compound and associated materials is the correct categorization of the waste. The key distinction is whether the waste is considered "bulk" or "trace" chemotherapy waste. This classification determines the appropriate container and disposal pathway.
| Waste Category | Description | Disposal Container |
| Bulk Chemical Waste | Unused or expired this compound, pure compound, stock solutions, and any container holding more than 3% of its original volume of the compound. | Black hazardous waste container, clearly labeled with a hazardous waste tag. |
| Trace Contaminated Waste | Items contaminated with minimal residual amounts of this compound (less than 3% of the original volume), such as empty vials, flasks, and packaging. | Yellow trace chemotherapy waste container. |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound. | Yellow sharps container specifically designated for chemotherapy waste. |
| Contaminated PPE | Gloves, lab coats, and other personal protective equipment contaminated with this compound. | Yellow trace chemotherapy waste container. |
| Spill Cleanup Materials | Absorbent pads and other materials used to clean up spills of this compound. | For small spills, dispose of in a yellow trace chemotherapy waste container. For large spills, materials should be placed in a black hazardous waste container. |
Disposal Procedures
All waste contaminated with this compound must be disposed of as hazardous waste and must not be mixed with regular trash or other waste streams.[1][2] Incineration is the required disposal method for chemotherapy waste.[1][3]
Step 1: Segregation At the point of generation, segregate waste into the categories outlined in the table above. Never mix bulk and trace waste.[3]
Step 2: Containment Place the segregated waste into the appropriately colored and labeled containers. Ensure that all containers are securely sealed before removal from the laboratory.
Step 3: Labeling All waste containers must be clearly labeled as "Chemotherapeutic Waste" or "Hazardous Waste" and include the name of the chemical.
Step 4: Storage Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
Step 5: Collection and Disposal Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.
Caption: Disposal workflow for this compound waste.
Chemical Decontamination
Currently, there are no universally accepted methods for the chemical deactivation of all antineoplastic agents.[4] Therefore, chemical neutralization of this compound prior to disposal is not recommended without specific, validated protocols. The most reliable and compliant method of disposal is incineration through a certified hazardous waste management program.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling N1-Methyl-2'-deoxyadenosine
Comprehensive Safety and Handling Guide: N1-Methyl-2'-deoxyadenosine
This guide provides essential safety protocols and logistical information for the handling and disposal of this compound. The procedural guidance herein is designed to ensure the safety of researchers, scientists, and drug development professionals. Given that the toxicological properties of this specific compound have not been fully investigated, a cautious approach in line with handling potentially hazardous nucleoside analogs is mandatory.[1]
Hazard Identification and Data
| Hazard Category | Finding | Citation |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [5] |
| Skin Corrosion/Irritation | Not classified; however, avoid contact as a precaution. | [3][5] |
| Serious Eye Damage/Irritation | May cause eye irritation. | [5] |
| Respiratory/Skin Sensitization | No information available. | [3] |
| Carcinogenicity | No components are listed as carcinogens by IARC, NTP, or OSHA. | |
| Specific Target Organ Toxicity | No information available. | [1][3] |
| Environmental Hazards | Should not be released into the environment. | [3][4] |
Operational Plan: Safe Handling and Storage
Adherence to proper laboratory procedures is critical. This involves a combination of engineering controls, personal protective equipment, and safe work practices.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final barrier against exposure and must be worn at all times when handling this compound.[6][7]
| PPE Category | Specification | Citation |
| Eye/Face Protection | Wear safety glasses with side shields or chemical safety goggles. | [3][4][8] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and change them regularly or if contamination is suspected. | [3][9] |
| Skin and Body Protection | Wear a lab coat or long-sleeved clothing to prevent skin exposure. Ensure legs are covered and wear closed-toe shoes. | [3][4][7] |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dust is generated or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [4][8] |
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Safe Handling :
-
Storage :
Emergency and Disposal Plans
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
-
Spill Response :
-
Ensure the area is well-ventilated.[3]
-
Evacuate non-essential personnel from the immediate area.[1]
-
Wear full PPE, including respiratory protection if necessary.[1][3]
-
Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[3][8] Avoid actions that create dust.[1][3]
-
Clean the spill area thoroughly once the material is removed.
-
-
First Aid Measures :
-
After Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3][10]
-
After Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If symptoms occur, seek medical attention.[3][10]
-
After Inhalation : Move the person to fresh air. If breathing is difficult or symptoms occur, get medical attention.[8][11]
-
After Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8][12]
-
Disposal Plan
All waste materials must be treated as hazardous chemical waste.
-
Waste Classification : Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[1][3][8]
-
Collection : Collect waste residues and contaminated materials (e.g., gloves, weighing paper) in a suitable, clearly labeled, and sealed container.[8]
-
Disposal : Dispose of the waste container through an approved waste disposal plant.[10][12] Do not dispose of it in drains or regular trash.[1] Empty containers should also be disposed of in accordance with local regulations.[3]
Mandatory Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 60192-55-4 [chemicalbook.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. Lab Safety | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. fishersci.com [fishersci.com]
- 9. pppmag.com [pppmag.com]
- 10. fishersci.com [fishersci.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
